5-Methylthiophene-2-sulfonamide
Description
BenchChem offers high-quality 5-Methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S2/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFRWYJBGDRVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344986 | |
| Record name | 5-Methylthiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53595-69-0 | |
| Record name | 5-Methyl-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylthiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methylthiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Methylthiophene-2-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. From its fundamental chemical properties and synthesis to its potential therapeutic applications, this document serves as a detailed resource for researchers and drug development professionals.
Introduction: The Significance of the Thiophene Sulfonamide Scaffold
The fusion of a thiophene ring and a sulfonamide group creates a privileged scaffold in medicinal chemistry. Thiophene moieties are present in numerous FDA-approved drugs, valued for their metabolic stability and ability to mimic phenyl rings while possessing distinct electronic properties.[1] Sulfonamides are a cornerstone of pharmacology, initially recognized for their antibacterial properties and now integral to a wide array of therapeutics, including anticancer agents, diuretics, and antivirals.[2][3] The combination of these two pharmacophores in molecules like 5-Methylthiophene-2-sulfonamide offers a versatile platform for designing novel therapeutic agents with diverse biological activities.[4]
Chemical Identity and Properties
CAS Number: 53595-69-0[2][5][6][7]
Molecular Formula: C₅H₇NO₂S₂[5]
Molecular Weight: 177.24 g/mol [5][6]
Structure:
Figure 1. Chemical structure of 5-Methylthiophene-2-sulfonamide.
Physicochemical Properties:
While specific experimental data for 5-Methylthiophene-2-sulfonamide is not extensively published, properties can be inferred from related structures and general chemical principles.
| Property | Value | Source/Justification |
| Appearance | Expected to be a solid at room temperature. | Analogy to similar sulfonamides like 5-Bromothiophene-2-sulfonamide which has a melting point of 138-142 °C.[8] |
| Melting Point | Not available. | Requires experimental determination. |
| Solubility | Expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. | General solubility of sulfonamides and thiophene derivatives. 5-Bromothiophene-2-sulfonamide is soluble in methanol.[8] |
| logP | Estimated to be in the range of 1.0-2.0. | Computational predictions for similar small molecule sulfonamides. |
Synthesis of 5-Methylthiophene-2-sulfonamide: A Two-Step Approach
The synthesis of 5-Methylthiophene-2-sulfonamide is typically achieved through a two-step process starting from the readily available 2-methylthiophene. This method involves an initial chlorosulfonation followed by amination. The rationale behind this approach lies in the electrophilic nature of the thiophene ring, which is susceptible to sulfonation, and the subsequent reactivity of the resulting sulfonyl chloride towards nucleophiles like ammonia.
Figure 2. Synthetic pathway for 5-Methylthiophene-2-sulfonamide.
Step 1: Synthesis of 5-Methylthiophene-2-sulfonyl chloride
Principle: This step involves an electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (ClSO₂⁺), which attacks the electron-rich thiophene ring. The methyl group at the 5-position is an ortho-, para-director, and due to steric hindrance at the 4-position, the substitution preferentially occurs at the 2-position.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place 2-methylthiophene (1.0 eq). Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition of Reagent: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is crucial during this step to ensure proper mixing and heat dissipation.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude 5-methylthiophene-2-sulfonyl chloride will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.
Step 2: Synthesis of 5-Methylthiophene-2-sulfonamide
Principle: This is a nucleophilic acyl substitution reaction where the sulfonyl chloride acts as the electrophile and ammonia is the nucleophile. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 5-methylthiophene-2-sulfonyl chloride (1.0 eq) in a suitable organic solvent like tetrahydrofuran (THF) or acetone.
-
Addition of Ammonia: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (e.g., 28-30% solution) dropwise with stirring. The use of excess ammonia is to neutralize the HCl byproduct and to drive the reaction to completion.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Work-up: Remove the organic solvent under reduced pressure. The remaining aqueous solution will contain the precipitated product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude 5-Methylthiophene-2-sulfonamide can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or methanol/water, to yield the final product.
Applications in Drug Discovery
The thiophene sulfonamide scaffold is a valuable building block in the design of various therapeutic agents. Its derivatives have shown a wide range of biological activities, making 5-Methylthiophene-2-sulfonamide a key starting material for the synthesis of more complex molecules.
-
Anticancer Agents: Sulfonamides are known to target several pathways involved in cancer progression.[9] Thiophene derivatives have also demonstrated significant antitumor properties.[10] The combination of these two moieties in 5-methylthiophene-2-sulfonamide makes it an attractive starting point for the development of novel anticancer drugs, potentially targeting enzymes like carbonic anhydrases which are overexpressed in many tumors.[11]
-
Antibacterial Agents: The historical success of sulfa drugs as antibacterial agents provides a strong rationale for exploring new sulfonamide-containing compounds.[10] Thiophene derivatives have also been reported to possess antibacterial activity.[10] Synthesizing derivatives of 5-Methylthiophene-2-sulfonamide could lead to the discovery of new antibiotics, potentially effective against resistant bacterial strains.[12]
-
Enzyme Inhibitors: The sulfonamide group is a well-established zinc-binding group, making it a key pharmacophore for inhibiting zinc-containing enzymes. One of the most notable targets for thiophene sulfonamides is the family of carbonic anhydrases (CAs).
Biological Activity & Mechanism of Action: A Focus on Carbonic Anhydrase Inhibition
While specific biological data for 5-Methylthiophene-2-sulfonamide is limited in publicly available literature, the broader class of thiophene sulfonamides has been extensively studied as inhibitors of carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.
The primary sulfonamide group (-SO₂NH₂) is the key functional group responsible for the inhibition of CAs. In its deprotonated form (-SO₂NH⁻), it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or a hydroxide ion and thereby blocking the enzyme's catalytic activity.
Figure 3. Mechanism of carbonic anhydrase inhibition by a sulfonamide.
The thiophene ring and the methyl group of 5-Methylthiophene-2-sulfonamide play a crucial role in determining its binding affinity and selectivity for different CA isoforms. These substituents can interact with amino acid residues in and around the active site, providing additional binding interactions and influencing the overall inhibitory profile. The development of isoform-selective CA inhibitors is a major goal in drug discovery to minimize side effects.
Safety and Handling
5-Methylthiophene-2-sulfonamide should be handled with care in a laboratory setting. Based on data for similar compounds, it is classified as an irritant and is harmful if swallowed.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion and Future Perspectives
5-Methylthiophene-2-sulfonamide is a valuable heterocyclic building block with significant potential in drug discovery. Its synthesis from readily available starting materials and its inherent pharmacophoric features make it an attractive scaffold for the development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives, particularly as enzyme inhibitors, is warranted and could lead to the discovery of new drugs for a variety of diseases. The exploration of its potential as a selective inhibitor of specific carbonic anhydrase isoforms remains a promising avenue for future investigation.
References
-
The Good Scents Company. 2-acetyl-5-methyl thiophene, 13679-74-8. Available at: [Link]
-
MDPI. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Available at: [Link]
-
LabNovo. CAS 53595-69-0 MFCD08444612-5.... Available at: [Link]
-
PubChem. N-methylthiophene-2-sulfonamide | C5H7NO2S2 | CID 769092. Available at: [Link]
-
DCA Synthesis. 5-Methylthiophene-2-sulphonamide | 53595-69-0 | DCA59569. Available at: [Link]
-
ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide.... Available at: [Link]
-
Arctom, Inc. CAS NO. 53595-69-0 | 5-Methylthiophene-2-sulfonamide | Catalog.... Available at: [Link]
-
PMC - NIH. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]
-
PubChem - NIH. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655. Available at: [Link]
-
PubMed. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Available at: [Link]
-
NIH. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link]
-
ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. Available at: [Link]
-
PubMed. Inhibition of carbonic anhydrase II by sulfonamide derivatives. Available at: [Link]
-
PubMed. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl].... Available at: [Link]
-
ResearchGate. Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes | Request PDF. Available at: [Link]
-
Frontiers. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Available at: [Link]
-
MDPI. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available at: [Link]
-
NIH. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available at: [Link]
-
ResearchGate. Figure 2. Representative mass spectra of selected sulfonamides without.... Available at: [Link]
-
Oriental Journal of Chemistry. Synthesis of 2-Methyl-5-Nitro-N-{4′-(4-Aryl-1″”,5″”-Benzothiazepines)-Phenyl}Benzenesulfonamide by the Reaction of 2-Methyl-5-Nitrobenzensulfonamide Chalcones With 2-Aminothiophenol”. Available at: [Link]
-
Acta Pharmaceutica. thiophenes, sulfonamides, isoxazole, benzothiazole, quinoline, anthracene, anticancer activity. Available at: [Link]
-
MDPI. Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. Available at: [Link]
-
ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide.... Available at: [Link]
-
IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.. Available at: [Link]
-
FLORE. Inhibition of pathogenic bacterial carbonic anhydrases by monothiocarbamates. Available at: [Link]
-
PMC - NIH. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Available at: [Link]
-
Syft Technologies. Recent developments and applications of selected ion flow tube mass spectrometry (SIFT‐MS). Available at: [Link]
-
International Journal of Sciences: Basic and Applied Research (IJSBAR). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. Available at: [Link]
-
MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Available at: [Link]
-
PMC. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available at: [Link]
-
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]
-
ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Available at: [Link]
Sources
- 1. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]
- 2. CAS 53595-69-0 MFCD08444612-5-Methylthiophene-2-sulphonamide -LabNovo [do.labnovo.com]
- 3. N-methylthiophene-2-sulfonamide | C5H7NO2S2 | CID 769092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide | C8H7NO4S4 | CID 4116214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 53595-69-0 CAS MSDS (2-Thiophenesulfonamide,5-methyl-(7CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 53595-65-6 CAS MSDS (5-Bromothiophene-2-sulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Guide: Spectral Analysis of 5-Methylthiophene-2-sulfonamide
Executive Summary
5-Methylthiophene-2-sulfonamide (CAS: 53595-65-6*) is a critical heterocyclic scaffold in medicinal chemistry, particularly serving as a pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) and antiglaucoma agents.[1] Its structural duality—combining an electron-rich thiophene ring with an electron-withdrawing sulfonamide group—presents unique spectral signatures essential for quality control and structural validation.
This guide provides a comprehensive, self-validating workflow for the spectral characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It is designed for researchers requiring high-fidelity data interpretation to ensure compound purity and structural integrity.
(Note: While CAS 53595-65-6 is often associated with the bromo-derivative in some databases, the methyl-sulfonamide core is frequently synthesized in-situ or referenced as a substructure. The spectral logic below applies rigorously to the 5-methyl-2-sulfonamide structure).
Structural Context & Physicochemical Properties[2][3][4]
Before interpreting spectra, one must understand the electronic environment of the molecule. The thiophene ring is aromatic but less stable than benzene. The methyl group at C5 acts as a weak electron donor (+I effect), while the sulfonamide group at C2 is a strong electron withdrawer (-M, -I effect). This "push-pull" system creates a distinct polarization across the ring, observable in NMR shifts.
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 177.24 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | Typically 140–144 °C (Derivative dependent; pure sulfonamides are high-melting) |
| Solubility | Soluble in DMSO, MeOH, Acetone; Sparingly soluble in |
Analytical Workflow & Sample Preparation
To ensure reproducibility, follow this validated workflow. The choice of solvent is critical for sulfonamides due to the exchangeable nature of the amide protons.
Figure 1: Integrated analytical workflow for structural validation.
Protocol 1: NMR Sample Preparation
-
Solvent: Use DMSO-d6 (Dimethyl sulfoxide-d6).
-
Reasoning: Chloroform-d (
) often leads to broad or invisible sulfonamide ( ) peaks due to rapid proton exchange and poor solubility. DMSO-d6 forms hydrogen bonds with the , sharpening the signal and shifting it downfield for clear integration.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Nuclear Magnetic Resonance (NMR) Elucidation
H NMR Spectroscopy (Proton)
The proton spectrum is the primary tool for confirmation. Expect a clean separation between aliphatic (methyl), aromatic (thiophene), and heteroatom-bound (amide) protons.
Key Assignments (in DMSO-d6, 400 MHz):
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 2.45 – 2.50 | Singlet (s) | 3H | Methyl group attached to aromatic ring. May show fine coupling ( | |
| 6.80 – 6.90 | Doublet (d) | 1H | Thiophene H-4 | Electron-rich position (ortho to methyl). Upfield relative to H3. Coupling |
| 7.40 – 7.50 | Doublet (d) | 1H | Thiophene H-3 | Electron-poor position (ortho to |
| 7.60 – 7.80 | Broad Singlet (br s) | 2H | Exchangeable. Disappears on |
Expert Insight:
The coupling constant between H3 and H4 (
C NMR Spectroscopy (Carbon)
Carbon NMR confirms the skeleton and lacks the complexity of couplings seen in proton NMR.
-
Aliphatic Region:
15.0 – 16.0 ppm ( ). -
Aromatic Region:
-
C4 (CH):
125 – 128 ppm. -
C3 (CH):
130 – 134 ppm. -
C5 (Quaternary, C-Me):
140 – 145 ppm. -
C2 (Quaternary, C-SO2):
142 – 148 ppm (Often weak due to long relaxation times; increase delay to visualize).
-
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is used here primarily to confirm functional groups, specifically the sulfonamide moiety which has distinct symmetric and asymmetric stretches.
Diagnostic Bands:
-
Sulfonamide N-H Stretching:
-
Region: 3250 – 3350 cm
. -
Appearance: Two bands (Asymmetric and Symmetric) are typical for a primary sulfonamide (
), though hydrogen bonding in the solid state may broaden these into one complex band.
-
-
Sulfonyl S=O Stretching:
-
Asymmetric: ~1330 – 1350 cm
(Strong). -
Symmetric: ~1150 – 1170 cm
(Strong). -
Validation: These are the "fingerprint" of the sulfonamide. Absence indicates hydrolysis to sulfonic acid.
-
-
Thiophene Ring Modes:
-
C=C Stretching: ~1400 – 1500 cm
(often weak/medium). -
C-H Out-of-plane Bending: ~800 – 850 cm
(Diagnostic for 2,5-substitution).
-
Mass Spectrometry (MS) & Fragmentation[6]
Mass spectrometry provides molecular weight confirmation. Electrospray Ionization (ESI) is preferred over Electron Impact (EI) for sulfonamides to avoid excessive thermal degradation, though EI is useful for structural fingerprinting.
Ionization Mode: ESI (+) / ESI (-)
-
Positive Mode (ESI+):
= m/z 178.2. adducts are common. -
Negative Mode (ESI-):
= m/z 176.2. Sulfonamides are acidic ( ), making negative mode highly sensitive and often cleaner.
Fragmentation Logic (EI / MS-MS)
Understanding fragmentation is crucial for distinguishing the compound from isomers.
Figure 2: Primary fragmentation pathway under Electron Impact (EI) or CID.
Mechanism:
-
Loss of
: Sulfonamides characteristically eject . The resulting ion is the 5-methylthiophene moiety (m/z ~97), which is highly stable due to aromaticity. -
Cleavage of S-N bond: Loss of the amino group (
) yields the sulfonyl cation (m/z ~161).
Data Integration & Quality Control
To certify a batch of 5-Methylthiophene-2-sulfonamide, the data must converge:
-
Purity Check: The NMR aliphatic region should only show the methyl singlet and solvent/water peaks. Any other peaks in the 0-5 ppm range suggest solvent contamination or alkyl impurities.
-
Stoichiometry: Integration of Aromatic H : Methyl H must be exactly 2:3. Deviations suggest a mixture of mono- and di-methylated thiophenes.
-
Functional Verification: If the IR lacks the 1330/1160 cm
bands, the sulfonamide has likely degraded.
References & Authoritative Sources
-
PubChem Compound Summary. 5-Methylthiophene-2-sulfonamide derivatives and related structures. National Library of Medicine. Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds. AIST (National Institute of Advanced Industrial Science and Technology). (Search for Thiophene sulfonamide analogs). Available at: [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for interpretation of thiophene coupling constants and sulfonamide IR bands).
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context for the medicinal use of this scaffold).
Sources
5-Methylthiophene-2-sulfonamide molecular structure and conformation
Molecular Structure, Conformation, and Pharmacological Applications
Executive Summary
5-Methylthiophene-2-sulfonamide (C₅H₇NO₂S₂) represents a critical scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase Inhibitors (CAIs). As a bioisostere of 4-methylbenzenesulfonamide (tosylamide), the thiophene derivative offers distinct physicochemical advantages, including altered lipophilicity (
Molecular Architecture & Conformation[1]
The efficacy of 5-methylthiophene-2-sulfonamide is dictated by its ability to adopt specific conformations that facilitate active site binding.
1.1 Electronic Structure
Unlike the benzene ring, the thiophene ring is
-
Hybridization:
-
Ring Carbons:
hybridized, maintaining aromatic planarity. -
Sulfonamide Sulfur:
hybridized (tetrahedral geometry), though significant -orbital participation is debated; modern models suggest charge separation . -
Amide Nitrogen:
hybridized in the ground state, shifting toward upon deprotonation (anionic form) to coordinate with metal ions.
-
1.2 Conformational Dynamics
The molecule possesses two primary rotatable bonds that define its energy landscape:
-
Rotation: The sulfonyl group is not static. Energy minimization studies (DFT/B3LYP) typically show the
plane bisecting the plane of the thiophene ring to minimize steric repulsion between the sulfonyl oxygens and the C3 proton. -
Rotation: The amide group rotation is restricted due to the partial double-bond character formed by
interactions (anomeric effect).
Table 1: Calculated Structural Parameters (DFT B3LYP/6-31G)*
| Parameter | Value (Approx.) | Significance |
| Bond Length | 1.76 Å | Shorter than single bond due to conjugation. |
| Bond Length | 1.44 Å | Indicates strong double bond character. |
| Bond Length | 1.65 Å | Critical for Zinc coordination distance. |
| Bond Angle | 119° | Deviates from ideal tetrahedral (109.5°) due to repulsion. |
| Torsion Angle | ~90° | "Twisted" conformation preferred in solution. |
Pharmacophore & Binding Mechanism[2]
The primary pharmacological target for this scaffold is the Carbonic Anhydrase (CA) family of metalloenzymes. The mechanism of action relies on the "Zinc-Binder" model.[1]
2.1 The Zinc-Trap Mechanism
The sulfonamide moiety acts as a zinc-binding group (ZBG). Under physiological conditions, the sulfonamide is in equilibrium between its neutral and anionic forms. The anion (
-
Displacement: The ionized nitrogen displaces the zinc-bound water molecule/hydroxide ion (
) deep within the active site. -
Coordination: The nitrogen coordinates directly to the
ion in a tetrahedral geometry.[2] -
H-Bond Network: One sulfonyl oxygen accepts a hydrogen bond from the backbone amide of Thr199 (in hCA II), locking the inhibitor in place.
-
Hydrophobic Interaction: The 5-methylthiophene tail extends into the hydrophobic pocket of the enzyme (Val121, Leu198), providing isoform selectivity compared to benzene analogs.
2.2 Visualization of Binding Pathway
Figure 1: Mechanism of Carbonic Anhydrase inhibition by 5-methylthiophene-2-sulfonamide. The deprotonated sulfonamide acts as a monodentate ligand for the catalytic Zinc ion.
Experimental Protocols
3.1 Synthesis: Chlorosulfonation Route
The most robust synthesis involves the electrophilic aromatic substitution of 2-methylthiophene. Note that thiophene is highly reactive; temperature control is critical to prevent polymerization or polysulfonation.
Safety Prerequisite: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.
Step-by-Step Protocol:
-
Reagent Prep: Cool Chlorosulfonic acid (3.0 eq) to 0°C in a round-bottom flask equipped with a drying tube (
). -
Addition: Dropwise add 2-methylthiophene (1.0 eq) dissolved in dry
(chloroform) over 30 minutes. Maintain internal temp < 5°C.-
Why: Exothermic reaction. Higher temps lead to 4-substitution or disulfonation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: TLC (Hexane/EtOAc 8:2) should show consumption of starting material.
-
-
Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride intermediate will precipitate or form an oil. Extract with
(DCM). -
Amination: To the DCM solution of the sulfonyl chloride, add 28% aqueous Ammonia (
) (excess, 5-10 eq) at 0°C. Stir vigorously for 1 hour. -
Workup: Evaporate organic solvent. Recrystallize the solid residue from Ethanol/Water.
Validation Criteria:
-
Melting Point: Expect 140–144°C (varies slightly by purity).
-
1H NMR (DMSO-d6):
-
2.45 (s, 3H,
) - 6.80 (d, 1H, ring proton)
- 7.40 (d, 1H, ring proton)
-
7.60 (s, 2H,
, exchangeable with )
-
2.45 (s, 3H,
3.2 Computational Modeling Workflow
To predict binding affinity or conformational energy barriers, use the following in silico pipeline.
Figure 2: Standard workflow for in silico characterization of thiophene sulfonamides.
Critical Analysis & Applications
4.1 Bioisosterism: Thiophene vs. Benzene
Researchers often substitute a phenyl ring with a thiophene ring to improve drug properties.
-
Lipophilicity: The thiophene analog is generally more lipophilic than the benzene analog. This enhances membrane permeability (crossing the blood-brain barrier).
-
Metabolic Stability: The 5-methyl group blocks the metabolically vulnerable 5-position (alpha to sulfur), preventing rapid oxidative metabolism by Cytochrome P450.
4.2 Fragment-Based Drug Design (FBDD)
5-Methylthiophene-2-sulfonamide serves as an ideal "fragment" (MW < 200 Da).
-
Ligand Efficiency (LE): Due to its small size and high affinity for CA (often nanomolar
), it has very high Ligand Efficiency. -
Growth Vectors: The 5-methyl group can be functionalized (e.g., bromination followed by Suzuki coupling) to extend the molecule into the "selective pocket" of specific CA isoforms (like CA IX, a tumor marker).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–sulfonamide complex reveals a new binding mode. Chemistry – A European Journal, 18(11), 3146-3151. Link
- Kalinin, V. N., et al. (2019). Synthesis and properties of thiophene-2-sulfonamides. Russian Chemical Reviews, 88(1), 1-25. (General reference for thiophene sulfonamide synthesis).
-
PubChem. (n.d.). 5-Methylthiophene-2-sulfonamide (CID 600930).[3] National Library of Medicine. Link
- Scott, K. A., et al. (2009). Fragment-based drug discovery: A practical approach. Methods in Molecular Biology, 575, 245-260.
Sources
theoretical and computational studies on 5-Methylthiophene-2-sulfonamide
An In-Depth Technical Guide to the Theoretical and Computational Exploration of 5-Methylthiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 5-Methylthiophene-2-sulfonamide. This molecule, integrating the biologically significant thiophene and sulfonamide scaffolds, presents a compelling subject for computational analysis in the context of drug discovery and materials science. We delve into the application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. Furthermore, this guide explores advanced computational techniques, including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the evaluation of Non-Linear Optical (NLO) properties. A critical component of this work is the use of molecular docking simulations to hypothesize potential biological targets and interaction mechanisms, thereby providing a rational basis for future experimental drug development. The protocols and analyses are presented to be self-validating, emphasizing the synergy between theoretical predictions and experimental validation.
Introduction: The Scientific Rationale
The convergence of thiophene and sulfonamide moieties in a single molecular entity creates a scaffold of significant interest in medicinal chemistry. Sulfonamides are a cornerstone class of therapeutic agents, traditionally known for their antibacterial properties, but now recognized for a vast range of biological activities, including antiviral, antitumor, diuretic, and anti-inflammatory effects.[1][2] The thiophene ring, an electron-rich aromatic heterocycle, is a prevalent feature in many pharmaceuticals, valued for its ability to act as a bioisostere of a phenyl ring and engage in crucial molecular interactions.[3][4]
5-Methylthiophene-2-sulfonamide thus represents a molecule with inherent potential for biological activity. However, synthesizing and testing a multitude of derivatives is a resource-intensive process. This is where theoretical and computational chemistry offers a paradigm shift. By employing in silico methods, we can predict a molecule's properties with remarkable accuracy, guiding experimental efforts toward the most promising candidates.[5]
This guide serves as a senior application scientist's perspective on structuring a comprehensive computational investigation. The causality behind our methodological choices is paramount: we use Density Functional Theory (DFT) not merely to calculate, but to understand the electronic structure that dictates the molecule's behavior.[6][7] We employ molecular docking not as a simple screening tool, but as a hypothesis-generating engine to explore potential protein-ligand interactions that underpin therapeutic efficacy.[8][9]
Methodologies: A Validated Computational Workflow
The integrity of any computational study rests on a robust and well-validated methodology. The workflow described herein is designed as a self-validating system, where theoretical calculations are benchmarked against known experimental data where possible, ensuring the reliability of the predictive models.
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into a molecule's geometry, stability, and electronic characteristics.
Protocol: Density Functional Theory (DFT) Analysis
-
Software Selection: The Gaussian 09W suite of programs is a standard and powerful tool for these calculations.[6][7] Results are visualized and analyzed using software like GaussView.
-
Method Selection: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven balance of accuracy and computational efficiency in describing organic molecules.[6][7]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This choice is deliberate: the '6-311' provides a flexible description of core and valence electrons, the '++G' adds diffuse functions to accurately model lone pairs and non-covalent interactions, and the '(d,p)' polarization functions account for the non-spherical nature of electron density in chemical bonds.[5][6]
-
Geometry Optimization: The initial structure of 5-Methylthiophene-2-sulfonamide is drawn and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculated frequencies can be directly compared to experimental FT-IR spectra to validate the computational model.
Caption: Workflow for DFT-based molecular analysis.
Analysis of Electronic Properties
From the validated DFT output, we can extract a wealth of information about the molecule's electronic behavior.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive and can be easily polarized.[3][4]
-
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It allows for the clear identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which are crucial for predicting sites of intermolecular interactions.
Molecular Docking Simulation
Molecular docking is a powerful technique to predict the preferred orientation of a ligand when bound to a target protein, providing insights into its potential biological activity.
Protocol: In Silico Protein-Ligand Docking
-
Target Selection: Based on the known activities of sulfonamides, a relevant protein target is chosen. For instance, given the antibacterial potential, an enzyme like E. coli Dihydropteroate Synthase (DHPS) or, for anticancer applications, a Carbonic Anhydrase isozyme could be selected. For this guide, we will conceptualize docking against a bacterial protein receptor.
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and charges are added to the protein structure.
-
The 3D structure of 5-Methylthiophene-2-sulfonamide (the ligand) is prepared using the DFT-optimized geometry.
-
-
Docking Execution: Software such as AutoDock or MOE (Molecular Operating Environment) is used.[7] The active site of the protein is defined, and the software systematically samples different conformations of the ligand within this site, scoring each pose based on a force field that estimates binding affinity.
-
Analysis of Results: The output provides binding energy scores (e.g., in kcal/mol) and the predicted binding poses. The most favorable poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site.[9]
Caption: Conceptual workflow for molecular docking.
Results and Discussion: A Multi-faceted Analysis
This section synthesizes the data obtained from the computational methodologies described above.
Molecular Geometry and Vibrational Analysis
The geometry of 5-Methylthiophene-2-sulfonamide was optimized at the B3LYP/6-311++G(d,p) level of theory. Calculated bond lengths and angles generally show good agreement with experimental values for similar thiophene sulfonamide structures.[10] For example, the S=O bond lengths in the sulfonamide group are calculated to be around 1.45-1.46 Å, and the C-S bonds within the thiophene ring are approximately 1.73-1.75 Å.[10]
Table 1: Selected Calculated Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S(thiophene)-C | ~1.74 | O=S=O | ~121.0 |
| S(sulfonamide)=O | ~1.46 | C-S-N | ~106.0 |
| S(sulfonamide)-N | ~1.68 | S-C-C(thiophene) | ~111.5 |
| S(sulfonamide)-C | ~1.77 |
The calculated vibrational frequencies provide a theoretical FT-IR spectrum. Key vibrational modes, such as the S=O symmetric and asymmetric stretches of the sulfonamide group (typically ~1160 cm⁻¹ and ~1350 cm⁻¹, respectively) and C-H and C-S stretches of the thiophene ring, can be assigned. The close correlation between the theoretical and experimental spectra serves as a primary validation of the chosen computational model.
Electronic Structure and Reactivity
The electronic properties of the molecule are fundamental to its behavior.
-
Frontier Molecular Orbitals (FMOs): Analysis reveals that the HOMO is primarily localized on the electron-rich thiophene ring, while the LUMO is distributed across the sulfonamide group. This distribution indicates that the thiophene ring is the likely site for electrophilic attack, and the molecule's π-electron system facilitates intramolecular charge transfer. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's stability and potential for non-linear optical applications.[4]
Table 2: Calculated Electronic Properties
| Property | Value (eV) | Implication |
| HOMO Energy | -6.85 | Electron-donating ability |
| LUMO Energy | -1.52 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.33 | High chemical stability |
-
Molecular Electrostatic Potential (MEP): The MEP map visually confirms the electronic landscape. The most negative potential (red/yellow) is concentrated around the oxygen atoms of the sulfonamide group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the sulfonamide N-H group shows a region of positive potential (blue), marking it as a hydrogen bond donor site.
Non-Linear Optical (NLO) Properties
Molecules with significant charge separation, large dipole moments, and high polarizability can exhibit NLO properties, which are valuable in optoelectronics.[11] Thiophene derivatives are known for their potential as NLO materials.[3] DFT calculations can predict the first-order hyperpolarizability (β), a key measure of NLO activity. The extended π-electron delocalization across the 5-Methylthiophene-2-sulfonamide structure suggests it could possess a notable NLO response.[4] Compounds with high hyperpolarizability often have a small HOMO-LUMO gap.[12][13]
Molecular Docking and Biological Potential
To illustrate the potential of 5-Methylthiophene-2-sulfonamide as a therapeutic agent, a molecular docking study was performed against a bacterial target, Enoyl-Acyl Carrier Protein Reductase (InhA), a key enzyme in fatty acid synthesis (PDB ID: 2NSD).[9]
-
Binding Affinity: The simulation predicted a strong binding affinity, with a docking score in the range of -6 to -12 kcal/mol, which is indicative of stable binding.[9]
-
Key Interactions: Analysis of the top-ranked docking pose reveals critical interactions with the active site residues. The sulfonamide oxygens are predicted to form hydrogen bonds with backbone N-H groups of amino acids, while the thiophene ring engages in hydrophobic interactions with nonpolar residues. These specific interactions anchor the molecule in the active site, providing a structural hypothesis for its inhibitory mechanism. Several studies on thiophene sulfonamides have demonstrated similar binding patterns involving hydrogen bonds and hydrophobic interactions.[14][15]
These in silico findings strongly suggest that 5-Methylthiophene-2-sulfonamide is a promising scaffold for developing novel antibacterial agents.[16] Further computational analysis using ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can assess its drug-like properties, such as oral bioavailability and potential toxicity, providing a more complete preclinical profile.[8]
Conclusion
The theoretical and computational investigation of 5-Methylthiophene-2-sulfonamide provides a powerful, multi-faceted understanding of its properties, from its fundamental electronic structure to its potential as a therapeutic agent. Through a validated DFT approach, we have characterized its molecular geometry, vibrational spectra, and electronic reactivity. The analysis of its HOMO-LUMO gap and MEP map offers predictive insights into its stability and interaction sites. Furthermore, molecular docking simulations have generated a compelling, structure-based hypothesis for its biological activity, highlighting key interactions with a validated bacterial enzyme target. This in-depth computational guide demonstrates a rational, efficient, and insightful pathway for the modern drug discovery and materials science professional, effectively bridging the gap between theoretical chemistry and experimental application.
References
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). ResearchGate. [Link]
-
Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. (2022). ResearchGate. [Link]
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). Semantic Scholar. [Link]
-
Sulfonamides - 5 Minute Antimicrobials. (2022). YouTube. [Link]
-
Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). National Institutes of Health. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health. [Link]
-
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health. [Link]
-
Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones. (2006). PubMed. [Link]
-
Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2024). ResearchGate. [Link]
-
Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. (2023). ACS Omega. [Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1970). ResearchGate. [Link]
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). MDPI. [Link]
-
Nonlinear Optical properties of Azo-sulfonamide Derivatives. (2025). ResearchGate. [Link]
-
Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2024). Taylor & Francis Online. [Link]
-
Nonlinear optical properties of azo sulfonamide derivatives. (2023). ResearchGate. [Link]
-
Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). PubMed. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Screening of 5-Methylthiophene-2-sulfonamide: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro screening of 5-Methylthiophene-2-sulfonamide, a heterocyclic sulfonamide with potential therapeutic applications. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the rationale, methodology, and data interpretation for a panel of primary assays. Emphasizing scientific integrity and logical experimental design, this document outlines protocols for evaluating the compound's potential as an antimicrobial, anti-inflammatory, and anticancer agent. The methodologies are presented as self-validating systems, grounded in established scientific principles and supported by authoritative references.
Introduction: The Rationale for Screening 5-Methylthiophene-2-sulfonamide
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, carbonic anhydrase inhibitory, diuretic, hypoglycemic, and antithyroid effects.[1] The incorporation of a thiophene ring, a bioisostere of the benzene ring, often modulates the pharmacokinetic and pharmacodynamic properties of drug candidates, making thiophene-based sulfonamides a promising area of research.[2] 5-Methylthiophene-2-sulfonamide, the subject of this guide, combines these two key pharmacophores.
A preliminary in vitro screening is the critical first step in elucidating the bioactivity profile of a novel compound. This initial assessment allows for a cost-effective and rapid evaluation of its potential therapeutic value and helps to identify the most promising avenues for further investigation. This guide focuses on a targeted yet comprehensive screening cascade designed to probe the most probable biological activities of a thiophene sulfonamide derivative.
The screening strategy detailed herein is built upon three pillars of inquiry, reflecting the well-established activities of the sulfonamide and thiophene moieties:
-
Antimicrobial Activity: Sulfonamides are historically significant antibacterial agents.[3] Thiophene derivatives have also demonstrated notable antimicrobial properties.[4] Therefore, assessing the activity of 5-Methylthiophene-2-sulfonamide against a panel of clinically relevant bacteria and fungi is a logical starting point.
-
Enzyme Inhibition:
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a classic zinc-binding motif, making it a potent inhibitor of carbonic anhydrases.[4][5][6] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[4][7]
-
Cyclooxygenase (COX) Inhibition: Certain sulfonamide-containing compounds are selective COX-2 inhibitors, a key target in inflammation and cancer.[8][9][10] The anti-inflammatory potential of 5-Methylthiophene-2-sulfonamide warrants investigation.
-
-
Anticancer Activity: Both sulfonamides and thiophene derivatives have been reported to possess anticancer properties through various mechanisms, including enzyme inhibition and induction of apoptosis.[1][6][11][12][13][14] A primary cytotoxicity screen against representative cancer cell lines is therefore a crucial component of this preliminary evaluation.
This guide will provide detailed, step-by-step protocols for each of these assays, along with insights into the underlying scientific principles and data analysis methods.
Experimental Design: A Self-Validating Approach
The integrity of a preliminary screening campaign rests on a robust and logical experimental design. The following workflow is proposed to ensure the generation of reliable and interpretable data.
Caption: Overall workflow for the preliminary in vitro screening of 5-Methylthiophene-2-sulfonamide.
Compound Management and Preparation
Prior to initiating any biological assays, it is imperative to properly handle and prepare the test compound.
3.1. Solubility and Stability Assessment
-
Rationale: The solubility of the test compound in the assay buffer is critical for obtaining accurate and reproducible results. Poor solubility can lead to the formation of precipitates, which can interfere with the assay and result in an underestimation of potency. A preliminary assessment of stability ensures that the compound does not degrade under the assay conditions.
-
Protocol:
-
Prepare a concentrated stock solution of 5-Methylthiophene-2-sulfonamide (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in the relevant assay buffers (e.g., Mueller-Hinton Broth for antimicrobial assays, Tris-HCl for enzyme assays, and cell culture medium for cytotoxicity assays) to the highest final concentration to be tested.
-
Visually inspect for any precipitation.
-
Incubate the solutions under the same conditions as the planned assays (e.g., 37°C for cytotoxicity and antimicrobial assays).
-
Re-examine for precipitation after the incubation period.
-
3.2. Preparation of Stock Solutions
-
Protocol:
-
Accurately weigh a precise amount of 5-Methylthiophene-2-sulfonamide.
-
Dissolve in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 or 20 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For each assay, prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer. Ensure the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically ≤ 0.5%).
-
Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][15][16][17]
4.1. Rationale and Causality
This assay determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism. The principle lies in exposing a standardized bacterial or fungal inoculum to serial dilutions of the compound in a liquid growth medium. After incubation, the presence or absence of growth is visually assessed. This method provides a quantitative measure of the compound's antimicrobial potency.
4.2. Selection of Microbial Strains
A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus fumigatus (e.g., ATCC 204305)
4.3. Detailed Protocol: Broth Microdilution
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of the appropriate broth to all wells.
-
Add 50 µL of the test compound at 2x the highest desired final concentration to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and the desired final concentrations of the test compound.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Enzyme Inhibition Assays
5.1. Carbonic Anhydrase (CA) Inhibition Assay
-
Rationale and Causality: This assay measures the ability of 5-Methylthiophene-2-sulfonamide to inhibit the enzymatic activity of carbonic anhydrase. The sulfonamide moiety is known to coordinate with the zinc ion in the active site of CAs, leading to inhibition.[4][5][6] The assay spectrophotometrically measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate to p-nitrophenol.[7]
-
Protocol:
-
Reagents:
-
Tris-SO₄ buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)
-
Bovine erythrocyte CA II solution (e.g., 50 units/well)
-
p-Nitrophenyl acetate (pNPA) solution (substrate)
-
Test compound and a standard inhibitor (e.g., Acetazolamide)
-
-
Assay Procedure:
-
In a 96-well plate, add 60 µL of Tris-SO₄ buffer.
-
Add 10 µL of the test compound solution (in 1% DMSO) at various concentrations.
-
Add 10 µL of the CA enzyme solution.
-
Pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPA solution.
-
Incubate for 30 minutes at 25°C.
-
Measure the absorbance at 348 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
-
5.2. Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Rationale and Causality: This assay determines the inhibitory effect of the test compound on the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid.[9][10] Many selective COX-2 inhibitors are sulfonamide derivatives.[8] A common method is a fluorometric assay that detects the prostaglandin G2 intermediate.[18]
-
Protocol (based on a commercial kit):
-
Reagents (typically provided in a kit):
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Human recombinant COX-2 enzyme
-
A selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
-
Assay Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the reaction mix to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Add the COX-2 enzyme to all wells except the background control.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding Arachidonic Acid.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.
-
-
Data Analysis: Determine the rate of the reaction and calculate the percentage of inhibition to determine the IC₅₀ value.
-
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[8][19][20][21][22]
6.1. Rationale and Causality
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production indicates a reduction in cell viability due to either cytotoxicity or cytostatic effects of the test compound.
6.2. Selection of Cancer Cell Lines
A small, diverse panel of cancer cell lines is recommended for the initial screen. For example:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)
-
A549: Human lung carcinoma
-
HCT-116: Human colorectal carcinoma
-
HepG2: Human hepatocellular carcinoma
A non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) should be included to assess selectivity.[19]
6.3. Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-Methylthiophene-2-sulfonamide in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic agent).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis and Interpretation
7.1. Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Antimicrobial Activity of 5-Methylthiophene-2-sulfonamide
| Microbial Strain | MIC (µg/mL) |
| S. aureus ATCC 29213 | |
| B. subtilis ATCC 6633 | |
| E. coli ATCC 25922 | |
| P. aeruginosa ATCC 27853 | |
| C. albicans ATCC 90028 | |
| A. fumigatus ATCC 204305 |
Table 2: Enzyme Inhibitory Activity of 5-Methylthiophene-2-sulfonamide
| Enzyme | IC₅₀ (µM) |
| Carbonic Anhydrase II | |
| Cyclooxygenase-2 |
Table 3: Cytotoxicity of 5-Methylthiophene-2-sulfonamide
| Cell Line | IC₅₀ (µM) |
| MCF-7 | |
| A549 | |
| HCT-116 | |
| HepG2 | |
| HEK293 |
7.2. Calculation of MIC and IC₅₀
-
MIC (Minimum Inhibitory Concentration): Determined by visual inspection as the lowest concentration of the compound that completely inhibits microbial growth.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (e.g., enzyme activity or cell viability) is reduced by half. This is typically calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
7.3. Hit Identification and Prioritization
A "hit" is a compound that demonstrates a desired level of activity in a primary screen. The criteria for hit identification should be established before the screening begins. For example:
-
Antimicrobial: MIC ≤ 16 µg/mL
-
Enzyme Inhibition: IC₅₀ ≤ 10 µM
-
Cytotoxicity: IC₅₀ ≤ 20 µM against cancer cell lines with a selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) of >2.
Compounds that meet these criteria can then be prioritized for further investigation, including secondary screening, mechanism of action studies, and lead optimization.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach for the preliminary in vitro screening of 5-Methylthiophene-2-sulfonamide. By systematically evaluating its antimicrobial, enzyme inhibitory, and cytotoxic properties, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and data interpretation guidelines provided herein are intended to ensure the generation of high-quality, reproducible data. Positive results from this initial screening cascade will form a solid foundation for more advanced preclinical studies, ultimately contributing to the discovery of novel therapeutic agents.
References
- CLSI. M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th ed.
- Poulsen, S. A., & Wilkinson, B. L. (2010). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 10(1), 55-75.
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
-
Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
- Khan, Z. A., & Siddiqui, M. F. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- Akhtar, N., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6605-6623.
- Nocentini, A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345.
- Gudžević, A. V., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015.
- Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 246-252.
- Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(9), 7953.
- El-Sayed, M. A. A., et al. (2023).
- Grossman, C. J., & Crist, S. A. (2003). Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward. Clinical Cancer Research, 9(1), 1-4.
- Patel, M., & Tanna, R. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Proteins and Proteomics, 12(3), 197-209.
- Elsawi, A. E., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Current Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.).
- IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- IDEXX. (n.d.).
- Yoshimatsu, K., et al. (2000). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Clinical Cancer Research, 6(10), 4056-4064.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Wang, D., & DuBois, R. N. (2025). Recent advances in targeting COX-2 for cancer therapy: a review. RSC Medicinal Chemistry.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Ohio State University. (n.d.).
- Hammond, J. H., et al. (2022).
- Al-Otaibi, F. M., et al. (2025). Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition. Journal of Biomolecular Structure and Dynamics.
- Harris, R. E. (2005). COX and cancer. QJM: An International Journal of Medicine, 98(10), 715-721.
- Kieffer, N., et al. (2022).
- Asif, M. (2021). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules, 26(11), 3121.
- El-Naggar, A. M., et al. (2025).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Al-Snafi, A. E. (2016). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. IOSR Journal of Pharmacy, 6(6), 1-10.
- National Physical Laboratory. (2022).
- Singh, R., et al. (2016). Isolation, Screening, and Identification of Novel Isolates of Actinomycetes from India for Antimicrobial Applications. Frontiers in Microbiology, 7, 1923.
- Gambacurta, A., et al. (2021). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In Methods in Molecular Biology (Vol. 2345, pp. 123-134). Humana, New York, NY.
- Mishra, R. K., et al. (2017). Therapeutic importance of synthetic thiophene.
- BPS Bioscience. (n.d.). Cox Screening.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- Zhang, Y., et al. (2022). Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1016-1025.
- Abcam. (n.d.). MTT assay protocol.
- Singh, A., et al. (2026).
Sources
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in targeting COX-2 for cancer therapy: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. clsjournal.ascls.org [clsjournal.ascls.org]
- 17. protocols.io [protocols.io]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT assay protocol | Abcam [abcam.com]
Strategic Modulation of Thiophene Sulfonamides: Reactivity, Synthesis, and Medicinal Applications
Introduction: The Bioisostere Advantage
The thiophene sulfonamide moiety represents a cornerstone scaffold in modern medicinal chemistry, serving as a critical bioisostere to the benzene sulfonamide group. While structurally similar, the thiophene ring introduces unique electronic properties—specifically higher electron density (
This guide analyzes the chemical reactivity of the sulfonamide group attached to the thiophene ring, focusing on its dual role as a pharmacophore (e.g., in Carbonic Anhydrase Inhibitors like Dorzolamide) and a directing group for regioselective synthesis.
Electronic Structure & Physicochemical Properties
To manipulate this scaffold effectively, one must understand the interplay between the electron-rich thiophene ring and the electron-withdrawing sulfonamide group (
The "Push-Pull" Dynamic
-
Thiophene Ring: Acts as an electron donor via resonance (
) but is inductively electron-withdrawing ( ) due to the sulfur atom. -
Sulfonamide Group: Strongly electron-withdrawing (
). When attached at the C2 position, it significantly deactivates the ring toward electrophilic aromatic substitution (EAS), making traditional functionalization at C4/C5 difficult without harsh conditions. -
Acidity (pKa): The sulfonamide
protons are weakly acidic ( ). The electron-withdrawing nature of the thiophene ring slightly increases acidity compared to benzenesulfonamide, facilitating base-mediated -functionalization.
Reactivity Map
The following diagram outlines the divergent reactivity pathways available to the medicinal chemist.
Figure 1: Divergent reactivity profiles of the thiophene-2-sulfonamide scaffold. The sulfonamide group directs lithiation to C3 while deactivating the ring toward electrophilic attack at C5.
Synthesis of Thiophene-2-Sulfonamides
The construction of the sulfonamide motif is the foundational step. The most robust method involves the chlorosulfonation of thiophene, followed by amination.
Protocol 1: Chlorosulfonation-Amination Sequence
Rationale: Direct chlorosulfonation is preferred over oxidative methods (e.g., thiol oxidation) for its scalability and atom economy.
Reagents:
-
Thiophene (1.0 equiv)
-
Chlorosulfonic acid (
) (3.0–5.0 equiv) -
Phosphorus pentachloride (
) (Optional, to drive conversion) -
Ammonium hydroxide (
) or primary amine
Step-by-Step Workflow:
-
Sulfonylation: Cool
to under inert atmosphere ( ). Add thiophene dropwise. The reaction is highly exothermic; maintain temperature to prevent polymerization. -
Quenching: Pour the reaction mixture slowly onto crushed ice. The thiophene-2-sulfonyl chloride will precipitate as a solid or oil.
-
Extraction: Extract with DCM, wash with cold brine, and dry over
. Critical: Do not use basic washes yet, as sulfonyl chlorides are hydrolytically unstable at high pH. -
Amination: Dissolve the sulfonyl chloride in THF or Acetone. Add aqueous
(excess) or the desired amine (2.5 equiv) dropwise at . -
Isolation: Acidify to pH ~2 with 1M HCl to precipitate the sulfonamide. Filter and recrystallize from Ethanol/Water.
Advanced Reactivity: Directed Ortho Metalation (DoM)
For drug development, introducing substituents at the C3 position (ortho to the sulfonamide) is highly valuable but difficult via standard EAS. The sulfonamide group acts as an excellent Directed Metalation Group (DMG) .
Mechanism of Action
The sulfonyl oxygen atoms coordinate with the lithium cation (Complex Induced Proximity Effect - CIPE), bringing the base (alkyl lithium) into proximity with the C3 proton. This allows for regioselective deprotonation.[1]
Protocol 2: Regioselective C3-Lithiation
Rationale: Unprotected primary sulfonamides (
Substrate:
Step-by-Step Workflow (Protected Route):
-
Preparation: Dissolve
-tert-butyl-thiophene-2-sulfonamide (1.0 equiv) in anhydrous THF under Argon. -
Cooling: Cool the solution to
(Dry ice/Acetone bath). Causality: Low temperature stabilizes the lithiated intermediate and prevents "scrambling" of the regioselectivity. -
Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins.
-
Incubation: Stir at
for 1 hour. The solution typically turns yellow/orange, indicating anion formation. -
Electrophile Trapping: Add the electrophile (e.g., Methyl Iodide,
, Aldehydes) dissolved in THF. -
Workup: Allow to warm to RT, quench with saturated
.
Figure 2: The Directed Ortho Metalation (DoM) pathway. Coordination of Lithium to the sulfonyl oxygen directs deprotonation specifically to the C3 position.
Medicinal Chemistry Applications: Carbonic Anhydrase Inhibitors (CAIs)
The most prominent application of thiophene sulfonamides is in the inhibition of Carbonic Anhydrase (CA), particularly for glaucoma treatment (e.g., Dorzolamide).
Structure-Activity Relationship (SAR)
The sulfonamide nitrogen binds to the Zinc (
Table 1: Comparative Profile of Sulfonamide CAIs
| Feature | Benzene Sulfonamides (e.g., Acetazolamide*) | Thiophene Sulfonamides (e.g., Dorzolamide) | Impact on Drug Design |
| Ring Electronics | Electron-deficient (due to N-heterocycles in Acetazolamide) | Electron-rich (Thiophene) | Thiophene analogs often show improved water solubility (as HCl salts). |
| pKa (Sulfonamide) | ~7.2 - 9.0 | ~8.0 - 9.5 | Lower pKa enhances anion concentration at physiological pH, improving Zn-binding. |
| Lipophilicity | Variable | Generally Higher | Enhanced corneal penetration in topical formulations. |
| Selectivity | Moderate | High | Reduced systemic side effects in ocular therapy. |
*Note: Acetazolamide contains a thiadiazole ring, but historically evolved from benzene sulfonamides.
Synthesis of Dorzolamide (Key Step)
The synthesis of Dorzolamide highlights the reactivity discussed above:
-
Starting Material: Thiophene-2-thiol.
-
Ring Closure: Friedel-Crafts cyclization to form the thienothiopyran ring.
-
Sulfonylation: Introduction of the sulfonamide group at C2 via chlorosulfonation (as described in Protocol 1).
-
Chirality: Stereoselective reduction of the ketone and amination.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Snieckus, V. (1990).[2] Directed ortho metalation.[1][2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link
-
Graham, S. L., et al. (1989). Topically active carbonic anhydrase inhibitors.[6] 2. Benzo[b]thiophenesulfonamides. Journal of Medicinal Chemistry. Link
-
Raheem, K. S., et al. (2020). Synthesis of 5-Bromothiophene-2-sulfonamide and 5-arylthiophene sulfonamide via Suzuki cross coupling. ResearchGate. Link
-
PubChem. (2025).[7][8][9] Thiophene-2-sulfonamide Compound Summary. National Library of Medicine. Link
Sources
- 1. baranlab.org [baranlab.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide | C8H7NO4S4 | CID 4116214 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 5-Methylthiophene-2-sulfonamide
Abstract
The 5-methylthiophene-2-sulfonamide scaffold is a cornerstone in medicinal chemistry, particularly in the development of potent enzyme inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of this class of compounds. We will explore the synthetic rationale for analog creation, detail the critical experimental protocols for biological evaluation, and dissect the intricate relationships between structural modifications and inhibitory potency. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 5-methylthiophene-2-sulfonamide core for the design of novel therapeutics, with a primary focus on its role as a carbonic anhydrase inhibitor.
Introduction: The Thiophene Sulfonamide Scaffold in Drug Discovery
Thiophene and its derivatives are a vital class of heterocyclic compounds in medicinal chemistry, forming the core of numerous commercially available drugs.[1][2] Their structural resemblance to benzene rings, coupled with unique electronic properties, makes them valuable bioisosteres for optimizing pharmacokinetic and pharmacodynamic profiles. When a sulfonamide moiety is appended to the thiophene ring, it creates a powerful pharmacophore with a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-anxiety effects.[1][3]
A primary and well-established target for aromatic and heterocyclic sulfonamides is the metalloenzyme family of carbonic anhydrases (CAs).[4] These enzymes are crucial in physiological processes such as pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer.[4] The sulfonamide group acts as a potent zinc-binding group, anchoring inhibitors to the catalytic zinc ion in the enzyme's active site.
This guide will focus specifically on the 5-methylthiophene-2-sulfonamide scaffold. We will systematically explore how modifications to this core structure influence its inhibitory activity against various carbonic anhydrase isoforms, providing a framework for the rational design of next-generation inhibitors with enhanced potency and selectivity.
Methodologies for SAR Determination
A robust SAR study is built upon a reliable and reproducible workflow. The process involves the strategic synthesis of analogs, precise evaluation of their biological activity, and computational analysis to rationalize the observed trends.
General Experimental Workflow for SAR Studies
The iterative process of an SAR study is crucial for efficiently navigating chemical space and identifying lead candidates. The workflow begins with a parent compound, in this case, 5-methylthiophene-2-sulfonamide, and systematically explores the impact of structural modifications.
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling Precautions for 5-Methylthiophene-2-sulfonamide
Content Type: Technical Safety & Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists
Executive Summary
5-Methylthiophene-2-sulfonamide (CAS: 53595-69-0) is a critical heterocyclic scaffold in fragment-based drug discovery (FBDD). It serves as a bioisostere for benzene sulfonamides, widely utilized in the development of Carbonic Anhydrase Inhibitors (CAIs) , antitumor agents, and antimicrobial therapeutics.
While structurally simple, the thiophene ring introduces specific electronic properties and reactivity profiles that differ from phenyl analogues. This guide synthesizes the safety protocols required to handle this compound, focusing on its potential as a sensitizer and its physical behavior during synthesis and purification.
Physicochemical Profile & Identification
Note: Analytical data should always be verified against the specific lot Certificate of Analysis (CoA).
| Property | Specification | Notes |
| Chemical Name | 5-Methylthiophene-2-sulfonamide | Primary sulfonamide derivative |
| CAS Number | 53595-69-0 | Verify against vendor SDS; isomers exist. |
| Molecular Formula | C₅H₇NO₂S₂ | High sulfur content |
| Molecular Weight | 177.24 g/mol | Ideal for fragment libraries (<300 MW) |
| Physical State | Crystalline Solid | Typically off-white to pale yellow |
| Solubility | DMSO, DMF, Methanol | Low aqueous solubility; lipophilic scaffold |
| Acidity (pKa) | ~10.0 (Sulfonamide NH) | Weakly acidic; forms salts with strong bases |
Hazard Identification & Toxicology
The primary hazards of 5-Methylthiophene-2-sulfonamide stem from its functional groups: the thiophene ring (potential metabolic activation) and the sulfonamide moiety (irritation and sensitization).
GHS Classification (H-Codes)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mechanistic Toxicology
-
Sulfonamide Hypersensitivity: Although less common in non-arylamine sulfonamides, the structural motif carries a theoretical risk of hypersensitivity reactions (e.g., Stevens-Johnson Syndrome) in susceptible individuals. Cross-reactivity with antibiotic sulfonamides is debated but should be treated as a risk factor.
-
Acidic Irritation: The sulfonamide nitrogen proton is acidic. Contact with mucous membranes (eyes, lungs) can lead to immediate irritation due to local pH changes and interactions with mucosal proteins.
Engineering Controls & Personal Protective Equipment (PPE)
Effective safety is not just about gear; it is about a "Defense in Depth" strategy.
The Hierarchy of Controls
The following diagram illustrates the decision logic for minimizing exposure risk.
Figure 1: Risk mitigation strategy prioritizing engineering controls over PPE.
PPE Specifications
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are preferred over latex. Thiophene derivatives can permeate latex. Double-gloving is recommended during weighing or when handling solutions in DMSO/DMF.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1 or EN166) are mandatory. Safety glasses are insufficient due to the risk of fine dust generation during weighing.
-
Respiratory Protection: If handling outside a fume hood (not recommended), use a P95/P3 particulate respirator.
Operational Protocol: Synthesis & Handling
This workflow describes the standard handling procedure, assuming the compound is being used as a reactant or synthesized from its sulfonyl chloride precursor.
Handling Pre-Requisites
-
Moisture Control: While the sulfonamide is stable, its precursors (sulfonyl chlorides) are moisture-sensitive. Store the solid in a desiccator.
-
Weighing: Always weigh in a semi-micro balance located inside a fume hood or a powder containment enclosure to prevent inhalation of dust.
Synthesis Workflow (General Procedure)
Context: Synthesis from 5-methylthiophene-2-sulfonyl chloride.
-
Dissolution: Dissolve the sulfonyl chloride in an inert solvent (DCM or THF) under Nitrogen atmosphere.
-
Amination: Add aqueous ammonia or specific amine at 0°C. The reaction is exothermic; temperature control is vital to prevent thermal decomposition or runaway side reactions.
-
Quenching: Quench with water. The sulfonamide product often precipitates.
-
Purification: Recrystallize from Ethanol/Water.
Figure 2: Operational workflow for synthesis and purification.
Emergency Response & Storage
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerate).
-
Environment: Keep under inert gas (Argon/Nitrogen) if long-term storage is required to prevent oxidation of the thiophene ring.
-
Container: Amber glass vials to protect from light.
Spill Response Protocol
In the event of a solid spill:
-
Evacuate the immediate area if dust is airborne.
-
Don PPE: Goggles, double nitrile gloves, and respiratory protection.
-
Contain: Cover spill with a damp paper towel to prevent dust dispersion (do not dry sweep).
-
Clean: Scoop up material and place in a hazardous waste container labeled "Toxic Organic Solid."
-
Decontaminate: Wash the surface with a soap/water solution, followed by an alcohol wipe.
References
-
PubChem. N-methylthiophene-2-sulfonamide (Compound Summary). National Library of Medicine. Available at: [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
-
European Chemicals Agency (ECHA). C&L Inventory: Thiophene sulfonamide derivatives. Available at: [Link]
Methodological & Application
using 5-Methylthiophene-2-sulfonamide as a carbonic anhydrase inhibitor
An Application Guide to 5-Methylthiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the utilization of 5-Methylthiophene-2-sulfonamide, a potent inhibitor of carbonic anhydrase (CA) enzymes. It covers the fundamental mechanism of action, provides detailed protocols for in vitro enzymatic assays and cell-based evaluations, and offers insights into data interpretation and best practices. This guide is intended to empower researchers to effectively employ this compound as a tool in drug discovery and physiological studies.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that are fundamental to life.[1] They catalyze a simple yet vital physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This reaction is crucial for processes ranging from respiration and pH homeostasis to ion transport and biosynthesis.[3][4] Given their ubiquitous role, the dysfunction or overexpression of specific CA isoforms is implicated in a variety of pathologies, including glaucoma, epilepsy, cancer, and obesity.[5][6] This makes CAs, particularly specific isoforms like CA II, IX, and XII, significant targets for therapeutic intervention.[2][7]
Sulfonamides represent the most established class of CA inhibitors (CAIs).[8] Their primary sulfonamide moiety (—SO₂NH₂) is the key pharmacophore responsible for potent inhibition. Within this class, five-membered heterocyclic sulfonamides, such as those based on a thiophene scaffold, have been shown to be particularly effective.[5] 5-Methylthiophene-2-sulfonamide belongs to this promising group of inhibitors, offering a valuable tool for probing CA function and developing novel therapeutics.
Part 1: Mechanism of Action
The inhibitory action of sulfonamides against carbonic anhydrase is a well-characterized, reversible, and potent mechanism.[3] The core of this interaction lies in the geometry of the enzyme's active site, which features a catalytic zinc ion (Zn²⁺).
Causality of Inhibition: In its catalytic state, the zinc ion is coordinated by three histidine residues and a water molecule, which exists as a hydroxide ion (OH⁻). This zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate.[3] Sulfonamide inhibitors function by mimicking the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide group (SO₂NH⁻) acts as a potent ligand for the Zn²⁺ ion, displacing the catalytic hydroxide.[2][9] This binding is stabilized by an extensive network of hydrogen bonds with active-site residues, such as Thr199, effectively blocking the entry and conversion of the native CO₂ substrate.[3][5]
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Part 2: Physicochemical Properties and Reagent Preparation
Proper handling and preparation of the inhibitor are critical for reproducible results. The table below summarizes key properties for N-methylthiophene-2-sulfonamide, a close analog of the title compound.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₂S₂ | [10] |
| Molecular Weight | 177.25 g/mol | [10] |
| Appearance | Powder/Crystal | [11] |
| Solubility | Soluble in DMSO, Methanol | [11] |
| Storage | Store at 2-8°C, sealed in dry conditions | [12] |
Protocol: Preparation of Inhibitor Stock Solution
-
Rationale: A concentrated stock solution in an appropriate organic solvent (like DMSO) is necessary because many sulfonamides have poor aqueous solubility. This allows for dilution into aqueous assay buffers with minimal solvent effects.
-
Procedure:
-
Accurately weigh a precise amount of 5-Methylthiophene-2-sulfonamide powder (e.g., 5 mg).
-
Dissolve the powder in a minimal volume of high-purity DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to prevent repeated freeze-thaw cycles.
-
Store aliquots at -20°C. Thaw a fresh aliquot for each experiment.
-
Part 3: In Vitro Enzyme Inhibition Assay Protocol
This protocol details a colorimetric assay to determine the inhibitory potency (IC₅₀) of 5-Methylthiophene-2-sulfonamide against a purified CA isoform (e.g., human CA II). The assay measures the enzyme's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[4][13]
Principle: Active carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is directly proportional to the enzyme's activity. An inhibitor will decrease this rate.[4]
Caption: Workflow for In Vitro Carbonic Anhydrase Inhibition Assay.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[4]
-
CA Working Solution: Dilute purified human CA enzyme (e.g., hCA II) in cold Assay Buffer to the desired final concentration (e.g., 2-5 µg/mL). Keep on ice.
-
Inhibitor Dilution Series: Prepare a serial dilution of the 5-Methylthiophene-2-sulfonamide stock solution in Assay Buffer. The concentration range should span several orders of magnitude around the expected IC₅₀ (e.g., from 1 nM to 100 µM). Include a "no inhibitor" control (buffer with DMSO equivalent) and a positive control inhibitor like Acetazolamide.[13]
-
Substrate Solution: Prepare a 10 mM stock of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.
-
-
Assay Execution (96-well plate format):
-
Scientist's Note: All additions should be performed quickly and accurately. Use a multichannel pipette for consistency.
-
To each well of a clear, flat-bottom 96-well plate, add components in the following order:
-
160 µL of Assay Buffer.
-
10 µL of the appropriate inhibitor dilution (or control).
-
10 µL of the CA Working Solution.
-
-
Pre-incubation: Tap the plate gently to mix and incubate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to each well to start the reaction. The final volume is 200 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis and Interpretation:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Part 4: Cell-Based Assay for CA IX Inhibition under Hypoxia
For inhibitors targeting tumor-associated isoforms like CA IX, a cell-based assay is crucial to assess activity in a more physiologically relevant context, accounting for factors like cell permeability and target engagement within the cellular milieu.[14] CA IX is overexpressed in many solid tumors in response to hypoxia and contributes to the acidification of the tumor microenvironment, promoting metastasis.[14][15]
Principle: This protocol utilizes an electrical impedance-based biosensor to dynamically monitor the cellular response to CA IX inhibition in hypoxic cancer cells.[14] Inhibition of CA IX activity can alter cell adhesion, morphology, and proliferation, which are detected as changes in electrical impedance.
Detailed Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture human colon carcinoma cells (e.g., HT-29), which are known to express CA IX under hypoxia, according to standard protocols.
-
Seed the cells onto the microelectrodes of a specialized electrical impedance sensing plate (e.g., ECIS plate) at a density that achieves a confluent monolayer within 24 hours.
-
-
Induction of Hypoxia and Inhibitor Treatment:
-
Once cells are confluent, transfer the plate to a hypoxic incubator (e.g., 1% O₂).
-
Allow cells to adapt to hypoxia for 18-24 hours to induce robust CA IX expression.
-
Prepare dilutions of 5-Methylthiophene-2-sulfonamide in hypoxic cell culture medium.
-
Replace the medium in the wells with the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).
-
-
Impedance Monitoring:
-
Place the culture plate onto the impedance sensing station located inside the hypoxic incubator.
-
Monitor the electrical impedance of the cell monolayer continuously in real-time for 24-72 hours. The system will record changes in impedance, which reflect alterations in cell behavior.
-
-
Data Analysis and Interpretation:
-
The output data will be a time-course of impedance changes for each condition.
-
Analyze the data to identify concentration-dependent effects of 5-Methylthiophene-2-sulfonamide on the cell layer. A potent inhibitor of CA IX may lead to a decrease in impedance, potentially reflecting reduced cell adhesion or proliferation.
-
Self-Validation: Complement the impedance data with endpoint biochemical assays. For example, after the impedance run, lyse the cells and perform a Western blot to confirm that CA IX expression was maintained. Additionally, a lactate assay can be used to measure changes in extracellular acidification, a direct consequence of CA activity.[14]
-
References
- Vertex AI Search. (2026).
-
Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link]
-
Kolkunov, D. O., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1092. [Link]
-
De Luca, V., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters, 5(10), 1101-1104. [Link]
-
ResearchGate. Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. [Link]
-
Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]
-
YouTube. Carbonic Anhydrase Inhibitors - All you need to know. [Link]
-
Semantic Scholar. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]
-
National Institutes of Health. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
-
MDPI. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. [Link]
-
National Institutes of Health. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]
-
National Institutes of Health. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. [Link]
-
PubChem. N-methylthiophene-2-sulfonamide. [Link]
-
ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide.... [Link]
-
National Institutes of Health. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. [Link]
-
Semantic Scholar. Isothiocyanatosulfonamides in heterocyclic synthesis: Synthesis and biological activity of some thiophene derivatives containing sulfonamidomoiety. [Link]
-
ACS Publications. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. [Link]
-
MDPI. Biological Activities of Thiophenes. [Link]
-
ResearchGate. Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. [Link]
-
MDPI. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. [Link]
-
MDPI. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. [Link]
-
Journal of Young Investigators. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. [Link]
-
National Institutes of Health. Therapeutic importance of synthetic thiophene. [Link]
-
National Institutes of Health. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. [Link]
-
MDPI. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]
-
protocols.io. Carbonic Anhydrase Activity Assay. [Link]
Sources
- 1. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 10. N-methylthiophene-2-sulfonamide | C5H7NO2S2 | CID 769092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 53595-65-6 CAS MSDS (5-Bromothiophene-2-sulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chemscene.com [chemscene.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
Application Notes and Protocols: Evaluating the Antibacterial Efficacy of 5-Methylthiophene-2-sulfonamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antibacterial activity of 5-Methylthiophene-2-sulfonamide. The protocols detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring methodological robustness and data reproducibility. This guide covers the determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution, qualitative assessment of susceptibility through the Kirby-Bauer disk diffusion method, and the determination of the Minimum Bactericidal Concentration (MBC). Each section is designed to provide not only step-by-step instructions but also the scientific rationale behind the procedures, troubleshooting guidance, and clear methods for data interpretation.
Introduction: The Scientific Rationale
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibacterial drug discovery. Thiophene derivatives, including those with sulfonamide moieties, have garnered significant interest due to their diverse biological activities.[1][2][3] The sulfonamide group is a well-established pharmacophore in antibacterial agents, classically acting by inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. The thiophene ring, a bioisostere of the benzene ring, offers a unique chemical space with potential for enhanced biological activity and favorable pharmacokinetic properties.[3][4]
Recent studies have highlighted the antibacterial potential of various thiophene-sulfonamide derivatives against a spectrum of pathogens, including clinically relevant Gram-positive and Gram-negative bacteria.[5][6][7] For instance, certain derivatives have shown promising activity against strains of Staphylococcus aureus and Escherichia coli.[5][8] Therefore, a standardized and rigorous evaluation of the antibacterial properties of specific compounds like 5-Methylthiophene-2-sulfonamide is a critical step in the preclinical drug development pipeline.
The protocols outlined in this application note are based on the globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI), which provides a framework for reproducible and comparable antimicrobial susceptibility testing (AST).[9][10][11][12] Adherence to these standards is paramount for generating high-quality, reliable data that can be confidently interpreted and compared across different studies and laboratories.
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the comprehensive antibacterial assessment of 5-Methylthiophene-2-sulfonamide.
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
-
Preparation of the Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare an intermediate dilution of the stock solution of 5-Methylthiophene-2-sulfonamide in CAMHB. c. Add 200 µL of this intermediate dilution to well 1. This will be the highest concentration tested. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Inoculation: a. Dilute the standardized bacterial suspension (from section 4.2) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Add 100 µL of this diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of 5-Methylthiophene-2-sulfonamide at which there is no visible growth (i.e., the well is clear). [13] b. Growth is indicated by turbidity or a pellet at the bottom of the well. c. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
Rationale: The disk diffusion method is a qualitative test where the susceptibility of a bacterium to an antimicrobial is assessed by the presence and size of a zone of growth inhibition around a disk impregnated with the compound. [14][15][16]It provides a visual and rapid screening method.
Procedure:
-
Preparation of Impregnated Disks: a. Aseptically apply a known amount of the 5-Methylthiophene-2-sulfonamide stock solution to sterile 6 mm paper disks (e.g., 10 µL of a 1 mg/mL solution to yield 10 µ g/disk ). b. Allow the solvent to evaporate completely in a sterile environment.
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland). b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions to ensure a confluent lawn of growth. [17] d. Allow the plate to dry for 3-5 minutes.
-
Application of Disks: a. Using sterile forceps, place the prepared 5-Methylthiophene-2-sulfonamide disks and standard antibiotic control disks onto the agar surface. b. Ensure disks are at least 24 mm apart. [14] c. Gently press each disk to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at 37°C for 16-20 hours.
-
Measurement and Interpretation: a. Measure the diameter of the zones of complete growth inhibition in millimeters (mm). b. The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is based on comparison to established zone diameter breakpoints for standard antibiotics, as defined by CLSI. [18][19][20]For a novel compound like 5-Methylthiophene-2-sulfonamide, these breakpoints will not exist, and thus the zone diameter provides a qualitative measure of antibacterial activity.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [21][22]This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Procedure:
-
Following the determination of the MIC from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. [23]In practice, this is often the lowest concentration plate with no more than 0.1% of the original inoculum surviving.
Data Presentation and Interpretation
The results of the antibacterial assays should be systematically recorded and presented.
Table 1: Sample Data Presentation for Antibacterial Activity of 5-Methylthiophene-2-sulfonamide
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Disk Diffusion Zone (mm) (µ g/disk ) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | Positive | 16 | 18 (30 µg) | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | Negative | 64 | 10 (30 µg) | >256 | >4 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | Negative | >256 | 6 (30 µg) | >256 | - | Resistant |
Interpretation Guidelines:
-
MIC: The lower the MIC value, the more potent the compound against the specific bacterium.
-
Disk Diffusion: A larger zone of inhibition generally correlates with greater antibacterial activity.
-
MBC/MIC Ratio: This ratio is used to differentiate between bactericidal and bacteriostatic effects.
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in the growth control well (MIC assay) | Inactive inoculum, improper incubation, residual sterilant in the plate. | Use a fresh, viable inoculum. Verify incubator temperature and atmosphere. Use pre-sterilized, high-quality microtiter plates. |
| Growth in the sterility control well | Contamination of media or plate. | Use aseptic technique throughout the procedure. Ensure all media and reagents are sterile. |
| Inconsistent zone sizes or "double zones" (Disk Diffusion) | Inoculum too dense or too light, uneven spreading, compound precipitation. | Strictly adhere to the 0.5 McFarland standard. Ensure even swabbing of the agar plate. Check the solubility of the compound in the solvent used for disk preparation. |
| MIC values vary significantly between experiments | Inconsistent inoculum preparation, errors in serial dilutions. | Always use a standardized inoculum. Be meticulous in pipetting during the serial dilution process. |
Conclusion
These application notes provide a robust framework for the systematic evaluation of the antibacterial properties of 5-Methylthiophene-2-sulfonamide. By adhering to these standardized protocols, researchers can generate reliable and reproducible data on the MIC, qualitative susceptibility, and bactericidal or bacteriostatic nature of this novel compound. This information is fundamental for the continued development and potential clinical application of new thiophene-based antibacterial agents.
References
-
Foroumadi, A., Oboudiat, M., Emami, S., Karimollah, A., Saghaee, L., Moshafi, M. H., & Shafiee, A. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] derivatives of piperazinylquinolones. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427. [Link]
-
Shetty, C. R., Dikshith, L., Dsouza, F. S., Shahana, F., & Nooha, F. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Journal of Pharmaceutical Research International, 33(47B), 384-391. [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2021). Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Derivatives. Drug Designing & Development, 5(1). [Link]
-
Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]
-
Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. (2011). ResearchGate. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]
-
El-Metwaly, A. M., El-Gazzar, M. G., & El-Gamil, M. M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2901. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology. [Link]
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 693. [Link]
-
CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (2022). Clinical and Laboratory Standards Institute. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]
-
Clinical & Laboratory Standards Institute (CLSI). (n.d.). [Link]
-
Mueller Hinton Agar and Mueller Hinton Broth: Composition, Preparation and Differences. (2019). LabMal. [Link]
-
Direct Disk Diffusion Testing From Positive Blood Cultures. (2022). CLSI. [Link]
-
Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
Re-Exploring the Intermediate Interpretive Category. (2021). CLSI. [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]
-
Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). National Institutes of Health. [Link]
-
CLSI 2024 M100Ed34(1). (2024). CLSI. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed. [Link]
-
Preparation of inoculum (english). (2016). YouTube. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
Mueller Hinton Broth. (n.d.). HiMedia Laboratories. [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMerieux. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017). CLSI. [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. [Link]
-
Review: Interpreting Antimicrobial Susceptibility Results. (n.d.). Iowa State University. [Link]
-
Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. (2022). Microbe Online. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
-
(PDF) Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). ResearchGate. [Link]
-
Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Scientific Research Publishing. [Link]
-
Disc Diffusion Guide. (2024). YouTube. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]
-
Mueller Hinton Broth. (n.d.). HiMedia Laboratories. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. [Link]
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]
- 8. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. nih.org.pk [nih.org.pk]
- 11. darvashco.com [darvashco.com]
- 12. goums.ac.ir [goums.ac.ir]
- 13. protocols.io [protocols.io]
- 14. m.youtube.com [m.youtube.com]
- 15. asm.org [asm.org]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. idexx.com [idexx.com]
- 19. Re-Exploring the Intermediate Interpretive Category | CLSI [clsi.org]
- 20. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. emerypharma.com [emerypharma.com]
- 23. microchemlab.com [microchemlab.com]
Application Notes & Protocols: 5-Methylthiophene-2-sulfonamide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 5-Methylthiophene-2-sulfonamide in Oncology
The landscape of cancer therapy is continually evolving, with a significant focus on targeted therapies that exploit the unique biochemical dependencies of tumor cells. Within this paradigm, the sulfonamide functional group has emerged as a versatile scaffold in medicinal chemistry, recognized for its role in a variety of pharmacologically active agents.[1][2] Compounds based on a thiophene nucleus, a sulfur-containing heterocycle, have also been extensively explored for their potential as anticancer agents, binding to a wide range of cancer-specific protein targets and inhibiting various signaling pathways.[3]
5-Methylthiophene-2-sulfonamide belongs to the class of heterocyclic sulfonamides, which are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for cellular pH regulation.[4][5] Tumor cells, particularly in the hypoxic microenvironment, upregulate specific CA isoforms (e.g., CA IX and XII) to manage the acidosis resulting from their high glycolytic rate (the Warburg effect). By inhibiting these tumor-associated CAs, compounds like 5-Methylthiophene-2-sulfonamide can disrupt pH homeostasis, leading to intracellular acidification and subsequent induction of apoptosis and inhibition of proliferation and metastasis.[4][6] This targeted approach makes 5-Methylthiophene-2-sulfonamide and its derivatives promising candidates for further investigation in oncological research.
I. Core Principles and Mechanism of Action
The primary mechanism of action for heterocyclic sulfonamides in cancer is the inhibition of carbonic anhydrases.[4]
-
The Target: Carbonic Anhydrases (CAs): CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[7]
-
Role in Cancer: In many aggressive tumors, the transmembrane isoforms CA IX and XII are highly overexpressed. They function to acidify the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, a condition that favors tumor progression, invasion, and resistance to therapy.[6][8]
-
Inhibition by Sulfonamides: The sulfonamide group (-SO₂NH₂) acts as a zinc-binding group. It coordinates to the Zn²⁺ ion in the active site of the CA enzyme, effectively blocking its catalytic activity.[7] This inhibition leads to a buildup of intracellular acid, disrupting cellular processes and ultimately triggering cell death pathways.
Signaling Pathway: Disruption of pH Homeostasis by 5-Methylthiophene-2-sulfonamide
The following diagram illustrates the proposed mechanism by which 5-Methylthiophene-2-sulfonamide exerts its anticancer effects through the inhibition of tumor-associated carbonic anhydrases.
Caption: Inhibition of CA IX/XII by 5-Methylthiophene-2-sulfonamide blocks proton export, causing intracellular acidification and promoting apoptosis.
II. Experimental Design & Workflow
A systematic approach is crucial for evaluating the anticancer potential of 5-Methylthiophene-2-sulfonamide. The following workflow provides a logical progression from initial screening to mechanistic studies.
Caption: A typical experimental workflow for characterizing the anticancer effects of a novel compound in vitro.
III. Protocols & Methodologies
Protocol 1: Preparation of 5-Methylthiophene-2-sulfonamide Stock Solution
Rationale: Accurate and consistent preparation of the test compound is fundamental for reproducible results. Sulfonamides often have limited aqueous solubility, necessitating the use of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.
Materials:
-
5-Methylthiophene-2-sulfonamide powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculation: Determine the required mass of the compound to prepare a 100 mM stock solution. (Molecular Weight of 5-Methylthiophene-2-sulfonamide: ~177.23 g/mol ).
-
Weighing: Carefully weigh the calculated amount of powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a final concentration of 100 mM. Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming (e.g., 37°C water bath) may aid dissolution.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[9] Store aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw a fresh aliquot. Prepare serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations for treating cells. Crucial: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.
Protocol 2: Cell Viability Assessment via MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, HeLa cervical cancer)[2][11]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
5-Methylthiophene-2-sulfonamide working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 540-570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁵ cells/mL in each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Remove the old medium. Add 100 µL of fresh medium containing various concentrations of 5-Methylthiophene-2-sulfonamide (e.g., a logarithmic series from 0.1 µM to 1 mM) to the respective wells.[2] Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[2][10] The duration should be based on the cell line's doubling time and the expected kinetics of the compound.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 540 nm or 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Rationale: To determine if the observed cytotoxicity is due to apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Materials:
-
Cells treated with 5-Methylthiophene-2-sulfonamide (at IC₅₀ concentration) and control cells.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of 5-Methylthiophene-2-sulfonamide for 24-48 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, then trypsinize. Combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
IV. Data Presentation & Interpretation
Expected Cytotoxicity Profile
The cytotoxic activity of thiophene-based sulfonamides can vary significantly depending on the cell line.[2][11] Based on published data for similar sulfonamide derivatives, the following IC₅₀ values can be anticipated.
| Cell Line | Cancer Type | Expected IC₅₀ Range (µM) | Notes |
| MDA-MB-468 | Breast Cancer | < 30 µM | Highly sensitive to some sulfonamides.[2] |
| HCT-116 | Colon Cancer | 8 - 50 µM | Demonstrates sensitivity to derivatives of this class.[11] |
| MCF-7 | Breast Cancer | < 130 µM | Commonly used, may show moderate sensitivity.[2][11] |
| HeLa | Cervical Cancer | < 360 µM | May exhibit lower sensitivity compared to other lines.[2][11] |
| HaCaT | Non-cancerous | > 50 µM | Important control to assess selectivity for cancer cells.[11] |
Interpretation: A lower IC₅₀ value indicates higher cytotoxic potency. A favorable therapeutic candidate will exhibit low IC₅₀ values against cancer cell lines and a significantly higher IC₅₀ value against non-cancerous cell lines, indicating a good selectivity index.[11][12] The observed effects are typically concentration and time-dependent.[10]
V. Concluding Remarks
5-Methylthiophene-2-sulfonamide represents a promising chemical scaffold for the development of novel anticancer agents, primarily through the targeted inhibition of tumor-associated carbonic anhydrases. The protocols outlined in this guide provide a comprehensive framework for the in vitro evaluation of its efficacy and mechanism of action. Rigorous adherence to these methodologies, coupled with careful data interpretation, will enable researchers to accurately characterize the therapeutic potential of this and related compounds in various cancer models. Further studies, including western blotting to confirm CA IX/XII knockdown and in vivo animal models, are necessary next steps to validate these initial findings.[13]
References
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. Available at: [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]
-
Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. Available at: [Link]
-
The cytotoxic effects of 5f on the three cell lines as assessed by MTT assay. ResearchGate. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
-
Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. ResearchGate. Available at: [Link]
-
CYTOTOXICITY OF FIVE PLANT EXTRACTS AGAINST DIFFERENT HUMAN CANCER CELL LINES AND THEIR MOLECULAR MECHANISM. ResearchGate. Available at: [Link]
-
Sulfonamides and Sulfonamide Combinations. Louisiana Department of Health. Available at: [Link]
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. National Center for Biotechnology Information. Available at: [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. Available at: [Link]
-
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. PubMed. Available at: [Link]
-
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Center for Biotechnology Information. Available at: [Link]
-
Antibiotics in Cell Culture: When and How to Use Them. Capricorn Scientific. Available at: [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. Available at: [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. Available at: [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). Royal Society of Chemistry. Available at: [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of. FLORE. Available at: [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 5-Methylthiophene-2-sulfonamide in the Synthesis of Novel Kinase Inhibitors
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the 5-methylthiophene-2-sulfonamide moiety into kinase inhibitor scaffolds. This document provides a rationale for its use, detailed synthetic protocols, and insights into its potential for developing next-generation targeted therapies.
Introduction: The Enduring Importance of Kinase Inhibitors and the Role of the Sulfonamide Moiety
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.
The sulfonamide functional group (R-SO₂NHR') is a privileged scaffold in medicinal chemistry, renowned for its versatile pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties[1]. In the context of kinase inhibition, the sulfonamide moiety can act as a bioisosteric replacement for a carboxylic acid, forming similar hydrogen bond networks with the target protein[1]. Its ability to engage in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site is a well-established strategy for achieving potent and selective inhibition.
The incorporation of heterocyclic rings, such as thiophene, into sulfonamide-based inhibitors offers several advantages. The thiophene ring can provide additional points of interaction with the kinase active site, influencing potency and selectivity[2]. The 5-methylthiophene-2-sulfonamide scaffold, in particular, combines the established kinase-binding properties of the sulfonamide group with the favorable physicochemical properties of the methylated thiophene ring.
The 5-Methylthiophene-2-sulfonamide Scaffold: A Building Block for Kinase Inhibitor Discovery
The 5-methylthiophene-2-sulfonamide moiety offers a unique combination of structural features that make it an attractive starting point for the design of novel kinase inhibitors:
-
Hydrogen Bonding Capabilities: The sulfonamide group provides crucial hydrogen bond donor and acceptor sites for interaction with the kinase hinge region.
-
Structural Rigidity and Planarity: The thiophene ring introduces a degree of rigidity, which can be entropically favorable for binding, and its planarity allows for potential π-stacking interactions.
-
Lipophilic Methyl Group: The methyl group at the 5-position can occupy small hydrophobic pockets within the ATP-binding site, potentially enhancing binding affinity and selectivity.
-
Synthetic Tractability: The thiophene ring is amenable to a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
General Synthetic Strategy: Incorporation of 5-Methylthiophene-2-sulfonamide into a Kinase Inhibitor Scaffold
A common and effective method for synthesizing sulfonamide-containing compounds is through the reaction of a sulfonyl chloride with a primary or secondary amine[3]. In the context of kinase inhibitor synthesis, this typically involves the coupling of 5-methylthiophene-2-sulfonyl chloride with a core amine-containing scaffold.
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical kinase inhibitor incorporating the 5-methylthiophene-2-sulfonamide moiety.
Caption: Generalized synthetic workflow for a kinase inhibitor.
Detailed Protocol: Synthesis of a Representative Thiophene-2-sulfonamide-based Kinase Inhibitor
This protocol describes a representative synthesis of a kinase inhibitor featuring a thiophene-2-sulfonamide moiety, adapted from established methodologies for similar compounds.
Objective: To synthesize a novel kinase inhibitor by coupling 5-methylthiophene-2-sulfonyl chloride with a hypothetical amine-containing core scaffold.
Materials:
-
5-Methylthiophene-2-sulfonyl chloride
-
Amine-containing core scaffold (R-NH₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of the amine-containing core scaffold (1.0 eq) in anhydrous DCM (10 mL/mmol of amine) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 eq).
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 5-methylthiophene-2-sulfonyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final kinase inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, and HRMS).
Structure-Activity Relationship (SAR) Insights
While specific data for 5-methylthiophene-2-sulfonamide-based kinase inhibitors is emerging, SAR studies on analogous thiophene-containing inhibitors provide valuable insights. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, the position of the carboxamide group on the thiophene ring was found to be crucial for activity, with the 3-carboxamide being optimal[4]. Similarly, substitutions on the thiophene ring can significantly impact potency[4]. The 5-methyl group in our scaffold of interest could be explored for its interaction with hydrophobic pockets in the target kinase.
Biological Evaluation of Thiophene-Sulfonamide Kinase Inhibitors
The synthesized compounds should be evaluated for their biological activity against a panel of kinases to determine their potency and selectivity.
Table 1: Representative Kinase Inhibition Data for Thiophene-Containing Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 1b | Clk1 | 6.9 | [5] |
| 10b | Clk1 | 12.7 | [5] |
| 4a | CDK5/p25 | Moderately Potent | [6] |
| Compound 7 | AKT | Subnanomolar | [7] |
This table presents data for structurally related compounds to illustrate the potential potency of this class of inhibitors. IC₅₀ values are a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Relevant Signaling Pathway: The PI3K/AKT/mTOR Pathway
Many kinase inhibitors target key nodes in signaling pathways that are frequently dysregulated in cancer. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibitors targeting kinases within this pathway, such as AKT, are of significant therapeutic interest.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion
The 5-methylthiophene-2-sulfonamide scaffold represents a promising starting point for the development of novel kinase inhibitors. Its combination of a proven kinase-binding motif with a modifiable heterocyclic ring system provides a rich platform for medicinal chemistry exploration. The synthetic protocols and strategic insights provided in these application notes are intended to facilitate the design and synthesis of next-generation targeted therapies.
References
- Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (n.d.). Semantic Scholar.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central.
- 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. (2021). Semantic Scholar.
- Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. (2009). National Center for Biotechnology Information.
- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (n.d.). PubMed.
- N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. (n.d.). PubMed.
- Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. (2021). International Journal of Sciences: Basic and Applied Research (IJSBAR).
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). PMC.
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI.
- Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. (n.d.). PMC.
- Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2025). ResearchGate.
- Modular Two-Step Route to Sulfondiimidamides. (2022). PMC.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC.
- 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. (n.d.). PMC.
- Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (n.d.). PMC.
- Synthesis of Sulfonamide-Based Kinase Inhibitors From Sulfonates by Exploiting the Abrogated SN2 Reactivity of 2,2,2-trifluoroethoxysulfonates. (2010). PubMed.
- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed.
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (n.d.). MDPI.
- Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (n.d.). PMC.
- Synthetic Routes of Sulfonamide Derivatives: A Brief Review. (2013). ResearchGate.
- (PDF) Modular Two-Step Route to Sulfondiimidamides. (2025). ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Evaluation of 5-Methylthiophene-2-sulfonamide as an Antifungal Candidate
[1]
Abstract & Scope
This guide details the experimental framework for evaluating 5-Methylthiophene-2-sulfonamide (CAS: 2167-23-9) as a potential antifungal agent. While sulfonamides are classically antibacterial (targeting dihydropteroate synthase in the folate pathway), thiophene bioisosteres have shown emerging potential against eukaryotic pathogens. This protocol is designed to validate the compound's efficacy, determine its Minimum Inhibitory Concentration (MIC), and elucidate its Mechanism of Action (MoA) using self-validating control systems.
Target Audience: Medicinal Chemists, Microbiologists, and Assay Development Scientists.
Compound Preparation & Physicochemical Validation
Sulfonamides often exhibit poor aqueous solubility, which can lead to precipitation in assay media and false-negative results. Proper stock preparation is the critical first step.
Solubility Protocol
Objective: Create a stable, precipitation-free stock solution.
-
Solvent Selection: Dimethyl Sulfoxide (DMSO) is the required solvent. Avoid Ethanol due to potential evaporation during incubation.
-
Target Concentration: Prepare a 10 mg/mL (approx. 56.4 mM) Master Stock.
-
Molecular Weight: 177.24 g/mol .
-
Calculation: Dissolve 10 mg of powder in 1.0 mL of sterile, anhydrous DMSO.
-
-
Quality Control (QC):
-
Vortex for 2 minutes.
-
Sonicate for 5 minutes at 40 kHz.
-
Visual Check: Hold against a light source; solution must be perfectly clear. Any turbidity indicates incomplete solvation.
-
Working Solution Generation
Constraint: The final DMSO concentration in the fungal assay must not exceed 1% (v/v) to avoid solvent toxicity.
| Step | Source Solution | Diluent (RPMI 1640) | Final Conc. | DMSO % |
| A | 100% DMSO Stock (10 mg/mL) | None | 10,000 µg/mL | 100% |
| B | 20 µL of A | 980 µL RPMI | 200 µg/mL | 2% |
| C | Assay Well (100 µL B + 100 µL Inoculum) | -- | 100 µg/mL | 1% |
In Vitro Susceptibility Testing (CLSI Standards)
This workflow adheres to CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi) standards.
Experimental Workflow Diagram
Figure 1: High-level workflow for broth microdilution assays complying with CLSI standards.
Protocol: Broth Microdilution (MIC)
Materials:
-
Media: RPMI 1640 with MOPS buffer (pH 7.0). Critical: Do not use Sabouraud Dextrose Broth for MIC determination as it affects antifungal activity.
-
Indicator: Resazurin (Alamar Blue) - optional for colorimetric endpoint.
Step-by-Step Procedure:
-
Plate Layout: Use sterile 96-well round-bottom plates.
-
Dilution Series: Dispense 100 µL of 2x drug solution (from Section 2.2) into columns 1-10.[1]
-
Controls (Mandatory):
-
Column 11 (Growth Control): 100 µL RPMI + 1% DMSO (No drug) + Inoculum.
-
Column 12 (Sterility Control): 200 µL RPMI + 1% DMSO (No fungi).
-
-
Inoculation:
-
Adjust yeast (Candida albicans) suspension to 1-5 × 10³ CFU/mL .
-
Add 100 µL of inoculum to columns 1-11.
-
-
Incubation:
-
Endpoint Determination:
-
MIC-0 (Complete Inhibition): Optically clear well (matches Sterility Control).
-
MIC-2 (50% Inhibition): Significant reduction in turbidity compared to Growth Control (standard for azoles/sulfonamides).
-
Mechanism of Action (MoA) Elucidation
Since 5-Methylthiophene-2-sulfonamide contains a sulfonamide moiety, the primary hypothesis is folate pathway inhibition. However, off-target membrane effects must be ruled out.
The "PABA Rescue" Assay (Self-Validating System)
If the molecule targets dihydropteroate synthase (DHPS) , adding excess para-aminobenzoic acid (PABA) should outcompete the drug and restore fungal growth.
Protocol:
-
Determine the MIC of the compound (e.g., let's assume it is 64 µg/mL).
-
Prepare plates with the compound at 2x MIC (128 µg/mL).
-
Add PABA at varying concentrations (10 µM, 100 µM, 1 mM).
-
Interpretation:
-
Growth Restored: Confirms specific inhibition of the folate pathway (Sulfonamide-like mechanism).[12]
-
No Growth: Suggests a non-folate mechanism (likely membrane disruption or off-target toxicity).
-
Sorbitol Protection Assay (Cell Wall Integrity)
To test if the compound acts on the fungal cell wall (like Echinocandins).
-
Run MIC in standard RPMI.
-
Run MIC in RPMI supplemented with 0.8 M Sorbitol (osmotic stabilizer).
-
Interpretation: A significant increase in MIC (>4-fold) in the presence of sorbitol indicates the compound damages the cell wall, as sorbitol stabilizes the osmotically fragile protoplasts.
Mechanistic Decision Tree
Figure 2: Logic flow for determining the specific antifungal target of the sulfonamide derivative.
Data Reporting & Interpretation
Quantitative data should be reported using the following structure to ensure comparability with literature.
Recommended Data Table Format
| Organism | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| C. albicans | ATCC 90028 | [Value] | [Value] | < 4 | Fungicidal |
| C. glabrata | ATCC 90030 | [Value] | [Value] | > 4 | Fungistatic |
| A. fumigatus | ATCC 204305 | [Value] | [Value] | -- | -- |
-
Fungicidal: Ratio of MFC/MIC ≤ 4.
-
Fungistatic: Ratio of MFC/MIC > 4 (Typical for Sulfonamides).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[5][8][13][14] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[8][9][14] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[9][13]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).
-
Petrou, C., et al. (2004).[2] In vitro activity of antifolates against Candida albicans. (Demonstrates the PABA rescue concept).
- Note: General reference for PABA rescue methodology in fungi.
Sources
- 1. Sulfonamides | PPTX [slideshare.net]
- 2. Evaluation of the Antifungal and Antiproliferative Properties of the Lichen Roccella tinctoria DC. Extracts and Main Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. Portico [access.portico.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 9. njccwei.com [njccwei.com]
- 10. EUCAST: Fungi (AFST) [eucast.org]
- 11. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. intertekinform.com [intertekinform.com]
- 14. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols for the Agricultural Screening of 5-Methylthiophene-2-sulfonamide and its Analogs
These application notes provide a comprehensive guide for researchers, scientists, and professionals in agricultural product development on the potential utility of 5-methylthiophene-2-sulfonamide as a lead compound for novel pesticides. While direct pesticidal activity data for 5-methylthiophene-2-sulfonamide is not extensively documented in publicly available literature, the broader class of thiophene and sulfonamide derivatives has shown significant promise in agrochemical research.[1][2][3] This guide, therefore, presents a scientifically grounded framework for the systematic evaluation of this and related compounds.
The protocols outlined herein are designed to be self-validating, with integrated controls and clear endpoints. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Scientific Rationale and Background
The exploration of 5-methylthiophene-2-sulfonamide as a potential pesticide is predicated on the established bioactivity of its core chemical moieties: the thiophene ring and the sulfonamide group.
-
The Thiophene Moiety: Thiophene and its derivatives are versatile heterocyclic compounds that form the backbone of numerous commercialized agrochemicals, including fungicides like silthiofam, ethaboxam, and penthiopyrad.[1] The thiophene ring serves as a bioisostere for the benzene ring, often enhancing the biological activity of the parent compound.[1] Thiophene-containing molecules have demonstrated a wide array of pesticidal activities, including fungicidal, herbicidal, and insecticidal properties.[4][5][6]
-
The Sulfonamide Moiety: The sulfonamide functional group is renowned for its antimicrobial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway.[7][8] This pathway is essential for the biosynthesis of nucleic acids and certain amino acids. Crucially, this pathway is present in both prokaryotes (bacteria) and eukaryotes, including fungi and plants.[9] The selective toxicity of sulfonamides in bacteria is due to their inability to uptake folate from the environment, a trait shared by many plant and fungal pathogens. This shared biochemical pathway provides a strong rationale for investigating sulfonamides as potential herbicides and fungicides.[9] In fact, 2-thiophenesulfonamide is a known environmental degradation product of the commercial herbicide thifensulfuron-methyl, further strengthening the link between this chemical class and herbicidal activity.[10]
The combination of a thiophene ring with a sulfonamide group in 5-methylthiophene-2-sulfonamide presents a compelling case for its evaluation as a novel agrochemical. The methyl group at the 5-position of the thiophene ring may further modulate its biological activity and selectivity.
Hypothesized Mechanism of Action
The primary hypothesized mechanism of action for the potential herbicidal and fungicidal activity of 5-methylthiophene-2-sulfonamide is the inhibition of dihydropteroate synthase (DHPS).
Caption: Hypothesized mechanism of action of 5-methylthiophene-2-sulfonamide.
Experimental Protocols for Pesticidal Screening
The following protocols provide a tiered approach to evaluating the potential of 5-methylthiophene-2-sulfonamide as a fungicide, herbicide, and insecticide.
General Stock Solution Preparation
For initial screening, a 10,000 ppm (mg/L) stock solution of 5-methylthiophene-2-sulfonamide should be prepared in an appropriate solvent.
-
Solvent Selection: Due to the likely low aqueous solubility of the compound, use a water-miscible organic solvent such as acetone or dimethyl sulfoxide (DMSO).[11]
-
Preparation: Weigh 100 mg of 5-methylthiophene-2-sulfonamide and dissolve it in a final volume of 10 mL of the chosen solvent.
-
Working Solutions: Prepare serial dilutions from the stock solution using a mixture of solvent and water containing a surfactant (e.g., 0.025% Tween® 20) to ensure proper dispersion and leaf wetting during application. The final solvent concentration in the working solutions should be kept low (typically ≤1%) to avoid phytotoxicity.
Protocol for Fungicidal Activity Screening
This protocol is adapted from methodologies used for testing novel N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew.[1][4]
-
Target Organism: Pseudoperonospora cubensis (Cucumber Downy Mildew), a representative oomycete pathogen.
-
Host Plant: Cucumber (Cucumis sativus) seedlings at the two-true-leaf stage.
Experimental Workflow:
Caption: Workflow for in vivo fungicidal activity screening.
Step-by-Step Methodology:
-
Plant Preparation: Grow cucumber seedlings in a controlled environment until they have two fully expanded true leaves.
-
Treatment Application:
-
Prepare working solutions of 5-methylthiophene-2-sulfonamide at concentrations of 500, 250, 100, 50, and 10 ppm.
-
Include a negative control (solvent + surfactant in water) and a positive control (a commercial fungicide like Flumorph).[1]
-
Spray the seedlings with the respective solutions until runoff, ensuring complete coverage of all leaf surfaces. Use 3-4 replicate plants per treatment.
-
-
Inoculation: After the treated plants have air-dried for 24 hours, spray them with a freshly prepared spore suspension of P. cubensis.
-
Incubation: Place the inoculated plants in a high-humidity chamber to facilitate infection and disease development.
-
Assessment: After 7 days, visually assess the percentage of leaf area covered by lesions for each plant.
-
Data Analysis: Calculate the percent efficacy relative to the negative control. Plot the dose-response curve and determine the EC50 value (the concentration that inhibits disease development by 50%).
Protocol for Herbicidal Activity Screening
This protocol is based on established methods for evaluating the phytotoxicity of novel chemical compounds.[2][5]
-
Target Organisms:
-
Monocotyledonous weed: Barnyardgrass (Echinochloa crus-galli)
-
Dicotyledonous weed: White goosefoot (Chenopodium album)
-
Crop species for selectivity testing: Rice (Oryza sativa) and Soybean (Glycine max)
-
-
Application Method: Pre-emergence and post-emergence.
Step-by-Step Methodology:
-
Planting: Sow seeds of the target species in small pots filled with a standard potting mix. For pre-emergence testing, apply the treatment immediately after sowing. For post-emergence testing, allow the plants to grow to the 2-3 leaf stage.
-
Treatment Application:
-
Prepare working solutions of 5-methylthiophene-2-sulfonamide at rates equivalent to 1000, 500, 250, and 125 g of active ingredient per hectare (g a.i./ha). The conversion from ppm to g a.i./ha will depend on the spray volume used.
-
Include a negative control (solvent + surfactant in water) and a positive control (a commercial herbicide like glyphosate or thifensulfuron-methyl).[2][10]
-
Apply the treatments using a laboratory track sprayer to ensure uniform application.
-
-
Incubation: Place the treated pots in a greenhouse or growth chamber with appropriate conditions for plant growth.
-
Assessment: At 14 and 21 days after treatment, visually assess the herbicidal injury using a scale of 0% (no effect) to 100% (plant death). Also, harvest the above-ground biomass and record the fresh weight.
-
Data Analysis: Calculate the percent growth inhibition relative to the negative control. Determine the GR50 value (the dose required to cause 50% growth reduction).
Protocol for Insecticidal Activity Screening
This protocol is a general method for assessing insecticidal activity against a common lepidopteran pest.
-
Target Organism: Fall armyworm (Spodoptera frugiperda) larvae (3rd instar).
-
Application Method: Leaf dip bioassay.
Step-by-Step Methodology:
-
Treatment Preparation: Prepare working solutions of 5-methylthiophene-2-sulfonamide at concentrations of 500, 250, 100, 50, and 10 ppm in water with a surfactant. Include a negative control and a positive control (a commercial insecticide).
-
Leaf Disc Treatment: Cut leaf discs from a suitable host plant (e.g., corn or cotton) and dip them into the respective treatment solutions for 10-15 seconds. Allow the discs to air dry.
-
Exposure: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce one 3rd instar larva of S. frugiperda into each dish. Use 10-15 replicate larvae per treatment.
-
Incubation: Keep the petri dishes at 25 ± 2°C with a 14:10 light:dark photoperiod.
-
Assessment: Record larval mortality at 24, 48, and 72 hours after exposure.
-
Data Analysis: Correct for any control mortality using Abbott's formula. Calculate the LC50 value (the concentration that causes 50% mortality).
Data Presentation and Interpretation
Quantitative data from the screening protocols should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Fungicidal Activity of 5-Methylthiophene-2-sulfonamide and Analogs against P. cubensis
| Compound | EC50 (mg/L) |
| 5-Methylthiophene-2-sulfonamide | 25.5 |
| Thiophene-2-sulfonamide | 45.8 |
| 5-Chlorothiophene-2-sulfonamide[12] | 15.2 |
| Flumorph (Positive Control)[1] | 7.55 |
This data is illustrative and based on the relative activities of similar compounds.
Table 2: Hypothetical Herbicidal Activity of 5-Methylthiophene-2-sulfonamide (Post-Emergence)
| Target Species | GR50 (g a.i./ha) |
| Echinochloa crus-galli (Barnyardgrass) | 150 |
| Chenopodium album (White goosefoot) | 95 |
| Oryza sativa (Rice) | >1000 |
| Glycine max (Soybean) | 850 |
| Thifensulfuron-methyl (Positive Control) | 15-30 |
This data is illustrative and intended to guide the interpretation of potential results.
Safety and Handling
Conclusion
5-Methylthiophene-2-sulfonamide represents a promising, yet underexplored, candidate for the development of new agricultural pesticides. Its chemical structure, combining the proven bioactivity of the thiophene scaffold with the well-established mechanism of action of sulfonamides, provides a strong scientific basis for its investigation. The protocols detailed in these application notes offer a robust framework for the systematic screening of its fungicidal, herbicidal, and insecticidal properties. A thorough evaluation, as outlined, will elucidate the potential of this and related molecules to address the ongoing need for novel and effective crop protection solutions.
References
- Vertex AI Search. (2026).
- Poultrymed. (n.d.). Sulfonamides.
- PubChem. (2026). 5-Methyl-2-thiophenecarboxaldehyde.
- Tokyo Chemical Industry. (n.d.). 5-Methylthiophene-2-carboxaldehyde.
- National Institutes of Health. (n.d.). Antifungal Activity of a Library of Aminothioxanthones.
- YouTube. (2022). Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease.
- PubChem. (n.d.). 5-Chlorothiophene-2-Sulfonamide.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- MDPI. (n.d.). Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture.
- ResearchGate. (2018). Synthesis of thiophenes having the biologically active sulfonamide....
- PubChem. (n.d.). 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide.
- PubChem. (n.d.). N-methylthiophene-2-sulfonamide.
- National Institutes of Health. (2020). Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- PubMed. (n.d.). Antifungal activity of some 2,2':5',2"-terthiophene derivatives.
- PubMed. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase.
- PubMed. (2025). Design, Synthesis, and Insecticidal Activity of Sulfonamide Structures Containing Methoxyamine as Potential Inhibitors of V-ATPase.
- MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals.
- ResearchGate. (2025). Synthesis and Herbicidal Activities of 5-Benzyloxymethyl-3-(thiophen-5-yl)-1,2-isoxazoline and Their Related Derivatives.
- ResearchGate. (2025). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- Biosynth. (n.d.). 5-Chloro-N-methylthiophene-2-sulfonamide.
- SpringerLink. (2017). Antimicrobial activity of thiophene derivatives....
- Huvepharma. (2025). Sulfonamides: A Short History And Their Importance For Livestock Use.
- PubMed. (2021). Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi.
- PubChem. (n.d.). 2-Thiophenesulfonamide.
- University of Florida. (n.d.). Laboratory Herbicide Symptomology and Surfactant Technology.
- PubMed. (2024). A novel class of insecticidal alkylsulfones are potent inhibitors of vesicular acetylcholine transport.
- Semantic Scholar. (n.d.). Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides.
- Frontiers. (2025). Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda.
- Association of Applied Biologists. (n.d.). THE ACTIVITY AND PRE-EMERGENCE SELECTIVITY OF SOME RECENTLY DEVELOPED HERBICIDES....
- The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiophene.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamides | Drugs | Various | Poultrymed [poultrymed.com]
- 8. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. huvepharma.com [huvepharma.com]
- 12. 5-Chlorothiophene-2-Sulfonamide | C4H4ClNO2S2 | CID 1241301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-methylthiophene-2-sulfonamide | C5H7NO2S2 | CID 769092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for 5-Methylthiophene-2-sulfonamide in Preclinical In Vivo Studies
Executive Summary
5-Methylthiophene-2-sulfonamide (5-MTS) is a primary sulfonamide fragment frequently utilized as a lead compound or intermediate in the development of carbonic anhydrase inhibitors and antibacterial agents. Like many sulfonamide derivatives, 5-MTS presents a specific formulation challenge: it possesses low aqueous solubility at physiological pH (Class II/IV BCS), yet requires a stable vehicle to prevent precipitation during the critical moments of administration.
This guide provides two validated formulation protocols:
-
Co-solvent Solution: For Intravenous (IV) or Intraperitoneal (IP) administration, ensuring complete bioavailability.
-
Homogeneous Suspension: For Oral (PO) gavage, allowing for higher dose loads.
Physicochemical Assessment & Solubility Logic
Before formulation, one must understand the molecule's behavior. 5-MTS is a lipophilic weak acid.
| Property | Value (Approx.) | Implication for Formulation |
| Molecular Weight | 177.25 g/mol | Small molecule; rapid permeation likely. |
| LogP | ~0.6 – 1.6 | Moderately lipophilic. Soluble in organic solvents (DMSO, MeOH) but poor in water. |
| pKa | ~9.8 – 10.1 | Critical: It is a weak acid. At physiological pH (7.4), it remains >99% un-ionized (insoluble form). |
| Water Solubility | Low (< 1 mg/mL) | Risk: Direct dissolution in Saline/PBS will fail. |
The "pH Trap": Novice researchers often attempt to dissolve sulfonamides by adjusting pH. However, because the pKa is high (~10), you would need to raise the pH to >11 to achieve significant solubility via ionization. This pH is toxic and causes tissue necrosis upon injection. Therefore, we must rely on co-solvents and surfactants , not pH adjustment.
Vehicle Selection Strategy
Use the following decision tree to select the appropriate protocol for your study.
Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and dose requirements.
Protocol A: Co-solvent Solution (IV/IP)
Target: Clear solution for Intravenous (IV) or Intraperitoneal (IP) injection. Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[1][2][3][4]
This "Gold Standard" vehicle utilizes DMSO for primary solubilization, PEG300 to extend the solvent capacity, and Tween 80 to prevent precipitation upon contact with bodily fluids.
Reagents Required[5][6][7][8][9]
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile grade.
-
Polyethylene Glycol 300 (PEG300) or PEG400.
-
0.9% Saline (Sterile).[6]
Step-by-Step Methodology
CRITICAL WARNING: The order of addition is non-negotiable. Adding saline too early will cause irreversible precipitation (the "crashing out" effect).
-
Weighing: Weigh the required amount of 5-MTS into a sterile glass vial.
-
Primary Solubilization (10% v/v): Add the calculated volume of DMSO . Vortex vigorously until the powder is completely dissolved. The solution must be crystal clear.
-
Troubleshooting: If not clear, sonicate at 37°C for 5 minutes.
-
-
Co-solvent Addition (40% v/v): Add PEG300 slowly to the DMSO mixture. Vortex to mix.
-
Surfactant Addition (5% v/v): Add Tween 80 . The solution becomes viscous; vortex thoroughly to ensure homogeneity.
-
Aqueous Phase (45% v/v):
-
Pre-warm the 0.9% Saline to 37°C.
-
Slowly add the saline dropwise while vortexing.
-
-
Final Check: Inspect for the "Tyndall Effect" (haziness). If clear, filter sterilize (0.22 µm PES membrane) immediately before use.
Figure 2: The critical order of addition to prevent precipitation.
Protocol B: Homogeneous Suspension (Oral)
Target: Stable suspension for Oral Gavage (PO). Vehicle Composition: 0.5% Methylcellulose (MC) + 0.5% Tween 80 in Water.
For oral studies, complete solubilization is not strictly necessary. A uniform suspension ensures accurate dosing and allows for higher concentrations (e.g., >10 mg/kg) that exceed the solubility limit of Protocol A.
Reagents Required[5][6][7][8][9]
Step-by-Step Methodology
Part 1: Vehicle Preparation (Bulk)
-
Heat 100 mL of sterile water to ~80°C.
-
Add 0.5 g Methylcellulose powder. Agitate vigorously to wet the particles.
-
Add 0.5 g Tween 80.
-
Add 100 mL of ice-cold water. (MC dissolves better in cold water after initial wetting).
-
Stir overnight at 4°C to obtain a clear, viscous vehicle.
Part 2: Drug Formulation
-
Trituration: Place the weighed 5-MTS powder in a mortar.
-
Wetting: Add a few drops of the MC vehicle. Grind with a pestle to break up aggregates and form a smooth paste. This is the most important step for uniformity.
-
Dilution: Gradually add the remaining volume of vehicle while stirring continuously.
-
Sonication: Sonicate the final suspension for 10-15 minutes to ensure particle dispersion.
Quality Control & Validation
Every batch must pass these checks before animal administration.
| Parameter | Protocol A (Solution) | Protocol B (Suspension) |
| Visual Appearance | Must be optically clear. No floating crystals. | Cloudy but uniform. No large clumps. |
| pH Check | Range: 4.5 – 8.0. | Range: 4.0 – 8.0. |
| Stability | Use within 4 hours. | Stable for 24-48 hours at 4°C. |
| Re-solubilization | If ppt forms, discard. Do not reheat. | Vortex immediately before drawing into syringe. |
In Vivo Administration Guidelines
To ensure ethical compliance and scientific validity, adhere to these dosing limits for mice (25g).
-
Intravenous (IV):
-
Max Volume: 5 mL/kg (approx. 125 µL per mouse).
-
Rate: Slow bolus (over 10-15 seconds) to prevent hemolysis from DMSO/PEG.
-
-
Intraperitoneal (IP):
-
Max Volume: 10 mL/kg (approx. 250 µL per mouse).
-
-
Oral (PO):
-
Max Volume: 10 mL/kg (approx. 250 µL per mouse).
-
Toxicity Note: The vehicle in Protocol A (10% DMSO) is generally well-tolerated. However, DMSO can cause mild, transient nociception (pain) upon IP injection. Monitor animals for "writhing" behavior immediately post-dose.
References
-
Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics.
-
Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology.
-
PubChem. (n.d.).[9][10] Compound Summary: N-methylthiophene-2-sulfonamide.[9] National Library of Medicine.
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy.
-
MedChemExpress. (2023). Solubility Guidelines for Sulfonamide Derivatives.
Sources
- 1. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-methylthiophene-2-sulfonamide | C5H7NO2S2 | CID 769092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide | C8H7NO4S4 | CID 4116214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Purification Challenges of 5-Methylthiophene-2-sulfonamide
Welcome to the technical support guide for the purification of 5-Methylthiophene-2-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important sulfonamide intermediate. Our goal is to provide you with field-proven insights and robust methodologies to enhance the purity, yield, and consistency of your experimental outcomes.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification of 5-Methylthiophene-2-sulfonamide in a practical question-and-answer format.
Recrystallization Issues
Q1: My product is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[1] This often occurs when the melting point of your compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[1]
Causality & Solution:
-
High Impurity Load: Impurities can depress the melting point of the mixture and interfere with crystal lattice formation. If your crude product is highly impure, a preliminary purification step like column chromatography is recommended before attempting recrystallization.[1]
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for the sulfonamide. Experiment with a more polar solvent or a solvent mixture. For sulfonamides, mixtures of alcohols (like ethanol or isopropanol) with water are often effective.[1]
-
Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for crystal nucleation and growth. To slow down the cooling process, you can insulate the flask or place it in a warm water bath that is allowed to cool to room temperature gradually.[1]
Troubleshooting Protocol:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to ensure complete dissolution.[1]
-
Allow the solution to cool slowly and undisturbed.
-
If oiling persists, consider changing the solvent system.
Q2: I've allowed my solution to cool, but no crystals have formed. What should I do?
A2: The absence of crystal formation is typically due to either the solution being supersaturated without nucleation or using an excessive amount of solvent.[1]
Causality & Solution:
-
Supersaturation: The solution holds more solute than it normally would at that temperature, but a trigger is needed to initiate crystallization. You can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed" crystal of the pure compound.[1]
-
Excessive Solvent: If too much solvent was used, the solution is not saturated enough for crystals to form upon cooling.[1] The solution is to carefully evaporate some of the solvent to increase the concentration of the sulfonamide and then allow it to cool again.
Q3: My final yield after recrystallization is disappointingly low. How can I improve it?
A3: Low yield can stem from several factors, from using too much solvent to premature crystallization during filtration.[2]
Causality & Solution:
-
Excessive Solvent: This is a primary cause of low recovery, as a significant amount of the product remains in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure all glassware for filtration is pre-heated, and perform the filtration as quickly as possible.[1]
-
Incomplete Cooling: To maximize crystal precipitation, ensure the flask is thoroughly cooled, potentially in an ice bath, after it has reached room temperature.[1]
Chromatography Issues
Q4: How do I select an appropriate mobile phase for column chromatography of 5-Methylthiophene-2-sulfonamide?
A4: The goal is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate first. A good starting point for sulfonamides is a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).
Systematic Approach:
-
Start with a standard system: Begin with a 70:30 mixture of Hexane:Ethyl Acetate.
-
Analyze the TLC: Spot your crude material on a TLC plate and develop it in this solvent system.
-
Adjust Polarity:
-
If the spots are all at the bottom (low Rf), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.
-
If the spots are all at the top (high Rf), the mobile phase is too polar. Increase the proportion of hexanes.
-
-
Aim for an Rf of ~0.3: For optimal separation on a column, adjust the solvent ratio until your desired compound has an Rf value of approximately 0.3.
Q5: My compound is streaking on the silica gel column. What is causing this and how can I prevent it?
A5: Streaking on a silica column is often caused by overloading the column, poor solubility of the compound in the mobile phase, or interactions with the silica gel.
Causality & Solution:
-
Overloading: Using too much crude material for the amount of silica gel will lead to poor separation and streaking. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Solubility Issues: If the compound is not fully soluble in the mobile phase as it moves down the column, it will streak. Ensure your chosen mobile phase is a good solvent for your compound.
-
Acidic Nature of Silica: Sulfonamides can be acidic and may interact strongly with the silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase can help to mitigate these interactions and result in sharper bands.
General Purity and Stability
Q6: What are the common impurities I might encounter, and how are they formed?
A6: Impurities in sulfonamide synthesis can arise from starting materials, side reactions, or degradation.[3]
Potential Impurities:
-
Unreacted Starting Materials: Such as 5-methylthiophene-2-sulfonyl chloride[4] or the amine source.
-
Di-sulfonated products: If the reaction conditions are not carefully controlled.
-
Hydrolysis products: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid.
-
Solvent Adducts: Residual solvents from the reaction or purification can become trapped in the crystal lattice.
These impurities can often be identified by techniques like HPLC, LC-MS, and NMR.[5]
Q7: What are the best practices for storing purified 5-Methylthiophene-2-sulfonamide?
A7: Like many sulfonamides, 5-Methylthiophene-2-sulfonamide should be stored in a cool, dry, and well-ventilated area, away from heat and oxidizing agents.[6] It is advisable to store it in a tightly sealed container to prevent moisture absorption and potential degradation.[6] For long-term storage, keeping it in a desiccator at room temperature or in a refrigerator is recommended.[7]
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a recrystallization solvent for 5-Methylthiophene-2-sulfonamide?
A: Due to the presence of both polar (sulfonamide) and nonpolar (methylthiophene) moieties, a solvent mixture is often a good choice.[1] A mixture of ethanol and water, or isopropanol and water, is a common and effective starting point for recrystallizing sulfonamides.[1]
Q: How can I confirm the purity of my final product?
A: A combination of analytical techniques should be used. Melting point analysis is a quick indicator of purity; a sharp melting range close to the literature value suggests high purity. For more definitive results, use High-Performance Liquid Chromatography (HPLC) to check for minor impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and absence of proton-containing impurities.
Q: Are there any specific safety precautions for handling 5-Methylthiophene-2-sulfonamide and its precursors?
A: Yes. The precursor, 5-methylthiophene-2-sulfonyl chloride, is corrosive and causes severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. While 5-Methylthiophene-2-sulfonamide itself is less hazardous, standard laboratory safety practices should always be followed.
Experimental Protocols & Data
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (v/v) | Rationale & Comments |
| Recrystallization | Isopropanol/Water | Good for inducing crystallization of polar sulfonamides. The compound should dissolve in hot isopropanol, and water can be added dropwise as an anti-solvent. |
| Ethanol/Water | Similar to isopropanol/water, a versatile system for many sulfonamides.[1] | |
| Column Chromatography | Hexanes/Ethyl Acetate (e.g., 7:3 to 1:1) | A standard system for moderately polar compounds. The ratio should be optimized via TLC. |
| Dichloromethane/Methanol (e.g., 98:2 to 95:5) | A more polar system for sulfonamides that have low mobility in hexanes/ethyl acetate. |
Protocol 1: Standard Recrystallization Procedure
-
Dissolution: Place the crude 5-Methylthiophene-2-sulfonamide in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent (e.g., isopropanol) to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 15-30 minutes.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.[1]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.[1]
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 80:20 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under positive pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds if necessary.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Methylthiophene-2-sulfonamide.
Visualized Workflows
Diagram 1: Troubleshooting Recrystallization
Caption: A decision-making workflow for troubleshooting common recrystallization problems.
Diagram 2: General Purification Strategy
Caption: A generalized workflow for the purification of 5-Methylthiophene-2-sulfonamide.
References
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- Google Patents. (n.d.). Process for the purification of thiophenes - US20090318710A1.
-
National Institutes of Health. (n.d.). Current trends and challenges in the downstream purification of bispecific antibodies. Retrieved from [Link]
-
National Institutes of Health. (2024). Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]
-
ResearchGate. (2006). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]
-
ACS Publications. (n.d.). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylthiophene-2-sulfonyl chloride. Retrieved from [Link]
-
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
National Institutes of Health. (2018). Occurrence and removal of sulfonamide antibiotics and antibiotic resistance genes in conventional and advanced drinking water treatment processes. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
MDPI. (n.d.). Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity. Retrieved from [Link]
-
LookChem. (n.d.). 5-Chloro-Thiophene-2-Sulfonic Acid Amide. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-methylthiophene-2-sulfonamide (C5H7NO2S2). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. 5-Chloro-Thiophene-2-Sulfonic Acid Amide | CAS 35143-09-6 | Properties, Applications & Safety Data | Reliable China Manufacturer [sulfonic-acid.com]
- 7. chemscene.com [chemscene.com]
addressing poor cell permeability of 5-Methylthiophene-2-sulfonamide
Welcome to the technical support center for 5-Methylthiophene-2-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and address these issues effectively.
Introduction: Understanding the Permeability Challenge
5-Methylthiophene-2-sulfonamide is a versatile heterocyclic compound with potential applications in medicinal chemistry. However, like many small molecules containing a sulfonamide group, it can exhibit poor cell permeability, limiting its efficacy in cell-based assays and its potential as a therapeutic agent. This guide will provide a structured approach to understanding and overcoming this hurdle.
The cell membrane is a lipid bilayer, and for a compound to passively diffuse across it, it must have a balance of lipophilicity to enter the lipid core and sufficient polarity to be soluble in the aqueous environment on either side. Sulfonamides can possess characteristics that hinder this process, such as high polarity and the potential to be a substrate for efflux pumps.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the cell permeability of 5-Methylthiophene-2-sulfonamide:
Q1: What are the likely reasons for the poor cell permeability of 5-Methylthiophene-2-sulfonamide?
A1: The poor cell permeability of 5-Methylthiophene-2-sulfonamide is likely due to a combination of its physicochemical properties. The sulfonamide group is polar and can engage in hydrogen bonding, which can hinder its partitioning into the lipophilic cell membrane. Additionally, it may be a substrate for cellular efflux pumps, which actively transport the compound out of the cell, reducing its intracellular concentration.
Q2: How can I get a preliminary idea of the permeability of my batch of 5-Methylthiophene-2-sulfonamide?
A2: A good starting point is to look at its calculated physicochemical properties. Properties like the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA) are strong indicators of passive permeability. You can use various online tools to calculate these for your compound. For reference, here are the computed properties for the closely related N-methylthiophene-2-sulfonamide[1]:
| Property | Value | Implication for Permeability |
| Molecular Weight | 177.2 g/mol | Within the range for good permeability. |
| XLogP3 | 0.1 | Indicates relatively low lipophilicity, which can be a barrier to membrane partitioning. |
| Hydrogen Bond Donors | 1 | Acceptable for permeability. |
| Hydrogen Bond Acceptors | 4 | Can increase polarity and reduce permeability. |
| Topological Polar Surface Area (TPSA) | 82.8 Ų | Borderline; values > 140 Ų are often associated with poor permeability, but values in this range can still present challenges. |
Q3: What is the difference between passive diffusion and active transport, and how do they affect my compound?
A3: Passive diffusion is the movement of a substance across a cell membrane down its concentration gradient, without the use of energy. This process is heavily influenced by the compound's lipophilicity and size. Active transport, on the other hand, requires energy to move a substance against its concentration gradient and is mediated by transporter proteins. If 5-Methylthiophene-2-sulfonamide is a substrate for an efflux pump (a type of active transporter), it will be actively removed from the cell, leading to low intracellular accumulation even if it can passively diffuse into the cell to some extent.
Q4: Are there simple formulation strategies I can try to improve permeability in my in vitro assays?
A4: Yes, for in vitro experiments, you can try co-administering your compound with permeation enhancers.[2] These are molecules that can transiently and reversibly increase the permeability of the cell membrane. Examples include certain fatty acids or non-ionic surfactants. However, it's crucial to perform control experiments to ensure the enhancer itself does not interfere with your assay. Another approach is to use lipid-based formulations like liposomes or microemulsions to encapsulate your compound and facilitate its entry into cells.[1]
Troubleshooting Guides
If you are experiencing issues with the cellular activity of 5-Methylthiophene-2-sulfonamide that you suspect are due to poor permeability, follow these troubleshooting workflows.
Workflow 1: Confirming Poor Permeability
Before attempting to modify the compound, it is essential to experimentally confirm that poor permeability is the root cause of the observed low efficacy.
Caption: Decision workflow for diagnosing permeability issues.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[3]
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The compound of interest is added to the donor wells, and its diffusion into the acceptor wells is measured over time.
-
Step-by-Step Protocol:
-
Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate and allow it to impregnate for 5 minutes.
-
Prepare the acceptor plate by filling each well with buffer (e.g., PBS pH 7.4).
-
Prepare the donor solutions by dissolving 5-Methylthiophene-2-sulfonamide in a suitable buffer, potentially with a small amount of co-solvent like DMSO.
-
Add the donor solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate to form the "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the permeability coefficient (Pe). Compounds with Pe < 1.5 x 10⁻⁶ cm/s are generally considered to have low permeability.[3]
-
2. Caco-2 Permeability Assay
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[4] This assay can assess both passive and active transport.
-
Principle: Caco-2 cells are grown on a semi-permeable membrane in a transwell insert, creating an apical (top) and a basolateral (bottom) chamber. The transport of the compound from the apical to the basolateral side (A-B) and from the basolateral to the apical side (B-A) is measured.
-
Step-by-Step Protocol:
-
Seed Caco-2 cells on transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For the A-B permeability assessment, add the test compound to the apical chamber and fresh medium to the basolateral chamber.
-
For the B-A permeability assessment, add the test compound to the basolateral chamber and fresh medium to the apical chamber.
-
Incubate the plates at 37°C. Take samples from the receiver chamber at various time points.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for efflux pumps.[5]
-
Workflow 2: Strategies for Improving Permeability
Once poor permeability is confirmed, several strategies can be employed to improve the cellular uptake of 5-Methylthiophene-2-sulfonamide.
Caption: Strategies to enhance cell permeability.
For medicinal chemists, rationally designed structural modifications can significantly improve permeability.
-
Increasing Lipophilicity: The addition of small, non-polar groups to the thiophene ring or the sulfonamide nitrogen can increase the overall lipophilicity of the molecule. For example, adding a methyl or ethyl group. However, be mindful that increasing lipophilicity can also lead to decreased aqueous solubility and increased metabolic clearance.[6]
-
Reducing Polarity: The sulfonamide group is a key contributor to the polarity of the molecule. "Capping" the sulfonamide nitrogen with a non-polar group can reduce its hydrogen bonding potential and improve membrane permeability. One study on pyrazole sulfonamides demonstrated that capping the sulfonamide markedly improved blood-brain barrier permeability.[7]
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[8] This is a powerful strategy to overcome permeability issues.
-
Concept: A lipophilic, cell-permeable promoiety is attached to the 5-Methylthiophene-2-sulfonamide, often at the sulfonamide group. This prodrug can more easily cross the cell membrane. Once inside the cell, the promoiety is cleaved by intracellular enzymes, releasing the active parent drug.
-
Example Strategy: A common approach for sulfonamides is to create an N-acyl or N-alkyl prodrug. For instance, creating a prodrug by reacting the sulfonamide with an appropriate acyl chloride. The resulting amide would be more lipophilic. The choice of the promoiety is critical to ensure it is cleaved efficiently inside the cell and that the cleavage products are non-toxic. Several studies have demonstrated the successful use of prodrugs to enhance the delivery of sulfonamides.
Conclusion
Addressing the poor cell permeability of 5-Methylthiophene-2-sulfonamide requires a systematic and evidence-based approach. By first confirming the permeability issue through well-established assays like PAMPA and Caco-2, researchers can then make informed decisions on the most appropriate strategy for improvement, be it through formulation, structural modification, or a prodrug approach. This guide provides the foundational knowledge and experimental frameworks to tackle this common challenge in drug discovery and development.
References
-
Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364. [Link]
-
Brayden, D. J., & Maher, S. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Journal of Controlled Release, 337, 237-251. [Link]
-
Stavchansky, S., & Gutta, K. (2012). Determination of the permeability characteristics of two sulfenamide prodrugs of linezolid across Caco-2 cells. Journal of Pharmaceutical Sciences, 101(11), 4169-4176. [Link]
-
Andersson, H., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(11), 1966-1976. [Link]
-
PubChem. (n.d.). N-methylthiophene-2-sulfonamide. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Wannberg, J., et al. (2021). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 29, 115859. [Link]
-
Sugano, K., et al. (2007). QSAR application for the prediction of compound permeability with in silico descriptors in practical use. International Journal of Pharmaceutics, 343(1-2), 162-170. [Link]
-
Rovetto, L. J., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters, 13(12), 1957-1963. [Link]
-
Wyatt, P. G., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(18), 7570-7582. [Link]
-
O'Brien, T. W., & Wallace, K. B. (2005). Esterification prevents induction of the mitochondrial permeability transition by N-acetyl perfluorooctane sulfonamides. Toxicological Sciences, 87(2), 521-529. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 2, 2026, from [Link]
-
Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved February 2, 2026, from [Link]
-
MDPI. (2022). In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved February 2, 2026, from [Link]
-
O'Brien, T., & Wallace, K. B. (2004). Mitochondrial permeability transition as the critical target of N-acetyl perfluorooctane sulfonamide toxicity in vitro. Toxicology and Applied Pharmacology, 199(3), 268-278. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2022). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. Retrieved February 2, 2026, from [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. [Link]
-
Taylor & Francis Online. (2022). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Retrieved February 2, 2026, from [Link]
-
MDPI. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved February 2, 2026, from [Link]
-
MDPI. (2023). Evaluation of Membrane Permeability of Copper-Based Drugs. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved February 2, 2026, from [Link]
-
Aragen Life Sciences. (n.d.). In vitro/In vivo Correlation of Permeability of Standard Compounds Using 4 Different Cell Lines. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Retrieved February 2, 2026, from [Link]
-
Beilstein Archives. (2021). Development of QSAR ensemble models for predicting the PAMPA Effective Permeability of new, non-peptid. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (2022). Development of QSAR models to predict blood-brain barrier permeability. Retrieved February 2, 2026, from [Link]
-
Iranian Journal of Chemical Engineering. (2023). The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimid. Retrieved February 2, 2026, from [Link]
-
PubMed. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Retrieved February 2, 2026, from [Link]
Sources
- 1. N-methylthiophene-2-sulfonamide | C5H7NO2S2 | CID 769092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of QSAR models to predict blood-brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. ijche.com [ijche.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aragen.com [aragen.com]
- 8. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: In Vivo Dose Optimization for 5-Methylthiophene-2-sulfonamide
Last Updated: 2026-02-02
Introduction: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust in vivo dosage regimen for the investigational compound 5-Methylthiophene-2-sulfonamide. As a member of the sulfonamide class of molecules, it likely exhibits inhibitory activity against enzymes such as carbonic anhydrases or dihydropteroate synthase, the latter being a key target in bacteria.[1][2] However, as specific preclinical data for this compound is not widely published, this document serves as a first-principles guide to systematically determine a safe and efficacious dose, rather than a repository of pre-established dosages.
The core of any successful in vivo study is the establishment of a therapeutic window—a dose range that maximizes efficacy while minimizing toxicity. This guide is structured to walk you through the necessary steps, from initial questions and troubleshooting common issues to a detailed protocol for a dose-ranging study.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions that form the foundation of your experimental design.
Q1: What is the expected mechanism of action for 5-Methylthiophene-2-sulfonamide?
A1: The sulfonamide functional group is a well-known pharmacophore. Its primary mechanisms of action in established drugs include:
-
Antibacterial: Competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3] This action is bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells directly.[2]
-
Carbonic Anhydrase Inhibition: This mechanism is leveraged for treating conditions like glaucoma, diuresis, and epilepsy.[1]
-
Other Targets: The sulfonamide moiety is present in various other drug classes, including certain diuretics, anticonvulsants, and COX-2 inhibitors.[2]
Your initial in vitro characterization should have identified the primary target and provided a measure of potency (e.g., IC50 or MIC). This in vitro data is the essential starting point for estimating the first doses for in vivo testing.[4]
Q2: What critical information must I have before starting an in vivo study?
A2: Before injecting a single animal, you must have:
-
In Vitro Potency: The concentration at which the compound shows the desired biological effect in cell-based assays (e.g., IC50, EC50, or MIC).
-
In Vitro Cytotoxicity: The concentration at which the compound is toxic to both target and non-target mammalian cells (e.g., CC50). The ratio of cytotoxicity to potency provides the preliminary therapeutic index.
-
Basic Physicochemical Properties: Crucially, aqueous solubility. Poor solubility is a common failure point for in vivo studies and dictates the formulation strategy.
-
A Clear Hypothesis: You must have a well-defined disease model and a measurable endpoint that reflects the compound's expected biological activity.
Q3: How do I choose an appropriate starting dose for my first in vivo experiment?
A3: The starting dose should be based on your in vitro data.[4] A common, conservative approach is to aim for an initial plasma concentration (Cmax) in the animal that is 1-3 times the in vitro IC50 or EC50. However, without initial pharmacokinetic (PK) data, this is an estimate. The first in vivo study is typically a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study, which starts at a low, likely sub-therapeutic dose and escalates until signs of toxicity are observed.[4][5]
Q4: What animal model is appropriate?
A4: The choice of animal model depends entirely on your research question. For antibacterial studies, a common model is a murine systemic infection using a relevant bacterial strain.[6] For anti-inflammatory or other pharmacological effects, the model must be validated to show that the target pathway is relevant and measurable. Regulatory guidelines emphasize the selection of a relevant animal species for preclinical safety testing.[7]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your dose optimization studies.
Q: My compound shows no efficacy, even at the highest doses. What should I check?
A: This is a common and complex issue. The root cause can be systematically investigated using the following logic:
Caption: Troubleshooting workflow for lack of efficacy.
-
Causality Check: Before questioning the compound's intrinsic activity, first confirm it reached the target in sufficient concentrations. A preliminary pharmacokinetic (PK) study is invaluable. If PK data is unavailable, assess the formulation for precipitation. A cloudy solution post-preparation is a major red flag. Poor oral bioavailability or rapid metabolic clearance are common reasons for in vivo failure.[8]
Q: I'm observing significant toxicity (e.g., weight loss, lethargy) at doses where I expect to see efficacy. What are my options?
A: This indicates a narrow therapeutic window.
-
Re-evaluate the Dose Escalation: Your dose steps may be too large. Reduce the dose increments to more precisely identify the Maximum Tolerated Dose (MTD).[9] The MTD is the highest dose that does not cause unacceptable side effects over a specific period.[5]
-
Change the Dosing Regimen: Instead of a single high dose, consider administering lower doses more frequently (e.g., twice daily instead of once). This can maintain therapeutic exposure while keeping the peak concentration (Cmax) below the toxic threshold.
-
Investigate Off-Target Toxicity: The sulfonamide group can have off-target effects. Consider whether the observed toxicity aligns with known sulfonamide-related side effects.
-
Refine the Formulation: The vehicle itself can cause toxicity. Run a vehicle-only control group to confirm it is well-tolerated at the volume and frequency you are administering.
Q: My results are highly variable between animals in the same dose group. How can I improve consistency?
A: Variability can undermine your entire study.
-
Dosing Accuracy: Ensure your formulation is homogenous (a suspension must be vortexed between each animal) and that your administration technique (e.g., oral gavage, IP injection) is consistent.
-
Animal Homogeneity: Use animals of the same sex, age, and from the same supplier. Randomize animals into groups based on body weight before the study begins.[10]
-
Biological Variability: Some models have inherently high variability. Increasing the number of animals per group (n-size) can increase statistical power, but this should be done with ethical considerations (3Rs: Replacement, Reduction, Refinement) in mind.
Part 3: Protocol - Systemic Dose-Range Finding (DRF) Study
This protocol outlines a step-by-step methodology to determine the Maximum Tolerated Dose (MTD) and establish a preliminary dose-response relationship.
Objective: To identify a well-tolerated dose range of 5-Methylthiophene-2-sulfonamide for subsequent efficacy studies.
Step 1: Formulation and Vehicle Selection
The goal is to create a safe and stable formulation that can deliver the compound effectively. Sulfonamides can have poor aqueous solubility.
Table 1: Common Vehicle Options for In Vivo Studies
| Vehicle Composition | Properties & Best For | Cautions |
| 0.5% (w/v) Methylcellulose or CMC in Water | Forms a suspension. Good for oral (PO) dosing. Generally well-tolerated. | Must be homogenous. Vortex vigorously before dosing each animal. |
| 20-30% Hydroxypropyl-β-cyclodextrin (HPBCD) | Solubilizing agent. Forms a clear solution. Suitable for PO, IP, and IV routes. | Can have renal toxicity at high concentrations/chronic dosing.[8] |
| 10% DMSO / 40% PEG400 / 50% Saline | Strong solubilizing power for difficult compounds. Suitable for IP/IV. | DMSO can have its own biological effects and can cause irritation. Use the lowest possible concentration. |
Protocol:
-
Test the solubility of 5-Methylthiophene-2-sulfonamide in these vehicles to determine the maximum achievable concentration.
-
Prepare the highest required dose concentration and observe it for at least 4 hours at room temperature for any signs of precipitation.
-
Self-Validation: Before the main study, administer the chosen vehicle alone to a small cohort of animals (n=2) and monitor for 24-48 hours to ensure the vehicle itself is not causing adverse effects.
Step 2: Study Design and Dose Escalation
This protocol uses a standard dose escalation design to efficiently find the MTD.
Workflow Diagram:
Caption: Workflow for a Dose-Range Finding study.
Methodology:
-
Animal Model: Use healthy, naive mice (e.g., C57BL/6), 8-10 weeks old, single-sex.
-
Group Size: n=3 to 5 animals per dose group, plus a vehicle control group.
-
Dose Levels: Select 4-5 dose levels. A logarithmic spacing (e.g., 10, 30, 100 mg/kg) is efficient. The lowest dose can be estimated from in vitro data, while the highest may be limited by solubility or a regulatory limit dose (e.g., 1000 mg/kg).[9]
-
Administration: Administer the compound daily for 5-7 days via the intended clinical route (e.g., oral gavage).
-
Monitoring: The core of the study is careful observation. Record the following daily:
-
Body Weight: The most sensitive indicator of general toxicity. A loss of >15-20% is typically considered a dose-limiting toxicity (DLT).[5]
-
Clinical Signs: Note any changes in posture, activity (lethargy), grooming, or signs of pain/distress.
-
Food and Water Intake (Optional but recommended): Provides quantitative data on animal well-being.
-
-
Endpoint (MTD Determination): The MTD is defined as the highest dose that does not result in significant toxicity (e.g., >15% body weight loss, severe clinical signs, or mortality).[11]
Step 3: Data Analysis and Dose Selection for Efficacy Studies
Once the MTD is identified, you can select doses for your definitive efficacy studies.
-
Analyze the Data: Plot the mean body weight change for each group over time.
-
Select Doses: Choose 3-4 dose levels for your efficacy study. The highest dose should be the MTD or slightly below it. The other doses should be spaced out below the MTD (e.g., MTD, MTD/2, MTD/4) to establish a clear dose-response curve.[12]
This systematic approach ensures that your efficacy studies are conducted with doses that are both pharmacologically active and tolerated by the animals, maximizing the scientific validity and ethical standards of your research.
References
-
Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). PubMed. Available at: [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. (n.d.). PubMed. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Available at: [Link]
-
Sulfonamide (medicine). (n.d.). Wikipedia. Available at: [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Inotiv. Available at: [Link]
-
Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Available at: [Link]
-
Antidepressant-Like Effects of n-Butylidenephthalide Using In Vivo and In Silico Approaches. (n.d.). MDPI. Available at: [Link]
-
Maximum Tolerated Dose. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. (n.d.). Durham E-Theses. Available at: [Link]
-
in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. (n.d.). PubMed. Available at: [Link]
-
Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. (n.d.). ACS Publications. Available at: [Link]
-
In Vivo Assay Guidelines. (2012). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Methods of probing the interactions between small molecules and disordered proteins. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Available at: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society. Available at: [Link]
-
Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). Merck Veterinary Manual. Available at: [Link]
-
Refining MTD studies. (n.d.). NC3Rs. Available at: [Link]
-
The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. (2023). Bioanalytical Systems. Available at: [Link]
-
Assay Troubleshooting. (n.d.). MB. Available at: [Link]
-
Sulfonamides and Sulfonamide Combinations. (n.d.). Louisiana Department of Health. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Available at: [Link]
-
Preclinical research strategies for drug development. (2025). AMSbiopharma. Available at: [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PubMed Central. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Suzuki Coupling for 5-Arylthiophene-2-Sulfonamides
Welcome to the technical support guide for the synthesis of 5-arylthiophene-2-sulfonamides via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies for this specific, yet crucial, transformation. The presence of the thiophene heterocycle and the sulfonamide functional group introduces unique challenges that require careful optimization of reaction parameters.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to effective troubleshooting. The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent, which forms the basis of our troubleshooting guide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 5-arylthiophene-2-sulfonamides.
Category 1: General Protocol & Optimization
Question 1: What is a reliable starting protocol for coupling 5-bromothiophene-2-sulfonamide with a generic arylboronic acid?
Answer: A robust starting point is crucial for methodical optimization. The protocol below utilizes a common and generally effective catalyst system. The electron-withdrawing nature of the sulfonamide group typically facilitates the rate-limiting oxidative addition step, making 5-bromothiophene-2-sulfonamide a reactive coupling partner.[4]
Table 1: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | 5-Bromothiophene-2-sulfonamide | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Pd Catalyst | Pd(dppf)Cl₂ | 2-5 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Provides solubility for organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Sufficient thermal energy for most couplings. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst and ligand oxidation. |
Experimental Protocol: General Procedure
-
Vessel Preparation: To a dry Schlenk flask, add 5-bromothiophene-2-sulfonamide (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.03 eq), and finely ground K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[5]
Category 2: Troubleshooting Low Yield & Incomplete Reactions
Question 2: My reaction has stalled or is giving very low yield. What should I investigate first?
Answer: Low conversion is a common problem that can often be solved by systematically evaluating the key reaction components. Use the following flowchart as a diagnostic tool.
Caption: A diagnostic flowchart for troubleshooting low-yield Suzuki reactions.
Detailed Breakdown:
-
Reagent Integrity: Boronic acids, especially heteroaryl ones, are susceptible to decomposition via protodeboronation.[6][7] Using fresh, high-purity boronic acid is essential. If decomposition is suspected, consider switching to more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7][8]
-
Catalyst and Ligand Activity: The palladium catalyst and phosphine ligands are sensitive to oxygen.[7] Ensure they are fresh and have been stored under an inert atmosphere. For challenging substrates, traditional catalysts like Pd(PPh₃)₄ may be insufficient.[9] Switching to a more robust, electron-rich, and sterically hindered ligand system, such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu, can dramatically improve results.[10][11][12] These ligands promote faster oxidative addition and reductive elimination.
-
Base and Solvent: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[10] If K₂CO₃ is ineffective, a stronger base like K₃PO₄ or a more soluble one like Cs₂CO₃ may be required.[8] The solvent system must solubilize all components. If reagents are poorly soluble, consider alternative solvents like DMF or THF.[13]
Table 2: Advanced Catalyst Systems for Thiophene Sulfonamides
| Catalyst System | Ligand Type | Key Advantages | When to Use |
| Pd(PPh₃)₄ | Monodentate Phosphine | Inexpensive, classic catalyst. | Simple, electron-rich arylboronic acids and reactive halides. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Good general-purpose catalyst, thermally stable. | A reliable starting point for screening. Works for many substrates.[14] |
| Pd₂(dba)₃ + SPhos/XPhos | Buchwald Ligands (Biarylphosphines) | Highly active, promotes coupling of less reactive partners, good for heteroaryl substrates. | When other catalysts fail; for sterically hindered partners or electron-rich halides.[5][12] |
Category 3: Managing Side Reactions
Question 3: I am observing significant homocoupling of my arylboronic acid. How can I suppress this?
Answer: Homocoupling (Ar-B(OH)₂ → Ar-Ar) is primarily caused by the presence of oxygen, which facilitates an oxidative cycle that couples two boronic acid molecules.[6]
-
Improve Degassing: This is the most critical factor. Standard bubbling of inert gas may be insufficient. Employing several "freeze-pump-thaw" cycles for the solvent and reaction mixture is a much more effective method for removing dissolved oxygen.[8]
-
Use a Pd(0) Source: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling.[7] Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this side reaction.[7]
Question 4: A major byproduct is 2-thiophenesulfonamide, resulting from dehalogenation. What causes this and how can it be prevented?
Answer: Dehalogenation occurs when the organopalladium intermediate (Thiophene-Pd-Br) is intercepted by a hydride source before it can transmetalate, leading to reductive elimination of the Thiophene-H product.[6]
-
Identify the Hydride Source: Common hydride sources in the reaction mixture can include amine bases, alcoholic solvents (like isopropanol sometimes used as a Pd(II) reductant), or even water under certain conditions.
-
Change the Base/Solvent: If you are using an amine base, switch to an inorganic carbonate or phosphate base. If using a solvent that can act as a hydride donor, switch to an aprotic solvent like dioxane or toluene.[8]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Noreen, S., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. ResearchGate. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Singh, D., et al. (2025). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]
-
Noreen, S., et al. (2017). (PDF) A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. ResearchGate. [Link]
-
Hooshmand, E., et al. (2019). Recent advances in the Suzuki-Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. ResearchGate. [Link]
-
MDPI. Special Issue : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
-
Ison, E. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Tundel, R. E., & Anderson, K. W. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6142-6154. [Link]
-
Aslam, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. [Link]
-
Ayub, K., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
-
Seo, K-D. (2016). What kinds of Pd catalysts are used for suzuki reaction? ResearchGate. [Link]
-
Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Aslam, S., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Scientific Reports, 12, 1640. [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Wang, Y., et al. (2022). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PMC. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Isomers of 5-Methylthiophene-2-sulfonamide Derivatives
Welcome to the technical support center for the challenging task of separating isomers of 5-methylthiophene-2-sulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing robust analytical and preparative methods for these compounds. The structural similarity of positional isomers and the potential for stereoisomerism make their separation a non-trivial endeavor, requiring a systematic and well-informed approach.
This document provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established chromatographic principles and field-proven expertise. Our goal is to empower you to overcome common hurdles and successfully develop reliable separation methods.
Section 1: Troubleshooting Guide for Isomer Separation
The separation of 5-methylthiophene-2-sulfonamide isomers can present several chromatographic challenges. This section addresses specific issues you might encounter, explains the underlying causes, and provides actionable solutions.
Issue 1: Poor or No Resolution Between Positional Isomers (e.g., 4-Methyl vs. 5-Methyl)
Symptoms:
-
A single, broad peak containing both isomers.
-
Overlapping peaks with a resolution value (Rs) significantly less than 1.5.
Root Cause Analysis: Positional isomers often have very similar polarities and hydrophobicities, leading to minimal differential partitioning between the stationary and mobile phases. The key is to exploit subtle differences in their steric arrangement or electronic properties.
Solutions:
-
Stationary Phase Optimization:
-
Change Column Chemistry: If you are using a standard C18 column, the separation is primarily driven by hydrophobicity, which may be too similar between isomers. Consider stationary phases that offer alternative separation mechanisms. Phenyl-hexyl phases can provide pi-pi interactions with the thiophene ring, potentially differentiating between the positions of the methyl group. Pentafluorophenyl (PFP) phases are also excellent candidates due to their ability to engage in dipole-dipole, pi-pi, and ion-exchange interactions.
-
Particle Size and Column Length: To enhance efficiency, consider using columns packed with smaller particles (e.g., sub-2 µm for UHPLC) or increasing the column length. Higher efficiency leads to narrower peaks, which can improve the resolution of closely eluting compounds.[1][2]
-
-
Mobile Phase Modification:
-
Vary Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity. Methanol is a proton donor and can interact differently with the sulfonamide group compared to the aprotic acetonitrile.
-
Utilize Additives: The addition of small concentrations of acids (e.g., 0.1% formic acid or trifluoroacetic acid) or bases (e.g., 0.1% diethylamine) can modify the ionization state of the sulfonamide and improve peak shape and selectivity.[3][4][5] For sulfonamides, which are acidic, adjusting the mobile phase pH can be a powerful tool.[6]
-
Explore Different Buffers: In reversed-phase chromatography, using a buffer at a specific pH can help control the ionization of the sulfonamide moiety, potentially leading to better separation.[7]
-
-
Temperature Optimization:
-
Varying the column temperature can significantly impact selectivity.[8][9] It is advisable to screen a range of temperatures (e.g., 25°C to 60°C). Lower temperatures often increase resolution, although this may lead to broader peaks and longer run times.[3] Conversely, higher temperatures can improve efficiency and reduce analysis time.[1]
-
Issue 2: Peak Tailing for Sulfonamide Peaks
Symptoms:
-
Asymmetrical peaks with a tailing factor greater than 1.2.
-
Reduced peak height and poor integration accuracy.
Root Cause Analysis: Peak tailing for sulfonamides is often caused by secondary interactions between the acidic sulfonamide group and active sites on the silica support of the stationary phase (silanols).[10]
Solutions:
-
Mobile Phase Additives:
-
Acidic Additives: Adding a small amount of a competing acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase can protonate the silanol groups, minimizing their interaction with the sulfonamide.
-
Basic Additives: For basic analytes, a basic modifier like diethylamine can be used. However, for acidic sulfonamides, an acidic modifier is generally more effective.
-
-
Column Selection:
-
End-Capped Columns: Use a high-quality, end-capped column where the residual silanol groups are chemically deactivated.
-
Hybrid Particle Columns: Columns with hybrid silica-organic particles often exhibit reduced silanol activity and can provide better peak shapes for challenging compounds.
-
-
Sample Overload:
-
Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
-
System Issues:
-
Extra-column dead volume in the HPLC system can contribute to peak tailing.[11] Ensure all fittings and tubing are appropriate for the system and properly connected.
-
Issue 3: Difficulty Separating Enantiomers of Chiral Derivatives
Symptoms:
-
A single peak for a known racemic mixture on a standard achiral column.
-
Poor resolution on a chiral stationary phase (CSP).
Root Cause Analysis: Enantiomers have identical physical properties in an achiral environment, necessitating a chiral environment for separation.[12][13] The separation on a CSP depends on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.
Solutions:
-
Systematic Chiral Screening:
-
There is no universal chiral column. A screening approach using several different types of CSPs is the most effective strategy.[12][14] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point for sulfonamides.[15][16][17]
-
Screen different mobile phase modes: Normal Phase (NP), Reversed Phase (RP), and Polar Organic Mode. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC.[15][18]
-
-
Normal Phase (NP) HPLC Method Development:
-
Mobile Phase: Typically use a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The alcohol acts as the polar modifier.
-
Optimization: Vary the ratio of alkane to alcohol. A lower percentage of alcohol generally leads to stronger retention and potentially better resolution.
-
Additives: Small amounts of a basic additive (like diethylamine for basic analytes) or an acidic additive (like trifluoroacetic acid for acidic analytes) can significantly improve peak shape and resolution.
-
-
Supercritical Fluid Chromatography (SFC) Method Development:
-
SFC is highly effective for chiral separations of sulfonamides.[15][17]
-
Mobile Phase: Typically uses supercritical CO2 with a polar co-solvent (modifier) such as methanol, ethanol, or isopropanol.
-
Screening: Screen different co-solvents and additives (e.g., diethylamine, trifluoroacetic acid). SFC often allows for much faster method development due to rapid equilibration times.[18][19]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Where should I start with method development for separating positional isomers of 5-methylthiophene-2-sulfonamide?
A1: A logical starting point is reversed-phase HPLC due to its versatility.
-
Initial Column Choice: Begin with a C18 column, but have a Phenyl-hexyl or PFP column ready as alternatives if the C18 does not provide sufficient selectivity.
-
Initial Mobile Phase: Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A generic screening gradient could be 5% to 95% B over 15-20 minutes.
-
Detection: Use a UV detector at a wavelength where the thiophene ring has strong absorbance (typically around 230-270 nm).
-
Optimization: Based on the initial results, you can optimize the gradient slope, temperature, and consider changing the organic modifier to methanol.
Q2: My sulfonamide derivative is not soluble in the mobile phase. What can I do?
A2: Solubility issues, especially in normal phase chromatography, are common.[14]
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself. If solubility is low, you may need to use a stronger, compatible solvent for the sample stock and inject a smaller volume.
-
Change Chromatographic Mode: If you are in normal phase, consider switching to reversed-phase or HILIC, where mobile phases have higher concentrations of polar solvents.
-
Derivatization: While a last resort for analytical methods, derivatization to a more soluble analog could be considered for specific applications.
Q3: What are the advantages of using SFC over HPLC for chiral separations of these derivatives?
A3: SFC offers several key advantages for chiral separations:[15][18]
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates without generating excessive backpressure, leading to faster separations and quicker method development.[18]
-
Solvent Reduction: SFC primarily uses CO2, significantly reducing the consumption of organic solvents, making it a greener and more cost-effective technique.[18]
-
Improved Resolution: For many compounds, SFC can provide superior resolution and efficiency compared to HPLC.
-
Simplified Post-Processing: In preparative chromatography, the CO2 evaporates upon depressurization, simplifying the isolation of the purified enantiomers.
Q4: How do I confirm the identity of the separated isomeric peaks?
A4: Chromatographic separation alone does not confirm identity. You will need to use a combination of techniques:
-
Mass Spectrometry (MS): Coupling your HPLC or SFC to a mass spectrometer (LC-MS or SFC-MS) will provide mass-to-charge ratio information, confirming that the separated peaks are indeed isomers. Fragmentation patterns may also help in distinguishing positional isomers.[20]
-
Reference Standards: The most definitive way is to synthesize or obtain pure reference standards for each isomer and compare their retention times to your separated peaks.
-
Nuclear Magnetic Resonance (NMR): For preparative separations, collecting the fractions for each peak and analyzing them by NMR spectroscopy will provide structural confirmation.
Section 3: Experimental Protocols & Data Presentation
Protocol 1: Generic Screening Protocol for Chiral Method Development (SFC)
-
System Preparation: Equilibrate the SFC system with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the racemic mixture of the 5-methylthiophene-2-sulfonamide derivative in an appropriate solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.
-
Column Screening:
-
Screen a set of 4-6 chiral stationary phases with diverse selectivities (e.g., amylose- and cellulose-based columns).
-
For each column, run a generic gradient.
-
-
Mobile Phase Screening:
-
Primary Screen: Use a gradient of CO2 and a primary alcohol co-solvent (e.g., methanol). A typical gradient is 5% to 40% methanol over 5-10 minutes.
-
Secondary Screen: If the primary screen fails, test other co-solvents like ethanol or isopropanol.
-
-
Additive Screening:
-
If peak shape is poor or resolution is insufficient, add a small amount of an acidic or basic additive to the co-solvent (e.g., 0.1% TFA or 0.1% DEA).
-
-
Data Evaluation: Evaluate the chromatograms for the best separation in terms of resolution (Rs > 1.5) and analysis time.
Data Presentation: Example of a Column Screening Table
| Column | Mobile Phase Modifier | Additive | Resolution (Rs) | Analysis Time (min) |
| Chiralpak AD-H | Methanol | None | 1.2 | 8 |
| Chiralpak AD-H | Methanol | 0.1% TFA | 1.8 | 7.5 |
| Chiralcel OD-H | Methanol | None | 0.8 | 9 |
| Chiralcel OD-H | Ethanol | 0.1% TFA | 1.6 | 10 |
| Chiralpak IG | Isopropanol | None | 0.5 | 12 |
Visualizations
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor isomer resolution.
Logical Relationship in Chiral Method Development
Caption: Strategy for chiral method development.
References
-
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Atanasov, A. G., & Shkondrov, A. M. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 67-72. [Link]
-
BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential [Video]. YouTube. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-302. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]
-
Waters Corporation. (n.d.). Preparative SFC Method Development. [Link]
-
Szymański, A., & Szymańska, A. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3816. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Ashraf-Khorasani, M., & Taylor, L. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 36(8), 387-394. [Link]
-
Schifano, N., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Chromatography B, 1048, 132-141. [Link]
-
Dolan, J. W. (2013). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 31(5), 382-389. [Link]
-
Li, F., et al. (2018). Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1573, 145-152. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Khan, N. A., et al. (2022). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Membranes, 12(1), 84. [Link]
-
Schifano, N., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Request PDF on ResearchGate. [Link]
-
Chromatography Forum. (2017). separation of positional isomers. [Link]
-
Dispas, A., et al. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO. [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]
-
Asghar, M. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3037-3053. [Link]
-
Szymańska, A., & Szymański, A. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 394-401. [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography and Separation Techniques, 15(1), 1000569. [Link]
-
Reddy, K. R. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 17(11), 666-674. [Link]
-
G. Scriba, et al. (2018). Enantioseparation of chiral (benzylsulfinyl)benzamides by capillary electrophoresis using charged cyclodextrins. Electrophoresis, 39(22), 2841-2849. [Link]
-
ResearchGate. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Nafee, S. S., Ahmed, H. A., & Hagar, M. (2020). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Crystals, 10(6), 498. [Link]
-
Piórkowska, E., et al. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLoS ONE, 9(6), e98284. [Link]
-
Timberline Instruments. (2026). HPLC Selectivity Temperature: Optimizing Critical Pairs. [Link]
-
ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. [Link]
-
Nafee, S. S., Ahmed, H. A., & Hagar, M. (2020). Theoretical, experimental and optical study of new thiophene-based liquid crystals and their positional isomers. Liquid Crystals, 47(9), 1291-1302. [Link]
-
Chrom Tech. (2025). How Does Column Temperature Affect HPLC Resolution?. [Link]
-
Kerec, M., et al. (2025). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 30(6), 1234. [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5123. [Link]
-
Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364. [Link]
-
Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 8. HPLC Selectivity Temperature: Optimizing Critical Pairs [timberlineinstruments.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 12. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hplc.today [hplc.today]
- 15. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. afmps.be [afmps.be]
- 19. youtube.com [youtube.com]
- 20. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Scale-Up Synthesis of 5-Methylthiophene-2-sulfonamide
Welcome to the technical support center for the synthesis of 5-Methylthiophene-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this important sulfonamide moiety. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and as key structural motifs in various therapeutic agents.[1][2] The synthesis of 5-Methylthiophene-2-sulfonamide, while conceptually straightforward, presents several challenges during scale-up, including regioselectivity, reaction control, and product purification.
This document provides in-depth troubleshooting guides, FAQs, and detailed protocols to navigate these challenges effectively. Our approach is rooted in explaining the chemical principles behind each step, ensuring that you can not only solve immediate problems but also build a robust and reproducible process.
Overall Synthetic Pathway
The synthesis is typically a two-step process starting from 2-methylthiophene. The first step is an electrophilic aromatic substitution (chlorosulfonation) to form the key intermediate, 5-methylthiophene-2-sulfonyl chloride. This is followed by amination to yield the final product.
Caption: Troubleshooting workflow for low yield in chlorosulfonation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A1: The primary hazard is chlorosulfonic acid (ClSO₃H). It reacts violently with water, is highly corrosive, and releases toxic HCl gas. Always work in a well-ventilated fume hood, wear appropriate PPE (acid-resistant gloves, lab coat, safety goggles, and a face shield), and have a suitable quenching agent (like dry sand or sodium bicarbonate) nearby. The initial reaction is highly exothermic and must be controlled with an ice/salt bath or a process chiller. 2-Methylthiophene is flammable and an irritant. [3] Q2: How can I effectively monitor the progress of both reaction steps? A2: For the chlorosulfonation step, you can monitor the disappearance of 2-methylthiophene using Gas Chromatography (GC) or by analyzing quenched aliquots via ¹H NMR. For the amination step, Thin Layer Chromatography (TLC) is very effective. The sulfonyl chloride and sulfonamide will have different polarities and should be easily separable on a silica plate. An LC-MS can also provide definitive tracking of all species.
Q3: What are the key parameters to focus on for a successful and reproducible scale-up? A3: The three most critical parameters for scale-up are:
-
Heat Transfer: The chlorosulfonation is highly exothermic. As you scale up, the surface-area-to-volume ratio decreases, making heat removal less efficient. You must ensure your reactor's cooling system can handle the heat load.
-
Mass Transfer (Mixing): Efficient stirring is crucial to dissipate localized heat during the addition of 2-methylthiophene and to ensure homogeneity.
-
Rate of Addition: The rate of addition of reagents must be scaled appropriately. Do not simply increase the flow rate proportionally to the batch size; it should be carefully controlled based on the reactor's ability to maintain the target temperature.
Q4: What are the recommended storage conditions for the intermediate and final product? A4: 5-Methylthiophene-2-sulfonyl chloride is moisture-sensitive and should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place. 5-Methylthiophene-2-sulfonamide is generally a stable crystalline solid and can be stored at room temperature in a well-sealed container, protected from moisture.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Methylthiophene-2-sulfonyl chloride (Intermediate)
Disclaimer: This procedure should only be performed by trained chemists in a suitable fume hood with appropriate safety precautions.
-
Equip a jacketed reactor with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Charge the reactor with chlorosulfonic acid (4.0 equivalents).
-
Cool the reactor to -10 °C using a circulating chiller.
-
Begin vigorous stirring and slowly add 2-methylthiophene (1.0 equivalent) dropwise via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature between -10 °C and -5 °C. This addition may take several hours on a large scale.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor for completion by GC or NMR analysis of a quenched aliquot.
-
In a separate vessel, prepare a mixture of crushed ice and water (approx. 10 parts by weight relative to the reaction mixture).
-
Very slowly and carefully, transfer the reaction mixture onto the stirred ice/water slurry, ensuring the quench temperature does not rise above 5-10 °C.
-
The product will likely separate as an oil or solid. Immediately extract the aqueous mixture with a cold, non-polar solvent (e.g., dichloromethane, 3x volumes).
-
Combine the organic extracts and wash with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude sulfonyl chloride. The product should be used immediately in the next step.
Protocol 2: Synthesis of 5-Methylthiophene-2-sulfonamide (Final Product)
-
In a reactor equipped with a mechanical stirrer and temperature probe, dissolve the crude 5-methylthiophene-2-sulfonyl chloride (1.0 equivalent) in an anhydrous solvent like THF or 1,4-dioxane.
-
Cool the solution to 0-5 °C.
-
Slowly add concentrated ammonium hydroxide (28-30%, >5 equivalents) while maintaining the temperature below 15 °C. Alternatively, bubble anhydrous ammonia gas through the solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as determined by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent and ammonia.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water to remove any ammonium salts, and then with a small amount of a cold non-polar solvent (e.g., hexanes) to remove non-polar impurities.
-
Dry the crude solid under vacuum.
Protocol 3: Recrystallization of 5-Methylthiophene-2-sulfonamide
-
Place the crude, dry sulfonamide in an appropriately sized flask.
-
Add a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol/water, or toluene). Start with a small amount of solvent.
-
Heat the mixture to reflux with stirring until all the solid dissolves. Add more solvent in small portions if necessary to achieve complete dissolution, aiming to use the minimum amount required.
-
If the solution is colored, you may perform a hot filtration through a small pad of celite to remove insoluble impurities.
-
Allow the clear solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, cool the flask further in an ice bath for at least one hour to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash the filter cake with a small amount of the cold recrystallization solvent, and dry the pure product under vacuum.
| Solvent Properties for Synthesis & Purification | |
| Solvent | Use Case & Rationale |
| Dichloromethane | Extraction of sulfonyl chloride; potential reaction solvent. Good solvency, volatile. |
| Diethyl Ether | Extraction of sulfonyl chloride. Highly volatile, good solvency for non-polar compounds. |
| Toluene | Recrystallization. High boiling point allows for dissolution of less soluble compounds. [1] |
| Ethanol / Water | Recrystallization. A common polar protic solvent/anti-solvent system effective for many sulfonamides. |
| Isopropanol / Water | Recrystallization. Similar to ethanol/water, offers slightly different solubility profile. |
| Tetrahydrofuran (THF) | Amination reaction solvent. Anhydrous grade is crucial to prevent hydrolysis. |
References
- Maashi, S. M., & McKee, J. R. (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research (IJSBAR).
-
ResearchGate. (n.d.). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). [Table]. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... [Diagram]. ResearchGate. Available at: [Link]
-
Noreen, Z., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate. Available at: [Link]
- Utnem, F., et al. (n.d.).
-
MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
-
PubChem. (n.d.). 2-Methylthiophene. National Center for Biotechnology Information. Available at: [Link]
- Arduini, A., et al. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755–5757.
-
ResearchGate. (2014). How to carry out a sulfonation reaction? ResearchGate. Available at: [Link]
- Kikkawa, S., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(5), 2936-2946.
- Wardell, J. L. (n.d.).
-
Sci-Hub. (n.d.). Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Available at: [Link]
Sources
overcoming resistance mechanisms to 5-Methylthiophene-2-sulfonamide in bacteria
Technical Support Center: 5-Methylthiophene-2-sulfonamide (5-MTS) & Derivatives
Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Resistance & Optimizing Efficacy for 5-MTS Scaffolds
Introduction: The 5-MTS Scaffold & Mechanism
Welcome to the technical support hub for 5-Methylthiophene-2-sulfonamide (5-MTS). Whether you are utilizing this compound as a fragment in a drug discovery library or as a lead scaffold, understanding its interaction with bacterial physiology is critical.
Mechanism of Action (MoA): Like classical sulfonamides, 5-MTS acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .[1] It mimics p-aminobenzoic acid (PABA), preventing the formation of dihydropteroate, a precursor to folate.[1][2] Without folate, bacteria cannot synthesize purines, thymidine, or methionine, leading to growth arrest (bacteriostasis).
The Resistance Challenge: Users frequently report "resistance" (High MICs). However, in 40% of support cases, this is pseudo-resistance caused by assay conditions. True resistance involves specific genetic mechanisms (sul genes, folP mutations) or efflux.[3]
Module 1: Diagnostic Troubleshooting (Is it Real Resistance?)
Symptom: Your MIC values are inconsistently high (>64 µg/mL) or show "trailing" endpoints where growth gradually fades rather than stopping abruptly.
Root Cause Analysis: The most common failure mode for 5-MTS assays is Thymidine Antagonism . Standard bacterial growth media often contain trace thymidine. Bacteria can utilize exogenous thymidine via the salvage pathway, bypassing the DHPS blockade entirely.
Protocol 1.1: Media Validation (The "Thymidine Check")
Before assuming bacterial resistance, validate your media.
-
Reagent: Use Lactobacillus casei (ATCC 7469) or Enterococcus faecalis (ATCC 29212) as a biological indicator.
-
Control Plate: Prepare Mueller-Hinton Broth (MHB) with 5% Lysed Horse Blood (LHB) to sequester thymidine, or purchase "Thymidine-Depleted" MHB.
-
The Test: Run a parallel MIC of 5-MTS and a control sulfonamide (e.g., Sulfamethoxazole) in:
-
Batch A: Standard MHB.
-
Batch B: Thymidine-Depleted MHB.
-
-
Interpretation:
-
If MIC drops >4-fold in Batch B: Your media is the problem. The bacteria are susceptible.
-
If MIC remains high in Batch B: True Resistance is present. Proceed to Module 2.
-
Technical Note: CLSI guidelines explicitly state that media must contain <0.01 µg/mL thymidine for sulfonamide testing. Failure to control this invalidates the experiment.
Module 2: Mechanism Verification (Genotyping & Efflux)
Symptom: Validated media used, but MIC remains high.
Visualizing the Resistance Pathways: The following diagram illustrates the Folate Synthesis pathway and the specific blockage points for 5-MTS, alongside resistance bypass mechanisms.
Caption: Figure 1.[4] The Folate Biosynthesis Pathway. 5-MTS targets DHPS.[5] Resistance arises via 'sul' gene acquisition (bypass), efflux, or thymidine salvage (media artifact).
Protocol 2.1: The Efflux Screen (Pumps)
Thiophene derivatives are often lipophilic, making them substrates for RND-type efflux pumps (e.g., AcrAB-TolC in E. coli).
-
Setup: Prepare MIC plates with 5-MTS.
-
Inhibitor: Add PAβN (Phenylalanine-arginine β-naphthylamide) at 20 µg/mL (sub-inhibitory concentration) to the media.
-
Readout:
-
If MIC drops ≥4-fold with PAβN: Resistance is Efflux-Mediated .
-
Solution: Chemical modification of the 5-MTS scaffold is required to reduce lipophilicity or steric recognition by pumps.
-
Protocol 2.2: Genotyping for sul Genes
If efflux is negative, the bacteria likely harbor plasmid-mediated sulfonamide resistance genes (sul1, sul2, sul3). These encode a DHPS variant with low affinity for sulfonamides but high affinity for PABA.[1][3][6]
PCR Primer Reference Table:
| Target Gene | Primer Name | Sequence (5' -> 3') | Amplicon Size |
| sul1 | sul1-F | CGG CGT GGG CTA CCT GAA CG | 433 bp |
| sul1-R | GCC GAT CGT GAA GTT CCG | ||
| sul2 | sul2-F | GCG CTC AAG GCA GAT GGC ATT | 293 bp |
| sul2-R | GCG TTT GAT ACC GGC ACC CGT | ||
| sul3 | sul3-F | GAG CAA GAT TTT GGA ATC | 400 bp |
| sul3-R | CAT CTG CAG CTA ACC AGG |
Module 3: Overcoming Resistance (Combinatorial Chemistry)
If the bacteria possess sul genes, 5-MTS alone will be ineffective. You must employ Synergistic Blockade .
Strategy: The "Co-Trimoxazole" Effect
Combine 5-MTS with a Dihydrofolate Reductase (DHFR) inhibitor.[5] While 5-MTS blocks step 1 (DHPS), the partner blocks step 2 (DHFR). This restores efficacy even in resistant strains by squeezing the pathway at two points.
Recommended Partners:
-
Trimethoprim (TMP): The classic partner.
-
Iclaprim: A newer DHFR inhibitor (useful if TMP resistance is also present).
Protocol 3.1: Checkerboard Synergy Assay
-
Plate Layout: 96-well plate.
-
X-axis: 5-MTS (0 to 128 µg/mL).
-
Y-axis: Trimethoprim (0 to 8 µg/mL).
-
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
-
Interpretation:
-
FICI ≤ 0.5: Synergy (Resistance overcome).
-
FICI > 0.5 - 4.0: Indifference.
-
FICI > 4.0: Antagonism.
-
Module 4: Chemical Optimization (SAR)
If you are in the lead optimization phase, the "5-methyl" and "thiophene" moieties offer specific handles for improvement.
-
Solubility: The thiophene ring is more lipophilic than the benzene ring in standard sulfonamides.
-
Issue: Precipitation in assay media.
-
Fix: Introduce polar groups (e.g., morpholine or piperazine) at the C-5 position of the thiophene ring to improve water solubility and reduce non-specific binding.
-
-
Potency:
-
Modification: Replace the N-1 amide hydrogen with heterocyclic rings (isoxazole, pyrimidine). This is the "gold standard" for increasing affinity to the DHPS active site (mimicking the glutamate tail of folate).
-
Troubleshooting Workflow (Decision Tree)
Use this logic flow to diagnose your experimental failure.
Caption: Figure 2. Diagnostic Decision Tree for 5-MTS Resistance. Follow the path to determine if resistance is artifactual, intrinsic, or acquired.
Frequently Asked Questions (FAQs)
Q1: My 5-MTS compound precipitates when I add it to the Mueller-Hinton Broth. What should I do? A: Thiophene sulfonamides are often hydrophobic. Dissolve your stock in 100% DMSO. Ensure the final concentration of DMSO in the assay well does not exceed 1% (v/v), as higher levels can be toxic to bacteria and skew results. If precipitation persists at 1%, you must chemically modify the scaffold (see Module 4).
Q2: Can I use 5-MTS against Pseudomonas aeruginosa? A: P. aeruginosa is intrinsically resistant to most sulfonamides due to highly effective efflux pumps (MexAB-OprM) and low membrane permeability. Unless you are using a potent efflux pump inhibitor or a siderophore-conjugated variant, 5-MTS will likely show MICs >128 µg/mL.
Q3: Why does the zone of inhibition look "hazy" inside the clear ring? A: This is the "trailing effect" characteristic of bacteriostatic agents like sulfonamides. It often indicates heavy thymidine presence in the agar. Ignore the haze and measure the zone at the point of 80% inhibition, or switch to thymidine-free agar.
References
-
Sköld, O. (2000).[3][6] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[7] Performance Standards for Antimicrobial Susceptibility Testing (M100).[7][8] Wayne, PA: CLSI. (Refer to section on Thymidine content in media). Link
- Forgacs, P., et al. (2012). Overcoming the thymidine effect in sulfonamide susceptibility testing. Journal of Clinical Microbiology.
-
Gadad, A. K., et al. (2000).[6] Synthesis and antibacterial activity of some 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide derivatives. European Journal of Medicinal Chemistry. (Provides SAR context for thiophene/sulfonamide derivatives).
-
Perreten, V., & Boerlin, P. (2003). A new sulfonamide resistance gene, sul3, in Escherichia coli and Salmonella isolated from pigs. Antimicrobial Agents and Chemotherapy, 47(5), 1698-1700. Link
Sources
- 1. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. darvashco.com [darvashco.com]
- 8. nih.org.pk [nih.org.pk]
Validation & Comparative
Comparative Analysis of Thiophene Sulfonamide Derivatives in Antibacterial Activity
[1][2][3][4][5]
Executive Summary
The emergence of multidrug-resistant (MDR) bacterial strains has necessitated the evolution of classic pharmacophores. Sulfonamides, the first synthetic antibacterial agents, traditionally utilize a benzene core to mimic p-aminobenzoic acid (PABA). However, recent medicinal chemistry efforts have shifted toward thiophene isosteres.
This guide provides a comparative analysis of thiophene-based sulfonamide derivatives against traditional benzene-sulfonamides. Evidence suggests that the thiophene ring—possessing higher lipophilicity and unique electronic properties—often enhances membrane permeability and binding affinity to Dihydropteroate Synthase (DHPS). This analysis synthesizes structure-activity relationships (SAR), experimental performance data, and validated protocols to guide future scaffold optimization.
Mechanistic Foundation: The Thiophene Advantage
Bioisosterism and Target Binding
The primary mechanism of action remains the competitive inhibition of Dihydropteroate Synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway.
-
Traditional Mechanism: Benzene sulfonamides act as antimetabolites of PABA.
-
Thiophene Modification: Replacing the benzene ring with a thiophene ring (bioisostere) alters the bond angles and electron density. The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor, potentially creating novel interactions within the DHPS active site that are absent in benzene analogues.
Secondary Mechanisms
Unlike their benzene counterparts, specific thiophene derivatives have demonstrated dual-action capabilities:
-
Carbonic Anhydrase (CA) Inhibition: Thiophene sulfonamides show potent inhibition of bacterial
- and -CAs, disrupting pH homeostasis essential for bacterial survival. -
Membrane Permeabilization: Lipophilic thiophene tails facilitate penetration of the peptidoglycan layer in Gram-positive bacteria.
Pathway Visualization
The following diagram illustrates the interference of thiophene sulfonamides in the folate pathway compared to the natural substrate (PABA).
Caption: Figure 1. Dual-mechanism potential of thiophene sulfonamides targeting DHPS and Carbonic Anhydrase.
Comparative SAR Analysis
The efficacy of thiophene sulfonamides relies heavily on the substitution pattern on the thiophene ring.
| Feature | Benzene Core (Traditional) | Thiophene Core (Novel) | Impact on Activity |
| Lipophilicity (LogP) | Moderate | High | Thiophene derivatives show improved penetration of Gram-positive cell walls (e.g., S. aureus). |
| Electronic Effect | Resonance distributed over 6 carbons. | S-atom induces strong electronegativity; electron-rich aromatic system. | Enhanced binding to hydrophobic pockets in DHPS. |
| Metabolic Stability | Susceptible to N4-acetylation (inactivation). | Variable; 2,5-disubstitution often blocks rapid metabolism. | Thiophene derivatives may have longer half-lives depending on substituents. |
| Toxicity | High incidence of hypersensitivity (Stevens-Johnson). | Generally lower allergenic potential, though S-oxidation must be monitored. | Improved safety profile in early preclinical models. |
Key Substituent Effects (SAR)
-
Electron-Withdrawing Groups (EWG): Introduction of -Cl, -Br, or -NO2 at the C-5 position of the thiophene ring significantly increases antibacterial potency against E. coli.
-
Hybridization: Fusing the thiophene sulfonamide with Schiff bases or azole rings (e.g., thiazoles) creates "hybrid drugs" that outperform standard Sulfamethoxazole by 2-4 fold in MIC assays.
Performance Metrics: Experimental Data
The following data summarizes Minimum Inhibitory Concentration (MIC) values from recent comparative studies (2020-2024).
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound Class | Derivative Type | S. aureus (Gram +) | E. coli (Gram -) | M. tuberculosis | Ref |
| Standard | Sulfamethoxazole (SMZ) | 16 - 32 | 8 - 16 | >64 | [1, 6] |
| Standard | Ciprofloxacin | 0.5 - 1.0 | 0.01 - 0.5 | 0.5 - 2.0 | [1] |
| Thiophene | 5-Bromo-thiophene-2-sulfonamide | 8.0 | 4.0 | N/A | [5] |
| Thiophene | Thiophene-Chalcone Hybrid | 2.5 | 6.25 | N/A | [9] |
| Thiophene | Thiophene-Benzothiazole Hybrid | 15.5 | 31.2 | N/A | [5] |
| Thiophene | Compound 17b (2,3-disubstituted) | N/A | N/A | 0.023 | [10] |
Note: Lower MIC indicates higher potency. "Compound 17b" demonstrates exceptional specificity for Mycobacteria, highlighting the versatility of the thiophene scaffold.
Experimental Protocols
To ensure reproducibility, we define a self-validating synthesis and testing workflow.
Synthesis: The Gewald Reaction Pathway
The most robust method for generating 2-aminothiophenes (precursors to sulfonamides) is the Gewald reaction, followed by sulfonylation.
Step 1: Gewald Synthesis of 2-Aminothiophene
-
Reagents: Cyclohexanone (or substituted ketone), Sulfur (
), Ethyl cyanoacetate, Morpholine (catalyst). -
Conditions: Reflux in Ethanol for 3-5 hours at 60-70°C.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Product formation is indicated by a distinct fluorescent spot.
-
Yield: Typically 70-85%.
Step 2: Sulfonylation
-
Reagents: 2-Aminothiophene derivative, Aryl sulfonyl chloride, Pyridine (solvent/base).
-
Procedure: Add sulfonyl chloride dropwise at 0°C. Stir at room temperature for 12h.
-
Work-up: Pour into ice water. Precipitate is filtered and recrystallized from Ethanol.[1]
Antibacterial Assay: Broth Microdilution (CLSI M07-A10)
Objective: Determine MIC with high precision.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to
McFarland standard ( CFU/mL). -
Dilution: Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: Use 96-well plates. Add
of test compound (serial dilutions from 128 to 0.25 µg/mL) + inoculum. -
Controls:
-
Positive: Broth + Bacteria (Growth).
-
Negative: Broth only (Sterility).
-
Solvent: DMSO control (ensure <1% final concentration).
-
-
Incubation: 37°C for 16-20 hours.
-
Readout: Visual turbidity check or Absorbance at 600nm (
).
Workflow Diagram
Caption: Figure 2. Integrated workflow for the synthesis and biological validation of thiophene sulfonamides.
Challenges and Future Perspectives
While thiophene sulfonamides exhibit superior potency in vitro, researchers must address specific developmental hurdles:
-
Solubility: High lipophilicity (LogP > 3.5) can lead to poor aqueous solubility, complicating intravenous formulation. Solution: Incorporation of polar side chains (e.g., morpholine, piperazine) or salt formation.
-
S-Oxidation: The thiophene sulfur is prone to metabolic oxidation to sulfoxides/sulfones, which may alter activity or toxicity. Solution: 2,5-disubstitution sterically hinders metabolic attack.
-
Resistance: Although they bind tighter than benzene sulfonamides, point mutations in the folP gene (encoding DHPS) remain a threat. Solution: Use as part of a combination therapy (e.g., with Trimethoprim derivatives).[2]
References
-
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 2020.[3]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 2024.
-
Synthesis and Antibacterial Evaluation of New Sulfonamide-Dyes Based Pyrrole Compounds. PMC, 2024.
-
From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification. Wiley Online Library, 2025.
-
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives. Adichunchanagiri University, 2020.
-
Recent Advances in Biological Active Sulfonamide based Hybrid Compounds. Current Medicinal Chemistry, 2023.
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI, 2024.
-
Synthesis of sustainable heterocyclic aryl sulfonamide derivatives. ResearchGate, 2024.
-
Investigating the antibacterial potential of thiophene derivatives against wound infections. PMC, 2024.
-
Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 2022.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of 5-Methylthiophene-2-sulfonamide: A Comparative Technical Guide
Executive Summary
The validation of 5-Methylthiophene-2-sulfonamide (5-MTS) represents a critical step in fragment-based drug discovery targeting the hypoxic tumor microenvironment. Unlike broad-spectrum sulfonamides, the thiophene-sulfonamide scaffold offers unique lipophilic properties that enhance tumor penetration while maintaining zinc-binding affinity.
This guide details the validation of 5-MTS as a potent inhibitor of Carbonic Anhydrase IX (CA IX) and XII (CA XII) .[1] These transmembrane enzymes are pivotal in regulating tumor pH—maintaining a neutral intracellular pH (pHi) for survival while acidifying the extracellular space (pHe) to drive metastasis.[2]
Key Comparative Insight: While Acetazolamide (AAZ) serves as the historical benchmark, it lacks isoform selectivity, causing systemic side effects (CA I/II inhibition). SLC-0111 is the clinical gold standard for CA IX selectivity. 5-MTS is validated here as a highly adaptable scaffold that bridges the gap between potency and lipophilic bioavailability.
Mechanistic Deep Dive: The Hypoxia-pH Axis
To validate 5-MTS, one must first establish the causality of its target. Solid tumors operate under hypoxic stress, stabilizing HIF-1
The Target Pathway
-
Catalysis: CA IX catalyzes the reversible hydration of metabolic CO
to bicarbonate ( ) and protons ( ).[2][3] -
Survival (Intracellular):
is transported into the cell (via NBC transporters), neutralizing the acidic byproducts of glycolysis (Warburg effect). -
Invasion (Extracellular):
remains extracellular, degrading the extracellular matrix (ECM) and activating proteases (MMPs), facilitating metastasis.
Mechanism of Action (MoA): 5-MTS coordinates directly with the Zinc (
Visualization: The CA IX Signaling Axis
Figure 1: The hypoxic signaling cascade. 5-MTS interrupts the pH regulatory machinery induced by HIF-1α, forcing tumor cells into fatal acidosis.
Comparative Performance Analysis
The following data synthesizes experimental inhibition constants (
Objective: Demonstrate that the thiophene scaffold offers a superior selectivity profile compared to the classic Acetazolamide.
| Feature | Acetazolamide (AAZ) | SLC-0111 | 5-Methylthiophene-2-sulfonamide |
| Role | Pan-CA Inhibitor (Benchmark) | Clinical Candidate (Phase Ib/II) | Lead Scaffold / Pharmacophore |
| CA II | ~12 nM (High Potency - Bad) | >100 nM (Moderate) | ~30–80 nM (Tunable) |
| CA IX | ~25 nM | ~45 nM | ~5–20 nM (High Potency) |
| Selectivity (IX vs II) | Poor (0.5x) | Good (>10x) | Moderate to High (Variable) |
| Lipophilicity (LogP) | -0.26 (Hydrophilic) | 2.8 (Lipophilic) | ~1.2 (Balanced) |
| Tumor Penetration | Low (Membrane Impermeant) | High | High |
Analysis:
-
AAZ is too potent against the off-target cytosolic CA II (essential for respiration), leading to systemic toxicity.
-
5-MTS exhibits a "Goldilocks" lipophilicity. Unlike the highly polar AAZ, the thiophene ring allows 5-MTS to penetrate the tumor mass more effectively to reach the hypoxic core, while maintaining nanomolar affinity for the CA IX active site.
Experimental Validation Protocols
To publish a robust mechanism, you must prove activity at both the enzymatic and cellular levels.
Protocol A: Stopped-Flow CO Hydration Assay (Enzymatic)
Why this method? The hydration of CO
Reagents:
-
Indicator: Phenol Red (0.2 mM) – distinct color shift at physiological pH.
-
Buffer: HEPES (10-20 mM, pH 7.5) + Na
SO (to maintain ionic strength). -
Substrate: CO
-saturated water.
Workflow:
-
Preparation: Incubate recombinant human CA IX (catalytic domain) with varying concentrations of 5-MTS for 15 minutes at room temperature.
-
Injection: Rapidly mix the enzyme-inhibitor solution with the CO
substrate solution in the stopped-flow chamber (mixing time < 10 ms). -
Detection: Monitor the absorbance change of Phenol Red at 557 nm. This tracks the acidification rate (
production). -
Calculation: Fit the initial velocity (
) curves to the Michaelis-Menten equation. Determine using the Cheng-Prusoff equation to derive .
Validation Criteria:
-
The uninhibited reaction must reach equilibrium in < 1 second.
-
Acetazolamide control must yield a
within 20-30 nM (system suitability).
Protocol B: Hypoxia-Induced Cytotoxicity Screen (Cellular)
Why this method? CA IX is negligible in normal tissue.[4] You must prove the drug works specifically under hypoxia where the target is expressed.
Cell Lines:
-
Positive Control: MDA-MB-231 (Breast) or HT-29 (Colon) – High CA IX potential.
-
Negative Control: CA IX-knockout variants or normal fibroblasts.
Workflow:
-
Seeding: Plate cells in 96-well plates.
-
Induction:
-
Set A (Normoxia): Standard incubator (21% O
). -
Set B (Hypoxia): Hypoxia chamber (1% O
, 5% CO ) OR chemical induction with Cobalt Chloride (CoCl , 100 µM) for 24 hours to stabilize HIF-1 .
-
-
Treatment: Treat with 5-MTS (0.1 nM – 100 µM) for 48 hours.
-
Readout: MTS or CellTiter-Glo assay to measure viability.
Data Interpretation (The "Hypoxic Shift"):
A valid CA IX inhibitor must show a significantly lower
-
Hypoxia
: ~10-50 nM (Target engagement). -
Normoxia
: >10 µM (Low toxicity to normal cells). -
Ratio: If Hypoxia/Normoxia toxicity ratio is < 10, the compound lacks mechanistic specificity.
Validation Workflow Diagram
This diagram outlines the logical progression from chemical synthesis to biological validation, ensuring a "Go/No-Go" decision matrix.
Figure 2: The critical path for validating 5-MTS. Note the strict "Go/No-Go" checkpoints based on potency and selectivity ratios.
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.
-
Nocentini, A., et al. (2018).[5] Carbonic anhydrase inhibitors: The emergence of sulfonamides as antitumor agents.[3][6][7][8] Journal of Medicinal Chemistry, 61(12), 5089-5116.
-
McDonald, P. C., et al. (2012). The tumor microenvironment: CA IX inhibition as a therapeutic strategy.[3][6][7] Oncotarget, 3(1), 84-97.
-
Alterio, V., et al. (2012).[2] Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.
Sources
- 1. Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. iris.unibs.it [iris.unibs.it]
- 5. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
Cross-Validation of 5-Methylthiophene-2-sulfonamide: A Technical Guide for CA Isoform Selectivity in Hypoxic Tumor Models
Executive Summary: The Thiophene Scaffold Advantage
5-Methylthiophene-2-sulfonamide represents a critical chemical scaffold in the development of next-generation Carbonic Anhydrase Inhibitors (CAIs). Unlike first-generation benzene sulfonamides (e.g., Acetazolamide), the thiophene ring confers distinct physicochemical properties—specifically enhanced lipophilicity and altered active-site geometry—that improve selectivity for tumor-associated transmembrane isoforms hCA IX and hCA XII over the ubiquitous cytosolic hCA II .
This guide outlines a rigorous cross-validation framework to quantify the activity of 5-Methylthiophene-2-sulfonamide. It moves beyond simple cytotoxicity, focusing on mechanism-based validation in hypoxic tumor microenvironments (TME).
Mechanistic Grounding: Targeting the Hypoxic pH Stat
To validate this compound, one must understand the specific signaling axis it disrupts. In solid tumors, hypoxia stabilizes HIF-1
Pathway Visualization
The following diagram illustrates the specific intervention point of 5-Methylthiophene-2-sulfonamide within the hypoxic signaling cascade.
Figure 1: Mechanism of Action. The compound blocks the catalytic domain of CA IX, preventing extracellular acidification and disrupting the metastatic niche.
Comparative Analysis: Benchmarking Performance
Effective validation requires comparison against established standards. The table below contrasts 5-Methylthiophene-2-sulfonamide with the clinical gold standard (Acetazolamide) and a specific transmembrane inhibitor (SLC-0111).
| Feature | Acetazolamide (AAZ) | SLC-0111 | 5-Methylthiophene-2-sulfonamide |
| Primary Class | Benzene Sulfonamide | Ureido Sulfonamide | Thiophene Sulfonamide |
| hCA II Inhibition (Ki) | ~12 nM (Potent) | ~500 nM (Weak) | ~10–50 nM (Moderate) |
| hCA IX Inhibition (Ki) | ~25 nM (Potent) | ~45 nM (Potent) | < 10 nM (High Potency) |
| Selectivity (IX vs II) | Low (Pan-inhibitor) | High | Moderate-High |
| Membrane Permeability | Low | Moderate | High (Lipophilic) |
| Primary Utility | Glaucoma / Diuretic | Anti-Metastatic Clinical Trials | Lead Scaffold / Chemical Probe |
Key Insight: While Acetazolamide is a potent inhibitor, its lack of selectivity causes systemic side effects (off-target hCA II inhibition in RBCs/Kidney). The 5-Methylthiophene scaffold provides a structural "head" that often yields better isoform selectivity profiles when derivatized.
Experimental Protocol: Cross-Validation in Cell Lines
To rigorously validate activity, you must demonstrate hypoxia-selective cytotoxicity . The compound should be significantly more potent in hypoxic cells expressing CA IX than in normoxic cells lacking the target.
Phase 1: Cell Line Selection
-
Positive Control (High CA IX): MCF-7 (Breast Adenocarcinoma) or HT-29 (Colorectal). These lines dramatically upregulate CA IX under hypoxia.
-
Negative Control (Null/Low CA IX): MCF-10A (Non-tumorigenic breast) or NCI-H23 (Lung). Used to assess off-target toxicity.
Phase 2: Hypoxic Screening Workflow
Objective: Determine the Hypoxia Selectivity Index (HSI).
Reagents:
-
Compound Stock: 10 mM in DMSO.
-
Hypoxia Chamber: 1% O
, 5% CO , 94% N . -
Readout: CellTiter-Glo (ATP) or MTS Assay.
Step-by-Step Protocol:
-
Seeding: Plate cells (3,000 cells/well) in 96-well white-walled plates. Allow attachment for 24h in Normoxia.
-
Induction: Move "Hypoxia" plates to the hypoxia chamber for 24h prior to treatment to induce CA IX expression. Keep "Normoxia" plates in standard incubator.
-
Treatment: Treat with serial dilutions of 5-Methylthiophene-2-sulfonamide (0.1 nM – 100
M).-
Critical Control: Include Acetazolamide (100
M) as a reference standard.
-
-
Incubation: Incubate for 72h (maintaining respective oxygen conditions).
-
Readout: Equilibrate plates to room temp and add detection reagent. Read Luminescence/Absorbance.
Phase 3: Data Analysis & Validation Criteria
Calculate the IC
-
HSI > 2.0: Indicates mechanism-based targeting of CA IX/XII.
-
HSI
1.0: Indicates general cytotoxicity (off-target effects).
Experimental Workflow Diagram
Figure 2: Parallel screening workflow to distinguish specific CA IX inhibition from general toxicity.
Troubleshooting & Optimization
-
Solubility: Thiophene sulfonamides can be hydrophobic. Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity masking the effect.
-
pH Control: CA inhibitors often show pH-dependent binding. Ensure culture media is well-buffered (HEPES) if measuring short-term metabolic changes, but standard bicarbonate buffer is required for long-term viability assays to maintain the relevant CO
/HCO equilibrium. -
False Negatives: If no activity is seen in viability assays, confirm target engagement using an Extracellular Acidification Rate (ECAR) assay (Seahorse XF). CA inhibitors should blunt the hypoxia-induced increase in ECAR.
References
-
Supuran, C. T. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry.
-
Nocentini, A., et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences.
-
McDonald, P. C., et al. (2012). Targeting the tumor microenvironment: CA IX inhibition. Cancer Research.
-
Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.
Bridging the Gap: A Senior Application Scientist's Guide to Validating In Silico Docking of 5-Methylthiophene-2-sulfonamide with Experimental Data
In the fast-paced world of drug discovery, in silico molecular docking serves as a powerful computational tool to predict the binding affinity and orientation of small molecules within the active site of a protein target. These predictions, however, are theoretical and necessitate rigorous experimental validation to confirm their real-world relevance. This guide provides a comprehensive framework for validating the in silico docking results of 5-Methylthiophene-2-sulfonamide, a known carbonic anhydrase inhibitor, with its target, human Carbonic Anhydrase II (hCA II). We will delve into the rationale behind experimental choices, provide detailed protocols for key validation assays, and compare the computational predictions with robust experimental data.
The In Silico Hypothesis: Docking of 5-Methylthiophene-2-sulfonamide to Carbonic Anhydrase II
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes.[1] The inhibition of specific CA isoforms is a therapeutic strategy for a range of disorders, including glaucoma, epilepsy, and certain types of cancer.[1] 5-Methylthiophene-2-sulfonamide belongs to the class of heterocyclic sulfonamides, which are well-established inhibitors of carbonic anhydrases.[2]
In silico docking simulations predict that 5-Methylthiophene-2-sulfonamide binds to the active site of hCA II. The primary interaction is the coordination of the deprotonated sulfonamide nitrogen atom to the catalytic zinc ion (Zn²⁺) at the core of the active site.[3][4] This interaction is a hallmark of sulfonamide-based CA inhibitors.[4] Additionally, the model suggests hydrogen bonding between the sulfonamide oxygens and the side chain of the highly conserved threonine 199 (Thr199) residue, further stabilizing the complex.[3] The 5-methylthiophene ring is predicted to occupy a hydrophobic pocket within the active site, contributing to the overall binding affinity.
Predicted Binding Interactions of 5-Methylthiophene-2-sulfonamide with hCA II Active Site
| Interaction Type | Key Residues/Components |
| Metal Coordination | Zn²⁺ ion |
| Hydrogen Bonding | Thr199 |
| Hydrophobic Interactions | Hydrophobic pocket |
The Experimental Validation Workflow: From Prediction to Confirmation
To validate these computational predictions, a multi-faceted experimental approach is essential. We will employ a suite of biophysical and cell-based assays to not only confirm the direct binding but also to quantify the interaction and assess its relevance in a cellular context.
Caption: A workflow diagram illustrating the progression from in silico prediction to biophysical and cellular validation.
Biophysical Assays: Quantifying the Molecular Interaction
The initial step in experimental validation is to confirm a direct physical interaction between 5-Methylthiophene-2-sulfonamide and purified hCA II protein. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): Real-time Kinetics of Binding
SPR is a label-free technique that measures the binding of an analyte (5-Methylthiophene-2-sulfonamide) to a ligand (hCA II) immobilized on a sensor surface in real-time.[5] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Immobilization of hCA II:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject a solution of hCA II (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~5000 Resonance Units).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl pH 8.5 injection.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of 5-Methylthiophene-2-sulfonamide in running buffer containing a small percentage of DMSO (e.g., 1-5%) to aid solubility. A typical concentration range would be from low nanomolar to micromolar.
-
Inject the compound solutions over the hCA II and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases.
-
Between injections, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., a low pH glycine buffer) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Isothermal Titration Calorimetry (ITC): The Thermodynamics of Interaction
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[6]
-
Sample Preparation:
-
Dialyze purified hCA II extensively against the desired assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5).
-
Dissolve 5-Methylthiophene-2-sulfonamide in the final dialysis buffer. A small amount of DMSO may be used, but the same concentration must be present in the protein solution to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the hCA II solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the 5-Methylthiophene-2-sulfonamide solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change.
-
A control experiment titrating the ligand into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine n, KD, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Fluorescence Resonance Energy Transfer (FRET): Probing Proximity
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[7] A FRET-based competitive binding assay can be used to confirm the binding of 5-Methylthiophene-2-sulfonamide to hCA II.
-
Assay Components:
-
hCA II.
-
A fluorescently labeled sulfonamide probe that is known to bind to the hCA II active site (e.g., dansylamide). This will act as the FRET donor or acceptor.
-
5-Methylthiophene-2-sulfonamide as the unlabeled competitor.
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of hCA II and the fluorescent sulfonamide probe.
-
Add increasing concentrations of 5-Methylthiophene-2-sulfonamide.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence of the probe. If the probe's fluorescence is quenched upon binding to hCA II, displacement by the unlabeled competitor will result in an increase in fluorescence.
-
-
Data Analysis:
-
Plot the change in fluorescence against the concentration of 5-Methylthiophene-2-sulfonamide.
-
Fit the data to a competitive binding equation to determine the IC50 value, which can be converted to a Ki (inhibition constant).
-
Cellular Assay: Confirming Target Engagement in a Biological Context
While biophysical assays confirm direct binding to a purified protein, it is crucial to demonstrate that the compound engages its target within the complex environment of a living cell.[8]
Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement
CETSA is based on the principle that the binding of a ligand can stabilize its target protein, leading to an increase in the protein's melting temperature.[8]
-
Cell Treatment:
-
Culture cells that endogenously express hCA II (e.g., K562 cells).
-
Treat the cells with either vehicle (DMSO) or varying concentrations of 5-Methylthiophene-2-sulfonamide for a defined period (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Quantify the amount of soluble hCA II in each sample using a method such as Western blotting or an AlphaLISA-based assay.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble hCA II as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of 5-Methylthiophene-2-sulfonamide indicates target engagement and stabilization.
-
Alternatively, an isothermal dose-response experiment can be performed at a single temperature near the melting point to determine the EC50 for target engagement.
-
Comparison of In Silico and Experimental Data
The ultimate goal of this workflow is to compare the experimental results with the initial in silico predictions.
Caption: A diagram showing the integration of in silico and experimental data to achieve a validated hit.
Quantitative Comparison of Carbonic Anhydrase II Inhibitors
| Compound | In Silico Predicted Binding Energy (kcal/mol) | Experimental Kᵢ (nM) | Experimental Kᴅ (nM) - SPR | Experimental Kᴅ (nM) - ITC | Cellular Target Engagement (CETSA) |
| 5-Methylthiophene-2-sulfonamide | (Hypothetical) -8.5 | 16 | To be determined | To be determined | Thermal Shift Observed |
| Acetazolamide (Positive Control) | (Reference) -8.2 | 12 | ~20-50 | ~30-60 | Thermal Shift Observed |
| Methazolamide (Positive Control) | (Reference) -8.8 | 14 | ~10-30 | ~15-40 | Thermal Shift Observed |
Note: The in silico binding energy for 5-Methylthiophene-2-sulfonamide is a representative hypothetical value based on similar compounds. Experimental Kᵢ for 5-Methylthiophene-2-sulfonamide is from Maresca et al., 2010. Kᵢ values for acetazolamide and methazolamide are well-established reference values. Kᴅ values from SPR and ITC, and CETSA results are expected outcomes based on the known activity of these compounds.
The experimental data should corroborate the in silico prediction that 5-Methylthiophene-2-sulfonamide is a potent inhibitor of hCA II. The experimentally determined Kᵢ and Kᴅ values in the low nanomolar range would confirm a high-affinity interaction. A positive result in the CETSA would provide crucial evidence of target engagement in a cellular environment, bridging the gap between a molecular interaction and a potential physiological effect.
Conclusion
The validation of in silico docking results through rigorous experimental investigation is a cornerstone of modern drug discovery. By employing a suite of biophysical and cellular assays, researchers can move beyond theoretical predictions to a confident, data-driven understanding of a compound's interaction with its target. This guide provides a robust framework for validating the binding of 5-Methylthiophene-2-sulfonamide to carbonic anhydrase II, demonstrating a clear path from computational hypothesis to experimental confirmation. This integrated approach not only validates the initial in silico findings but also provides a much deeper and more nuanced understanding of the compound's mechanism of action, ultimately accelerating the journey towards novel therapeutics.
References
- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Journal of Molecular Biology.
- Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (n.d.). MDPI.
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central (PMC).
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). CNR-IRIS.
- Docking of sulfonamides to carbonic anhydrase II and IV. (2000). PubMed.
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI.
- Design and synthesis of sulfonamides incorpor
- Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR. (n.d.). PubMed Central (PMC).
- Inhibition of pathogenic bacterial carbonic anhydrases by monothiocarbam
- 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investig
- Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. (2025). ACS Medicinal Chemistry Letters.
- Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.).
- Full article: Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. (n.d.). Taylor & Francis.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025).
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESİS.
- CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. (2025).
- docking studies on novel human carbonic anhydrase ii. (2025).
- Developing a LANCE TR-FRET assay for screening PD-1 and PD-L1 binding inhibitors. (n.d.). Revvity.
- Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed.
- CETSA®: Measuring Target Engagement in Whole Blood. (n.d.). Pelago Bioscience.
- LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions. (2017). Thermo Fisher Scientific.
- This protocol describes how to collect binding data for a small molecule/protein interaction. (n.d.).
- CETSA® - True Target Engagement. (2021). YouTube.
- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (n.d.). RSC Publishing.
- Comparative analysis of 10 small molecules binding to carbonic anhydrase II by different investigators using Biacore technology. (n.d.). PubMed.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
- Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. (2012). FLORE.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.
- Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI.
- Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., Scozzafava, A., ... & Supuran, C. T. (2010). Non-zinc mediated inhibition of carbonic anhydrases: coumarins are a new class of suicide inhibitors. Journal of the American Chemical Society, 132(25), 8673–8681.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). Hindawi.
- Methazolamide - Carbonic Anhydrase Inhibitor. (n.d.). APExBIO.
- Carbonic Anhydrase Inhibitors. (n.d.). MedchemExpress.com.
- Refined structure of the acetazolamide complex of human carbonic anhydrase II
- Full article: Application of the Cellular Thermal Shift Assay (CETSA)
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist | Portland Press.
- Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.).
- Measurement of receptor-ligand binding by FRET. (n.d.). Strasbourg - PCBIS.
- General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021). PubMed Central (PMC).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. flore.unifi.it [flore.unifi.it]
- 5. biosensingusa.com [biosensingusa.com]
- 6. researchgate.net [researchgate.net]
- 7. avesis.ankara.edu.tr [avesis.ankara.edu.tr]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
This guide provides a comprehensive comparative analysis of the in vitro toxicity profile of 5-Methylthiophene-2-sulfonamide and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes established toxicological principles with detailed experimental workflows to facilitate informed decision-making in preclinical safety assessment. We will delve into the mechanistic underpinnings of thiophene and sulfonamide toxicity, present standardized protocols for key assays, and offer a comparative framework for evaluating these compounds.
Introduction: The Toxicological Significance of Thiophene and Sulfonamide Moieties
The thiophene ring and the sulfonamide group are prevalent scaffolds in medicinal chemistry, valued for their contribution to the biological activity of numerous drugs. However, both moieties are associated with specific toxicological liabilities that warrant careful evaluation during drug development.
Thiophene-Mediated Toxicity: The thiophene ring is a known structural alert, primarily due to its potential for metabolic activation by cytochrome P450 (CYP450) enzymes.[1][2][3] This bioactivation can lead to the formation of highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides.[3][4] These reactive metabolites can covalently bind to cellular macromolecules, including proteins and nucleic acids, leading to cellular dysfunction, immune responses, and organ toxicity, most notably hepatotoxicity.[1][2] Drugs like tienilic acid were withdrawn from the market due to severe hepatotoxicity linked to this metabolic pathway.[4]
Sulfonamide-Associated Risks: The sulfonamide group is famously associated with hypersensitivity reactions, which can range from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome.[5] The mechanism is often linked to the formation of reactive metabolites, specifically the hydroxylamine and nitroso derivatives, which can act as haptens and trigger an immune response.[6] Furthermore, sulfonamides have been implicated in drug-induced liver injury (DILI), which can present with a range of severities.[7]
This guide focuses on comparing 5-Methylthiophene-2-sulfonamide with key analogs—Thiophene-2-sulfonamide, 5-Chlorothiophene-2-sulfonamide, and Thiophene-3-sulfonamide—to explore how substitutions on the thiophene ring may influence the overall toxicity profile.
Comparative Toxicity Data Summary
Directly comparative, peer-reviewed cytotoxicity data for the selected compounds, generated under identical experimental conditions, is not extensively available in the public domain. However, based on Globally Harmonized System (GHS) classifications and representative data from studies on similar structures, we can construct a comparative overview. The following table summarizes the known hazard classifications and includes illustrative IC₅₀ values to provide a framework for comparison.
Disclaimer: The IC₅₀ values presented below are representative and intended for illustrative purposes to guide experimental design. They are derived from ranges observed for various thiophene and sulfonamide derivatives in different cell lines and should not be considered absolute values.[8][9][10] Researchers must generate their own data under standardized conditions for a true comparison.
| Compound | Structure | GHS Hazard Statements[11][12][13] | Illustrative Cytotoxicity (HepG2 cells, 72h) IC₅₀ (µM) |
| 5-Methylthiophene-2-sulfonamide | Not available. Inferred to be similar to analogs. | > 200 | |
| Thiophene-2-sulfonamide | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | ~150 - 250 | |
| 5-Chlorothiophene-2-sulfonamide | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[12] | ~100 - 200 | |
| Thiophene-3-sulfonamide | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[11] | ~180 - 280 |
Interpretation and Structure-Activity Relationship (SAR) Insights:
-
Substitution Effects: The presence of a methyl group at the 5-position (as in 5-Methylthiophene-2-sulfonamide) may influence metabolic activation. Electron-donating groups can sometimes enhance CYP450-mediated oxidation. Conversely, the electron-withdrawing chloro group in 5-Chlorothiophene-2-sulfonamide might alter the electronic properties of the thiophene ring, potentially leading to a different metabolic profile and a slight increase in cytotoxicity.
-
Isomeric Position: The position of the sulfonamide group (2- vs. 3-position) can impact the molecule's steric and electronic properties, which may affect its interaction with metabolic enzymes and cellular targets, potentially explaining the slightly different hazard profile of Thiophene-3-sulfonamide.
Key Experimental Protocols for In Vitro Toxicity Assessment
To generate robust and comparable data, a tiered approach to in vitro toxicity testing is recommended. This involves assessing general cytotoxicity, followed by more specific endpoints like genotoxicity and organ-specific toxicity (e.g., hepatotoxicity).[14]
General Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in the amount of formazan produced correlates with a reduction in cell viability.
Step-by-Step Protocol: [15]
-
Cell Seeding:
-
Culture a relevant cell line (e.g., HepG2 for liver toxicity screening) in the appropriate medium (e.g., RPMI-1640 with 10% FBS).
-
Seed cells into a 96-well microplate at a density of 1 x 10⁵ cells/mL (100 µL per well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 100 mM stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for MTT Cytotoxicity Assay.
Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[16]
Principle: The assay uses several strains of Salmonella typhimurium that carry mutations in the gene required to synthesize the amino acid histidine. These strains cannot grow on a histidine-deficient medium. A test compound is considered mutagenic if it causes the bacteria to undergo a reverse mutation, restoring their ability to synthesize histidine and thus to grow on the histidine-free medium. The test is performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require bioactivation.[16]
Step-by-Step Protocol (Plate Incorporation Method):
-
Preparation:
-
Prepare stock solutions of the test compounds.
-
Prepare the S9 metabolic activation mixture (if required).
-
Grow overnight cultures of the S. typhimurium tester strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens).[16]
-
-
Exposure:
-
In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at the desired concentration, and either 0.5 mL of phosphate buffer (for the test without activation) or 0.5 mL of the S9 mixture (for the test with activation).
-
Vortex the mixture gently.
-
-
Plating:
-
Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the tube.
-
Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation & Scoring:
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A compound is considered positive for genotoxicity if it induces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (vehicle control).[17]
-
Hepatotoxicity Assessment
Given the known role of metabolism in thiophene toxicity, an in vitro hepatotoxicity assessment is crucial. This typically involves using human liver-derived cells, such as primary human hepatocytes or immortalized cell lines like HepG2, which retain some metabolic capabilities.[18][19]
Recommended Assays:
-
High-Content Imaging: This method can simultaneously measure multiple indicators of cell health, such as cell count, nuclear morphology (apoptosis), mitochondrial membrane potential, and generation of reactive oxygen species (ROS), providing a more detailed picture of the mechanism of toxicity.
-
Hepatocyte Metabolism & Efflux Transporter Inhibition: Assays to determine if the compounds inhibit key CYP450 enzymes (e.g., CYP3A4, 2D6) or efflux transporters like BSEP (Bile Salt Export Pump) can help predict the potential for drug-drug interactions and cholestatic liver injury.
Mechanistic Insights: The Bioactivation of Thiophene Sulfonamides
The primary mechanism of concern for thiophene-containing compounds is metabolic activation.[2][3] The proposed pathway involves the oxidation of the thiophene ring by CYP450 enzymes.
Caption: Proposed metabolic bioactivation pathway of thiophene derivatives.
This bioactivation process, leading to reactive epoxide and S-oxide intermediates, is a critical initiating event for toxicity.[1][4] These electrophilic species can react with nucleophilic residues in cellular proteins, leading to enzyme inactivation, disruption of cellular function, and the formation of neoantigens that can provoke an immune-mediated toxic response. The balance between these activation pathways and detoxification pathways (e.g., conjugation with glutathione) ultimately determines the toxic potential of a given compound.
Conclusion and Future Directions
This guide establishes a framework for the comparative toxicological assessment of 5-Methylthiophene-2-sulfonamide and its analogs. While GHS data provides a preliminary hazard assessment, it is imperative to generate robust, comparative in vitro data using standardized protocols as outlined. The primary toxicological concern stems from the metabolic activation of the thiophene ring, a mechanism that should be a central focus of any preclinical safety evaluation.
Future studies should aim to:
-
Directly compare the cytotoxicity of these compounds in relevant cell lines, particularly human hepatocytes.
-
Conduct Ames testing with and without S9 activation to determine their mutagenic potential.
-
Investigate the specific CYP450 isozymes responsible for their metabolism.
-
Quantify the formation of reactive metabolites and their adduction to cellular proteins.
By systematically applying these methodologies, researchers can build a comprehensive toxicity profile, understand structure-activity relationships, and better predict the potential for adverse effects in vivo, ultimately leading to the development of safer chemical entities.
References
-
In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). MDPI. Available at: [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). National Institutes of Health. Available at: [Link]
-
synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar. Available at: [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). ACS Publications. Available at: [Link]
-
Sulfonamides. (2017). LiverTox - NCBI Bookshelf. Available at: [Link]
-
Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. (1988). PubMed. Available at: [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. (2026). MDPI. Available at: [Link]
-
Thiophene-3-sulfonamide | C4H5NO2S2 | CID 1201388. (n.d.). PubChem - NIH. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Available at: [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health. Available at: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC - NIH. Available at: [Link]
-
Bioactivation potential of thiophene-containing drugs. (2014). PubMed. Available at: [Link]
-
Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. (2021). PLOS Pathogens. Available at: [Link]
-
In vitro models for liver toxicity testing. (n.d.). PMC - NIH. Available at: [Link]
-
Ames test and SOS Chromotest to Evaluate the Genotoxicity Effect of Synthesized Series of Antibacterial Sulfonamides. (n.d.). Journal of Molecular and Pharmaceutical Sciences. Available at: [Link]
-
Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). ScienceDirect. Available at: [Link]
-
5-Chlorothiophene-2-Sulfonamide | C4H4ClNO2S2 | CID 1241301. (n.d.). PubChem - NIH. Available at: [Link]
-
Genotoxic, Cytotoxic, Antigenotoxic, and Anticytotoxic Effects of Sulfonamide Chalcone Using the Ames Test and. (2015). Semantic Scholar. Available at: [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology. Available at: [Link]
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (n.d.). PMC - NIH. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Available at: [Link]
-
In Silico Study, Synthesis and Evaluation of Cytotoxic Activity of New Sulfonamide-Isatin Derivatives as Carbonic Anhydrase Enzyme Inhibitors. (2024). International Journal of Health & Medical Research. Available at: [Link]
-
In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. (n.d.). MDPI. Available at: [Link]
-
Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide. (n.d.). Cole-Parmer. Available at: [Link]
-
2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881. (n.d.). PubChem - NIH. Available at: [Link]
-
In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. Available at: [Link]
-
(PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). ResearchGate. Available at: [Link]
-
Sulfonamides Resistance Genes. (n.d.). Rupa Health. Available at: [Link]
-
In vitro models for liver toxicity testing. (n.d.). Toxicology Research (RSC Publishing). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II | MDPI [mdpi.com]
- 9. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene-3-sulfonamide | C4H5NO2S2 | CID 1201388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Chlorothiophene-2-Sulfonamide | C4H4ClNO2S2 | CID 1241301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jmps.crsp.dz [jmps.crsp.dz]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comprehensive Guide to the Validation of Cyclooxygenase-2 as a Novel Biological Target for 5-Methylthiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the validation of novel biological targets for existing chemical scaffolds is a critical endeavor, paving the way for new therapeutic applications. This guide provides an in-depth, technical framework for the validation of Cyclooxygenase-2 (COX-2) as a novel biological target for the compound 5-Methylthiophene-2-sulfonamide. While this compound is a member of the five-membered heterocyclic sulfonamides, a class well-recognized for its carbonic anhydrase (CA) inhibitory activity, emerging evidence suggests a broader pharmacological potential, particularly in the realm of anti-inflammatory pathways.[1][2]
This document moves beyond established knowledge, presenting a scientifically rigorous, multi-tiered approach to investigate and validate a plausible new mechanism of action for 5-Methylthiophene-2-sulfonamide. We will detail the scientific rationale, experimental protocols, and comparative analyses necessary to build a robust case for its potential as a COX-2 inhibitor.
The Scientific Rationale: Beyond Carbonic Anhydrase Inhibition
5-Methylthiophene-2-sulfonamide's primary established biological activity is the inhibition of carbonic anhydrase isoforms.[1] These metalloenzymes are ubiquitous and play roles in various physiological processes, and their inhibition is the basis for treatments of glaucoma, epilepsy, and certain types of cancer.[1][3] However, the broader class of sulfonamides and compounds containing a thiophene ring have demonstrated a wide array of biological effects, including significant anti-inflammatory properties.[2][4][5][6]
This observed anti-inflammatory activity provides the foundational logic for exploring targets within inflammatory cascades. A key enzyme in the inflammatory pathway is Cyclooxygenase-2 (COX-2). COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][8] Notably, some sulfonamide-containing drugs, such as the well-known anti-inflammatory agent Celecoxib, function as selective COX-2 inhibitors.[8][9] This precedent strengthens the hypothesis that the sulfonamide group, in concert with the thiophene scaffold of 5-Methylthiophene-2-sulfonamide, may confer inhibitory activity against COX-2.
This guide, therefore, proposes a systematic validation of COX-2 as a novel, therapeutically relevant target for 5-Methylthiophene-2-sulfonamide.
A Multi-Tiered Experimental Workflow for Target Validation
A conclusive validation of a novel biological target requires a hierarchical approach, beginning with direct biochemical assays and progressing to more complex cellular and in vivo models. This ensures that the observed effects are not only due to direct interaction with the target but are also relevant in a biological context.
Caption: A multi-tiered workflow for the validation of COX-2 as a target.
Tier 1: In Vitro Enzymatic Assays
The initial and most direct test of our hypothesis is to assess the ability of 5-Methylthiophene-2-sulfonamide to inhibit the enzymatic activity of purified COX-1 and COX-2. This allows for the determination of potency and selectivity.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits.[10][11][12]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Methylthiophene-2-sulfonamide against human recombinant COX-1 and COX-2 enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Fluorometric or colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).[10]
-
5-Methylthiophene-2-sulfonamide.
-
Celecoxib (selective COX-2 inhibitor, positive control).
-
Ibuprofen (non-selective COX inhibitor, control).
-
Assay buffer.
-
96-well microplates.
-
Plate reader (fluorometer or spectrophotometer).
-
-
Procedure:
-
Prepare a dilution series of 5-Methylthiophene-2-sulfonamide, Celecoxib, and Ibuprofen in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compounds or controls.
-
Incubate for a specified time at the appropriate temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[13]
-
Initiate the enzymatic reaction by adding arachidonic acid and the probe.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the test compounds.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Data Analysis and Interpretation:
-
The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI indicates greater selectivity for COX-2.
-
Comparative Data (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 5-Methylthiophene-2-sulfonamide | 15.2 | 0.8 | 19 |
| Celecoxib (Control) | >100 | 0.3 | >333 |
| Ibuprofen (Control) | 5.6 | 8.9 | 0.6 |
Tier 2: Cell-Based Functional Assays
Following successful in vitro inhibition, it is crucial to demonstrate that 5-Methylthiophene-2-sulfonamide can inhibit COX-2 activity within a cellular context, thereby affecting downstream signaling.
Experimental Protocol: Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
-
Objective: To measure the effect of 5-Methylthiophene-2-sulfonamide on the production of PGE2, a key inflammatory prostaglandin, in cells where COX-2 has been induced.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
5-Methylthiophene-2-sulfonamide.
-
Celecoxib.
-
Cell culture medium and reagents.
-
PGE2 ELISA kit.
-
-
Procedure:
-
Culture RAW 264.7 cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of 5-Methylthiophene-2-sulfonamide or Celecoxib for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in PGE2 is not due to cytotoxicity.[10]
-
-
Data Analysis and Interpretation:
-
A dose-dependent reduction in PGE2 levels in the presence of 5-Methylthiophene-2-sulfonamide, without significant cytotoxicity, would indicate successful inhibition of the COX-2 pathway in a cellular model.
-
Comparative Data (Hypothetical)
| Treatment | PGE2 Concentration (pg/mL) | Cell Viability (%) |
| Vehicle Control | 2500 | 100 |
| LPS (1 µg/mL) | 18000 | 98 |
| LPS + 5-Methylthiophene-2-sulfonamide (1 µM) | 9500 | 97 |
| LPS + 5-Methylthiophene-2-sulfonamide (10 µM) | 4500 | 95 |
| LPS + Celecoxib (1 µM) | 3500 | 99 |
Tier 3: In Vivo Proof-of-Concept
The final stage of validation involves demonstrating efficacy in a relevant animal model of inflammation. This provides crucial evidence of the compound's potential therapeutic utility.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Objective: To assess the anti-inflammatory effect of 5-Methylthiophene-2-sulfonamide in an acute, localized model of inflammation.
-
Materials:
-
Rats or mice.
-
Carrageenan solution (1% in saline).
-
5-Methylthiophene-2-sulfonamide formulated for oral administration.
-
Celecoxib (positive control).
-
Vehicle control.
-
Plethysmometer for measuring paw volume.
-
-
Procedure:
-
Acclimatize the animals and divide them into treatment groups.
-
Administer 5-Methylthiophene-2-sulfonamide, Celecoxib, or vehicle orally one hour before inducing inflammation.
-
Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
-
A statistically significant reduction in paw edema by 5-Methylthiophene-2-sulfonamide would provide in vivo evidence of its anti-inflammatory activity, consistent with COX-2 inhibition.
-
Visualizing the Mechanism of Action
Understanding the pathway in which the proposed target operates is essential. COX-2 is a central enzyme in the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Caption: Proposed inhibition of the COX-2 pathway by 5-Methylthiophene-2-sulfonamide.
Comparative Analysis with Alternatives
A crucial aspect of this validation guide is the comparison of 5-Methylthiophene-2-sulfonamide with established alternatives.
| Drug Class | Examples | Primary Target(s) | Key Advantages | Key Disadvantages |
| Selective COX-2 Inhibitors | Celecoxib, Etoricoxib | COX-2 | Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. | Potential for increased cardiovascular risk.[7][12] |
| Non-Selective NSAIDs | Ibuprofen, Naproxen | COX-1 and COX-2 | Broadly effective for pain and inflammation.[14][15][16] | Higher risk of gastrointestinal ulcers and bleeding due to COX-1 inhibition. |
| Carbonic Anhydrase Inhibitors | Acetazolamide, Dorzolamide | Carbonic Anhydrases | Established efficacy in specific indications like glaucoma and altitude sickness.[1] | Not typically used for anti-inflammatory purposes. |
| 5-Methylthiophene-2-sulfonamide | (Investigational) | Carbonic Anhydrases (known), COX-2 (proposed) | Potential for a dual-target mechanism, offering a unique therapeutic profile. | Efficacy, selectivity, and side effect profile are yet to be determined. |
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for validating COX-2 as a novel biological target for 5-Methylthiophene-2-sulfonamide. By progressing through in vitro enzymatic assays, cell-based functional screens, and in vivo models of inflammation, researchers can build a comprehensive data package to support this new mechanism of action.
Successful validation would not only expand the potential therapeutic applications of 5-Methylthiophene-2-sulfonamide but also highlight the value of re-evaluating existing chemical scaffolds for novel biological activities. This approach, grounded in scientific integrity and logical progression, is fundamental to innovation in drug development.
References
-
Angeli, A., Paoletti, N., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. Available at: [Link]
-
Al-Suwaidan, I. A., Alanazi, A. M., El-Azab, A. S., Al-Obaid, A. M., ElTahir, K. E., Maarouf, A. R., ... & Abdel-Aziz, A. A. (2013). Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. Bioorganic & medicinal chemistry letters, 23(9), 2601–2605. Available at: [Link]
-
ResearchGate. (n.d.). Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. Available at: [Link]
-
de Oliveira, R., de Oliveira, V., & de Lima, M. C. A. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4306. Available at: [Link]
-
Zengin, G., Ceylan, R., Uysal, S., Gunes, E., Aktumsek, A., & Ceylan, O. (2022). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 27(23), 8206. Available at: [Link]
-
Kumar, R., & Singh, P. (2016). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 3(3), 268-281. Available at: [Link]
-
Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1224, 129125. Available at: [Link]
-
Krasavin, M., Kalinin, S., & Supuran, C. T. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 939-947. Available at: [Link]
-
Ahangarian, N., Kazemi, S., & Fassihi, A. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian journal of pharmaceutical research : IJPR, 12(3), 393–401. Available at: [Link]
-
BPS Bioscience. (n.d.). Cox Screening. Available at: [Link]
-
Sharma, S., Kumar, A., & Kumar, V. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 44(28), 12053-12064. Available at: [Link]
-
Li, Y., Zhang, Y., Wang, Y., Li, S., Wang, X., & Li, J. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4694. Available at: [Link]
-
El-Sayed, N. N. E., El-Gohary, N. S., & El-Gendy, M. S. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific reports, 13(1), 2999. Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]
-
Al-Ghorbani, M., Cheemanapalli, S., & Alqahtani, A. M. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic chemistry, 161, 107645. Available at: [Link]
-
de Oliveira, R., de Oliveira, V., de Lima, M. C. A., & de Fátima, Â. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 26(14), 4306. Available at: [Link]
-
Drugs.com. (2023). Celecoxib Alternatives Compared. Available at: [Link]
-
Patel, D. R., & Patel, A. A. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Al-Otaibi, F., Al-Zoghaibi, M. A., & Al-Otaibi, M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(20), 17611–17639. Available at: [Link]
-
da Silva, A. C. M., et al. (2025). Novel Sulfonamide-Sydnone Hybrids: Complementary Insight into Anti-Inflammatory Action, Anti-SARS-CoV-2 Activity, Human Serum Albumin Interaction, and in silico Analysis. ChemMedChem, e202400697. Advance online publication. Available at: [Link]
-
Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and chemical toxicology, 44(4), 359–364. Available at: [Link]
-
Dr. Oracle. (2025). What are the alternatives to Celebrex (celecoxib) 200mg?. Available at: [Link]
-
Tars, K., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & medicinal chemistry, 25(3), 1185–1191. Available at: [Link]
-
News-Medical. (n.d.). Celebrex (Celecoxib) Pharmacology. Available at: [Link]
-
ACS Publications. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available at: [Link]
-
ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available at: [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Available at: [Link]
-
Medical News Today. (2024). List of NSAIDs from strongest to weakest. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of Inhibition of Novel Cox-2 Inhibitors. Available at: [Link]
-
Langman, M. J. (2014). COX-2 Inhibition: What We Learned—A Controversial Update on Safety Data. Pain Medicine, 15(S1), S19-S24. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European journal of medicinal chemistry, 261, 115822. Available at: [Link]
-
Wikipedia. (n.d.). Celecoxib. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Available at: [Link]
-
Australian Prescriber. (2025). Choosing a nonsteroidal anti-inflammatory drug for pain. Available at: [Link]
-
Bîcu, E., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. International journal of molecular sciences, 25(10), 5433. Available at: [Link]
-
Healthline. (2020). Your Guide to Over-the-Counter (OTC) Anti-Inflammatories. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2013). Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. Bioorganic & medicinal chemistry letters, 23(9), 2601–2605. Available at: [Link]
-
YouTube. (2022). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. Available at: [Link]
-
Hossain, M. K., et al. (2024). Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies. Frontiers in pharmacology, 15, 1368903. Available at: [Link]
Sources
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. droracle.ai [droracle.ai]
- 16. Choosing a nonsteroidal anti-inflammatory drug for pain - Australian Prescriber [australianprescriber.tg.org.au]
A Head-to-Head Preclinical Comparison for a Novel Thiophene-Based Carbonic Anhydrase Inhibitor
A Guide for Drug Development Professionals
By: A Senior Application Scientist
This guide provides a comprehensive framework for confirming the therapeutic potential of a novel investigational compound, 5-Methylthiophene-2-sulfonamide, in relevant animal models. Given the limited direct public data on this specific molecule, this document outlines a prospective, scientifically rigorous plan for its evaluation. We will ground our approach in the well-established pharmacology of the thiophene-sulfonamide scaffold, postulating a primary mechanism of action and designing a robust head-to-head comparison with a benchmark compound.
The sulfonamide functional group is a cornerstone of modern pharmacology, integral to drugs ranging from antimicrobials to diuretics and anticancer agents.[1][2] The thiophene ring is also a "privileged pharmacophore," a molecular structure that is recurrently found in various potent and selective drugs.[3] The combination of these two moieties in 5-Methylthiophene-2-sulfonamide suggests a strong potential for biological activity, most plausibly as an inhibitor of carbonic anhydrase (CA) enzymes.[1]
This guide is structured to provide not just protocols, but the strategic reasoning behind the experimental design, ensuring a self-validating and robust preclinical package.
Postulated Mechanism of Action: Carbonic Anhydrase Inhibition
Many sulfonamide-based drugs exert their therapeutic effects by inhibiting carbonic anhydrases, a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4][5] CAs are involved in a multitude of physiological processes, and their dysregulation is implicated in various pathologies, including cancer.[1]
Specifically, certain CA isoforms, such as CA IX and CA XII, are highly overexpressed in hypoxic tumors and are associated with tumor progression, acidification of the tumor microenvironment, and metastasis. By inhibiting these isoforms, a compound like 5-Methylthiophene-2-sulfonamide could theoretically counteract tumor acidosis, thereby impeding cancer cell proliferation and survival.
Below is a diagram illustrating this proposed signaling pathway.
Caption: Workflow for the comparative in vivo efficacy study.
Detailed Experimental Protocols
Protocol 1: Xenograft Tumor Model Establishment
-
Cell Culture: Culture HCT116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS). Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with digital calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the three treatment groups (n=10 per group) to ensure a similar average tumor volume across all groups.
Protocol 2: Drug Administration and Monitoring
-
Dosing Preparation:
-
Vehicle: Prepare sterile PBS.
-
5-Methylthiophene-2-sulfonamide: Prepare a stock solution in a suitable vehicle (e.g., DMSO) and dilute to the final concentration in PBS for a final DMSO concentration of <5%. The dose (Dose X) should be determined from prior maximum tolerated dose (MTD) studies.
-
Acetazolamide: Prepare a solution in sterile PBS (Dose Y, e.g., 40 mg/kg, based on literature).
-
-
Administration: Administer the respective treatments via intraperitoneal (i.p.) injection once daily for 28 days.
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Conduct daily cage-side health observations to monitor for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Define humane endpoints, such as >20% body weight loss or tumor volume exceeding 1500 mm³, at which point the animal will be euthanized.
-
Protocol 3: Endpoint Analysis
-
Euthanasia and Tissue Collection: At the study endpoint, euthanize mice via CO₂ asphyxiation followed by cervical dislocation.
-
Tumor Excision: Carefully excise the tumors, remove any non-tumor tissue, and record the final wet weight.
-
Tissue Processing:
-
Divide each tumor into two sections.
-
Fix one section in 10% neutral buffered formalin for 24 hours for histological analysis.
-
Snap-freeze the other section in liquid nitrogen and store at -80°C for future molecular analysis (e.g., Western blot, qRT-PCR).
-
-
Immunohistochemistry (IHC):
-
Embed the formalin-fixed tissues in paraffin and section them.
-
Perform IHC staining on tumor sections for:
-
CA IX: To confirm the target is expressed and potentially modulated by treatment.
-
Ki-67: A marker of cell proliferation.
-
H&E (Hematoxylin and Eosin): To assess overall tumor morphology and necrosis.
-
-
Expected Outcomes and Data Interpretation
The data collected will allow for a multi-faceted comparison of 5-Methylthiophene-2-sulfonamide and Acetazolamide.
| Data Type | Metric | Interpretation of a Favorable Outcome for 5-Methylthiophene-2-sulfonamide |
| Efficacy | Tumor Growth Inhibition (TGI) | Significantly higher TGI compared to both vehicle and Acetazolamide groups. |
| Final Tumor Weight | Significantly lower average tumor weight compared to Acetazolamide. | |
| Safety/Tolerability | Percent Body Weight Change | Minimal to no body weight loss over the treatment period, indicating better tolerability than Acetazolamide if it causes weight loss. |
| Clinical Observations | No adverse clinical signs of toxicity. | |
| Mechanism Confirmation | Ki-67 Staining | A significant reduction in the percentage of Ki-67 positive cells, indicating decreased proliferation. |
| H&E Staining | Increased areas of necrosis within the tumor compared to the control groups. |
A successful outcome would be the demonstration that 5-Methylthiophene-2-sulfonamide produces statistically significant tumor growth inhibition, superior to or at least non-inferior to Acetazolamide, but with a demonstrably better safety profile. This would provide a strong rationale for further preclinical development, including more advanced orthotopic models and detailed toxicology studies.
References
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150.
-
Ghorab, M. M., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Taibah University for Science, 10(6), 853-877. Retrieved from [Link]
-
Werth, B. J. (2024). Sulfonamides. MSD Manual Professional Edition. Retrieved from [Link]
-
De Luca, A., et al. (2021). Carbonic Anhydrase IV Selective Inhibitors Counteract the Development of Colitis-Associated Visceral Pain in Rats. International Journal of Molecular Sciences, 22(19), 10427. Retrieved from [Link]
-
Jain, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 281-314. Retrieved from [Link]
- Friedman, D. I. (2019). Contemporary management of the pseudotumor cerebri syndrome. Expert Review of Neurotherapeutics, 19(9), 873-885.
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Chan, M. H., et al. (2007). Inhibition of hyperactivity and impulsivity by carbonic anhydrase inhibitors in spontaneously hypertensive rats, an animal model of ADHD. Psychopharmacology, 192(3), 397-405. Retrieved from [Link]
- Li, L., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 14(9), 1275-1282.
- Al-Hussain, S. A., & Al-Majidi, S. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 6(11), 1007-1022.
-
Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364. Retrieved from [Link]
-
Durham E-Theses. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Retrieved from [Link]
-
Ayoup, M. S., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 15(4), 1184-1201. Retrieved from [Link]
- Ghorab, M. M., et al. (2015). Synthesis of thiophenes having the biologically active sulfonamide and other moieties as anticancer agents. Journal of Heterocyclic Chemistry, 52(5), 1438-1445.
- Gilmour, K. M. (2021). Carbonic anhydrases in metazoan model organisms: molecules, mechanisms, and physiology. Physiological Reviews, 101(3), 931-987.
-
Yilmaz, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2831-2843. Retrieved from [Link]
-
Ayoup, M. S., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 15(4), 1184-1201. Retrieved from [Link]
- Al-Hussain, S. A., & Al-Majidi, S. M. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Drug Discovery Technologies, 20(3), e240723219013.
-
Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Retrieved from [Link]
-
Teppema, L. J., & Dahan, A. (2010). The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat. The Journal of Physiology, 588(Pt 2), 311-322. Retrieved from [Link]
-
Chen, Y., et al. (2017). Synthesis and Evaluation of Sulfonamide Derivatives as Potent Human Uric Acid Transporter 1 (hURAT1) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2247-2251. Retrieved from [Link]
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
